Erythromycin phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.H3O4P/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H3,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMAFLGEMYXIH-YZPBMOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70NO17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020742 | |
| Record name | Erythromycin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4501-00-2 | |
| Record name | Erythromycin, phosphate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8T8KU14X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Erythromycin Phosphate: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic discovered in 1952, remains a clinically relevant agent in the treatment of various bacterial infections. Its phosphate (B84403) salt, erythromycin phosphate, is utilized in parenteral formulations. This technical guide provides an in-depth analysis of the primary antibacterial spectrum of erythromycin, focusing on quantitative data, detailed experimental methodologies for its determination, and the underlying molecular mechanisms of action and resistance.
Primary Antibacterial Spectrum of Erythromycin
Erythromycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, some Gram-negative bacteria, and several atypical pathogens. Its action is typically bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations against highly susceptible organisms.
Quantitative Data on Antibacterial Activity
The in vitro activity of erythromycin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively, are crucial metrics in assessing the efficacy of an antibiotic against a particular bacterial species.
Table 1: In Vitro Activity of Erythromycin Against Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | >32 | 0.03 - >32 |
| Streptococcus pneumoniae | 0.5 | 64 | 0.023 - ≥128 |
| Streptococcus pyogenes (Group A Streptococcus) | 1 | ≥256 | - |
| Enterococcus faecalis | - | - | - |
| Corynebacterium species | 0.25 | 0.5 | ≤0.06 - 0.5 |
Table 2: In Vitro Activity of Erythromycin Against Gram-Negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Haemophilus influenzae | - | - | - |
| Moraxella catarrhalis | - | - | - |
Table 3: In Vitro Activity of Erythromycin Against Atypical Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Legionella pneumophila | 0.12 - 0.19 | 0.5 | - |
| Mycoplasma pneumoniae (susceptible) | - | - | - |
| Mycoplasma pneumoniae (resistant) | 512 | 512 | 64 - 1024 |
| Chlamydia trachomatis | - | - | - |
Note: MIC values can vary depending on the testing methodology, geographical location, and the specific strains tested. The data presented is a summary from multiple sources and should be interpreted with these factors in mind.
Mechanism of Action
Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA), near the peptidyl transferase center. This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By blocking this movement, erythromycin prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[2]
References
The Genesis of a Blockbuster Antibiotic: A Technical Guide to the Discovery and Production of Erythromycin from Saccharopolyspora erythraea
For Immediate Release
ILOILO, PHILIPPINES / INDIANAPOLIS, USA – This technical guide delves into the pivotal discovery of erythromycin (B1671065), its origins from the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), and the fundamental scientific principles underpinning its production. Erythromycin, a macrolide antibiotic, has been a cornerstone in treating a myriad of bacterial infections for decades, and its story, from a soil sample in the Philippines to a globally significant therapeutic, offers a compelling case study in natural product drug discovery and development.
The journey of erythromycin began in 1949 when Filipino scientist Abelardo Aguilar, then a researcher for Eli Lilly and Company, isolated a strain of Streptomyces erythreus from a soil sample collected in his home province of Iloilo.[1][2][3][4][5] This discovery, born from the systematic screening of soil microorganisms, led to the identification of a potent antibacterial compound.[1][4] Eli Lilly and Company subsequently developed the antibiotic, launching it commercially in 1952 under the brand name Ilosone, a nod to its geographical origins.[3]
This guide provides an in-depth exploration of the scientific and technical aspects of erythromycin, tailored for researchers, scientists, and drug development professionals. It covers the isolation of the producing microorganism, fermentation processes for optimal antibiotic yield, extraction and purification methodologies, and the genetic regulation of its biosynthesis.
Isolation and Strain Improvement of Saccharopolyspora erythraea
The initial step in the production of erythromycin involves the isolation of the producing organism, S. erythraea, from its natural soil habitat.
Experimental Protocol: Isolation of S. erythraea from Soil
-
Sample Collection: Soil samples are collected from a depth of 10-15 cm.
-
Pre-treatment: The soil samples are air-dried for one week, crushed, and sieved. To selectively inhibit the growth of non-actinomycete bacteria and fungi, the samples can be heated in a water bath at 56°C for 30 minutes.
-
Serial Dilution: A 10 g soil sample is suspended in 90 mL of sterile distilled water and shaken for 15 minutes to create a 10⁻¹ dilution.[6] A series of subsequent dilutions (up to 10⁻⁷) are then prepared.[6]
-
Plating: Aliquots of the higher dilutions are plated on a selective medium such as Starch Casein Agar (SCA).
-
Incubation: The plates are incubated at 28°C for 7 to 14 days.[7]
-
Identification: Colonies exhibiting the characteristic morphology of Streptomyces (rough, chalky, and firm texture) are selected for further characterization.[7]
Strain improvement is a critical aspect of enhancing erythromycin production. Random mutagenesis, particularly using UV irradiation, has historically been a key technique.
Experimental Protocol: Strain Improvement by UV Mutagenesis
-
Spore Suspension Preparation: A spore suspension of S. erythraea is prepared in a suitable buffer.
-
UV Exposure: The spore suspension is exposed to UV radiation at a constant distance (e.g., 6 cm) for varying durations (e.g., 20 to 160 seconds).
-
Plating and Screening: The irradiated spores are plated, and the resulting colonies are screened for enhanced erythromycin production.
Fermentation for Erythromycin Production
The industrial production of erythromycin is achieved through submerged fermentation of S. erythraea. The composition of the fermentation medium and the control of physical parameters are crucial for maximizing the yield.
Quantitative Data: Fermentation Media Composition
| Component | Concentration (g/L) | Reference |
| Corn Starch | 40-60 | [8] |
| Soybean Cake Powder | 16-24 | [8] |
| Corn Steep Liquor | 8-12 | [8] |
| Yeast Powder | 4-6 | [8] |
| Amylase | 0.01-0.03 | [8] |
| Monopotassium Phosphate | 0.4-0.6 | [8] |
| Sodium Chloride | 4-6 | [8] |
| Soybean Oil | 4-6 | [8] |
| Calcium Carbonate | 4-6 | [8] |
Quantitative Data: Optimal Fermentation Parameters
| Parameter | Optimal Value | Reference |
| Temperature | 28°C - 33°C | [9][10] |
| pH | 6.5 - 7.0 | [9][10] |
| Incubation Time | 156 hours | [10] |
One study found that using bagasse as an alternative carbon source resulted in an erythromycin production of 512 mg/L, which was 28% higher than a glucose-based medium.[9] Another study reported that an optimized fermentation process could yield up to 11,200 µg/mL of erythromycin.[8]
Extraction and Purification of Erythromycin
Following fermentation, erythromycin must be extracted from the broth and purified to a high degree for pharmaceutical use. A common method involves liquid-liquid extraction.
Experimental Protocol: Extraction and Purification
-
Solvent Extraction: The fermentation broth is mixed with an organic solvent such as acetonitrile.
-
Phase Separation: An inorganic salt (e.g., NaCl) is added to induce the separation of the mixture into aqueous and organic phases.[11][12] Erythromycin partitions into the organic phase.[11]
-
Vacuum Distillation and Crystallization: The organic phase is subjected to vacuum distillation to remove the solvent, followed by crystallization to obtain purified erythromycin.[11][12] This process can yield an extraction efficiency of over 98.5%.[11]
Analysis of Erythromycin
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification of erythromycin.
Experimental Protocol: HPLC Analysis
-
Column: C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (45:10:10:35, v/v/v/v), with the pH adjusted to 7.0.[13]
-
Flow Rate: 1.5 mL/min[13]
-
Detection: UV at 200 nm[13]
-
Column Temperature: 70°C[13]
Genetic Regulation of Erythromycin Biosynthesis
The biosynthesis of erythromycin is governed by a cluster of genes known as the ery genes in S. erythraea.[14] This gene cluster is organized into four major polycistronic transcriptional units.[14] Unlike many other antibiotic biosynthetic gene clusters, the ery cluster lacks a pathway-specific regulatory gene.[15][16][17] Instead, a key developmental regulator, BldD, has been identified to control the synthesis of erythromycin.[15][16][17] BldD appears to link morphological changes associated with nutrient limitation to the production of the antibiotic.[15] Recombinant S. erythraea BldD has been shown to bind to all five promoter regions within the ery cluster.[15][16] Deletion of the bldD gene leads to a significant decrease in erythromycin production.[15][16] More recently, a TetR-family transcriptional regulator, SACE_0303, has been found to be positively correlated with erythromycin production.[18]
Visualizing the Pathways and Processes
To better illustrate the complex relationships and workflows involved in erythromycin discovery and production, the following diagrams have been generated.
Conclusion
The discovery of erythromycin from Saccharopolyspora erythraea stands as a landmark achievement in the field of natural product antibiotics. The journey from a soil sample to a life-saving therapeutic highlights the importance of systematic screening, strain improvement, and process optimization. This technical guide has provided a comprehensive overview of the key experimental protocols, quantitative data, and regulatory mechanisms involved in the production of erythromycin. For researchers and drug development professionals, the story of erythromycin continues to offer valuable insights into the discovery and development of novel anti-infective agents.
References
- 1. Abelardo Aguilar - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. filipinoachievers.wordpress.com [filipinoachievers.wordpress.com]
- 4. ateneoboxsite.wordpress.com [ateneoboxsite.wordpress.com]
- 5. answers.com [answers.com]
- 6. iem.modares.ac.ir [iem.modares.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. CN106337072B - Fermentation medium and method for increasing yield of erythromycin - Google Patents [patents.google.com]
- 9. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions for erythromycin-producing strain [manu61.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. benchchem.com [benchchem.com]
- 14. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of Erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Erythromycin Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) phosphate (B84403), a phosphate salt of the macrolide antibiotic erythromycin, is a widely utilized active pharmaceutical ingredient (API). A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and bioavailable drug products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of erythromycin phosphate, including its chemical structure, solubility, pKa, melting point, stability, and hygroscopicity. Detailed experimental protocols for the determination of these key parameters are provided, alongside graphical representations of its mechanism of action and relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Chemical and Physical Properties
This compound is the phosphate salt of erythromycin A, a 14-membered macrolide produced by the bacterium Saccharopolyspora erythraea. The addition of the phosphate group enhances the aqueous solubility of the otherwise sparingly soluble erythromycin base.
| Property | Value | References |
| Chemical Structure | See Figure 1 | [1] |
| Molecular Formula | C₃₇H₇₀NO₁₇P | [1] |
| Molecular Weight | 831.9 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 135-140 °C (with resolidification and second mp at 190-193 °C for the base) | [3] |
| pKa | Erythromycin base: 8.8. Phosphoric acid moieties introduce additional pKa values (approx. 2.1, 7.2, 12.3). | [3][4][5][6] |
| Hygroscopicity | Slightly hygroscopic | [2] |
Figure 1: Chemical Structure of this compound (A visual representation of the chemical structure would be placed here in a final document.)
Solubility Profile
The solubility of this compound is a critical factor influencing its dissolution rate and bioavailability. As a salt of a weak base and a polyprotic acid, its solubility is pH-dependent.
| Solvent | Solubility (at approx. 25°C) | References |
| Water | ~2 mg/mL (for erythromycin base) | [7] |
| Ethanol | ~30 mg/mL | [8] |
| Methanol | Freely soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [8] |
| Acetonitrile | Freely soluble | [] |
| Chloroform | Soluble | [7] |
| Acetone | Freely soluble | [10] |
Stability Profile
This compound is susceptible to degradation under various conditions, primarily acidic hydrolysis. Understanding its stability is crucial for formulation design and determining appropriate storage conditions.
Key Stability Considerations:
-
pH Stability: Erythromycin is most stable in neutral to slightly alkaline conditions (pH 7.0-8.5). It rapidly degrades in acidic environments (pH < 4) through intramolecular dehydration to form anhydroerythromycin, an inactive degradation product.
-
Thermal Stability: The compound should be stored at controlled room temperature, and exposure to high temperatures should be avoided.
-
Photostability: Erythromycin can be sensitive to light, and therefore, should be protected from light during storage and handling.
Mechanism of Action and Signaling Pathways
Antibacterial Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.
Caption: Antibacterial mechanism of erythromycin.
Anti-inflammatory Signaling Pathway
Beyond its antibacterial activity, erythromycin exhibits anti-inflammatory properties, which are attributed to its modulation of the NF-κB signaling pathway.
References
- 1. Erythromycin, phosphate (salt) | C37H70NO17P | CID 83935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Erythromycin Phosphate: A Comprehensive Technical Guide for Researchers
This technical guide provides an in-depth overview of Erythromycin (B1671065) Phosphate (B84403), a widely used macrolide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document details its core physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.
Physicochemical Properties of Erythromycin Phosphate
This compound is the phosphate salt of erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The addition of the phosphate group enhances its water solubility. It is important to note that variations in the reported molecular formula and weight exist across different suppliers and databases, which is likely attributable to the presence of different stoichiometric ratios of erythromycin to phosphoric acid and varying states of hydration.
| Property | Value | Source(s) |
| CAS Number | 4501-00-2 | [1][][3][4][5] |
| Molecular Formula | C37H67NO13·xH3PO4 | [1] |
| C37H70NO17P | [][4][5][6] | |
| Molecular Weight | ~831.9 g/mol | [][4][5][6] |
| 733.92 (free base) | [1] | |
| Appearance | White or slightly yellow powder | |
| Melting Point | ~145 °C | [1][7] |
| Boiling Point | ~818.4 °C at 760 mmHg | [1][7] |
Mechanism of Action and Signaling Pathways
Erythromycin exerts its primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][] It can also modulate inflammatory pathways and exhibit prokinetic effects.
Antibacterial Action: Inhibition of Protein Synthesis
Erythromycin's bacteriostatic action is achieved by binding to the 50S subunit of the bacterial ribosome.[1][][8] This binding interferes with the translocation step of protein synthesis, specifically blocking the exit of the growing polypeptide chain.[8] This disruption halts the production of essential proteins, thereby inhibiting bacterial growth and replication.[][8]
Anti-inflammatory Effects: Modulation of the ERK/MAPK Signaling Pathway
In non-bacterial contexts, such as in human nasal polyp-derived cells, erythromycin has been shown to exert anti-inflammatory effects by inhibiting the Extracellular signal-regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] This inhibition leads to reduced cell proliferation and increased apoptosis.[9]
Prokinetic Effects
Erythromycin also acts as a motilin receptor agonist in the gastrointestinal tract, which leads to increased gut motility.[10] This prokinetic effect is utilized clinically to improve gastric emptying.[10]
Experimental Protocols
This section details common experimental methodologies for the analysis and evaluation of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is a general method for the quantification of erythromycin in pharmaceutical formulations.
1. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.02 M dibasic potassium phosphate buffer (pH 9.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 65°C |
| Detection Wavelength | 215 nm |
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.02 M solution of dibasic potassium phosphate in HPLC-grade water and adjust the pH to 9.0 with phosphoric acid. Mix with acetonitrile in a 60:40 ratio. Filter through a 0.45 µm membrane filter.
-
Standard Solution: Accurately weigh and dissolve Erythromycin A reference standard in methanol (B129727) to create a stock solution. Dilute with the mobile phase to achieve a concentration within the expected calibration range.
-
Sample Preparation: Accurately weigh a portion of the sample containing erythromycin. Dissolve in a suitable solvent like methanol, using vortexing or sonication to ensure complete dissolution. Centrifuge to remove any undissolved excipients. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The peak area of erythromycin is used to calculate its concentration based on a calibration curve generated from the standard solutions.
Microbiological Assay for Potency (Cylinder-Plate Method)
This bioassay determines the potency of erythromycin by measuring its inhibitory effect on a susceptible microorganism.
1. Materials:
-
Test Microorganism: A susceptible strain, such as Micrococcus luteus.
-
Culture Medium: A suitable agar (B569324) medium for the test organism.
-
Phosphate Buffer: pH 8.0.
-
Erythromycin Reference Standard.
-
Assay Plates: Sterile Petri dishes.
-
Cylinders: Stainless steel or porcelain cylinders.
2. Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Preparation of Assay Plates: Inoculate the molten agar medium with the test organism suspension and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Preparation of Solutions: Prepare a stock solution of the Erythromycin reference standard and the test sample in phosphate buffer (pH 8.0). From these, prepare a series of working dilutions.
-
Assay: Place cylinders onto the surface of the solidified agar. Fill the cylinders with the different concentrations of the standard and sample solutions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 32-35°C) for a specified time.
-
Measurement: Measure the diameter of the zones of inhibition around each cylinder.
3. Calculation:
-
The potency of the sample is calculated by comparing the size of the inhibition zones it produces with those produced by the known concentrations of the reference standard.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of erythromycin that prevents visible growth of a bacterium.
1. Materials:
-
Bacterial Culture: An overnight culture of the test bacterium.
-
Growth Medium: Appropriate sterile broth medium.
-
Erythromycin Stock Solution.
-
96-well Microtiter Plate.
2. Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the erythromycin stock solution in the growth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include a positive control well (bacteria, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of erythromycin at which no visible bacterial growth (turbidity) is observed.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 9. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review [frontiersin.org]
Unraveling the Stereochemical Intricacies of Erythromycin A Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has been a cornerstone in the treatment of various bacterial infections for decades. Its complex macrocyclic structure, adorned with numerous chiral centers, dictates its biological activity and pharmacokinetic profile. The phosphate (B84403) salt of Erythromycin A is a commonly used formulation, and understanding its stereochemistry is paramount for optimizing its therapeutic efficacy and for the rational design of novel derivatives. This technical guide provides an in-depth exploration of the stereochemical landscape of Erythromycin A and its phosphate salt, summarizing key quantitative data, detailing experimental methodologies, and visualizing structural relationships.
Erythromycin A possesses a 14-membered lactone ring and is characterized by a remarkable number of 18 chiral centers, leading to a vast number of potential stereoisomers. The specific arrangement of these chiral centers is crucial for its interaction with the bacterial 50S ribosomal subunit, the primary mechanism of its antibiotic action.
Stereochemistry of Erythromycin A
The absolute stereochemistry of Erythromycin A has been unequivocally established through extensive spectroscopic and crystallographic studies. The IUPAC name, which encapsulates the precise spatial arrangement of each chiral center, is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[1].
Chiral Centers
Erythromycin A has a total of 18 stereocenters, contributing to its complex three-dimensional structure[2]. The specific configuration of each of these centers is critical for its biological function.
Conformational Analysis
The 14-membered macrolide ring of Erythromycin A is not rigid and can adopt several conformations in solution. The two most described conformations are the "folded-in" and "folded-out" forms. In aqueous solutions, Erythromycin A predominantly adopts a "folded-out" conformation, where the desosamine (B1220255) and cladinose (B132029) sugar moieties are extended away from the lactone ring[3]. These conformational preferences are influenced by the solvent environment and can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
The Role of the Phosphate Group
The addition of a phosphate group to form Erythromycin A phosphate primarily serves to enhance the water solubility of the drug for intravenous administration. While the primary structure and the absolute configuration of the chiral centers of the Erythromycin A molecule remain unchanged, the presence of the bulky and charged phosphate group can potentially influence the conformational equilibrium of the macrolide ring. However, detailed studies specifically characterizing the conformational landscape of Erythromycin A phosphate are limited in the publicly available scientific literature. It is reasonable to hypothesize that the phosphate moiety may induce subtle shifts in the "folded-in" versus "folded-out" equilibrium, which could, in turn, affect its binding affinity to the ribosome and its overall efficacy. Further research in this area is warranted to fully elucidate these potential effects.
Quantitative Stereochemical Data
| Property | Erythromycin A | Erythromycin A Phosphate | Reference |
| Specific Rotation ([α]D) | -71° to -78° (c=2 in ethanol) | Data not available | [4] |
| Number of Chiral Centers | 18 | 18 | [2] |
Experimental Protocols
The determination of the stereochemistry of complex molecules like Erythromycin A relies on a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.
Methodology:
-
Sample Preparation: A solution of Erythromycin A is prepared in a suitable deuterated solvent (e.g., CDCl3 or D2O). For Erythromycin A phosphate, a buffered aqueous solution would be appropriate.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D ¹H and ¹³C NMR: To identify all proton and carbon signals.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the molecule's conformation.
-
-
Data Analysis: The spectral data is processed and analyzed to assign all resonances and deduce the conformational preferences of the macrolide ring.
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule, confirming the absolute configuration of its chiral centers.
Methodology:
-
Crystallization: Single crystals of Erythromycin A or its derivatives are grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed three-dimensional model of the molecule.
Signaling Pathways and Logical Relationships
While the direct interaction of Erythromycin A with the bacterial ribosome is well-established, the specific influence of its stereochemistry on downstream signaling pathways is an area of ongoing research. The following diagram illustrates the logical relationship between the stereochemistry of Erythromycin A and its biological activity.
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
A Deep Dive into the Biological Activity of Erythromycin Phosphate Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic discovered in 1952, remains a significant tool in the clinical management of infections caused by gram-positive bacteria.[1][][3] Its phosphate (B84403) salt, erythromycin phosphate, is a water-soluble form used in parenteral formulations. This technical guide provides an in-depth analysis of the biological activity of this compound against gram-positive bacteria, focusing on its mechanism of action, spectrum of activity, and the molecular basis of resistance. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.
Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect that halts the growth and replication of susceptible bacteria.[][4][5][6] At higher concentrations, it can exhibit bactericidal properties against highly susceptible organisms.[7][8] Its effectiveness is particularly pronounced against a wide array of gram-positive cocci and bacilli, making it a crucial therapeutic option.[4][9][10][11]
Mechanism of Action: Inhibition of Protein Synthesis
Erythromycin exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit.[12][5][7][9] This binding occurs within the nascent peptide exit tunnel (NPET) on the 23S rRNA component of the 50S subunit.[7][13]
The binding of erythromycin to the ribosome physically obstructs the path of the elongating polypeptide chain.[12][7] This interference primarily inhibits the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon.[12][4][5][7] By preventing the transfer of the peptidyl-tRNA from the A-site to the P-site of the ribosome, erythromycin effectively stalls protein elongation.[5] While the initial steps of protein synthesis, including the formation of the first few peptide bonds, may proceed, the growing peptide chain is unable to progress through the obstructed exit tunnel, leading to the dissociation of the peptidyl-tRNA and termination of protein synthesis.[14]
Spectrum of Activity and Quantitative Data
Erythromycin demonstrates a broad spectrum of activity against many gram-positive bacteria.[8] The susceptibility of a particular organism is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC ranges for erythromycin against various clinically relevant gram-positive bacteria.
| Gram-Positive Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 | >128 | 0.12 - >128 |
| Streptococcus pneumoniae | 0.06 | 16 | ≤0.03 - >64 |
| Streptococcus pyogenes | 0.06 | 0.25 | ≤0.03 - >64 |
| Enterococcus faecalis | >128 | >128 | 1 - >128 |
| Listeria monocytogenes | 0.12 | 0.25 | 0.06 - 0.5 |
| Corynebacterium diphtheriae | ≤0.015 | 0.03 | ≤0.015 - 0.5 |
| Bordetella pertussis | 0.06 | 0.125 | 0.03 - 0.125 |
Note: MIC values can vary depending on the testing methodology and geographical location due to differences in resistance patterns.
Mechanisms of Resistance in Gram-Positive Bacteria
The emergence of erythromycin resistance in gram-positive bacteria is a significant clinical concern.[10] The two primary mechanisms of resistance are target site modification and active efflux of the drug.
-
Target Site Modification: This is the most common mechanism and is mediated by erm (erythromycin ribosome methylase) genes.[1][15] These genes encode for methyltransferase enzymes that add one or two methyl groups to an adenine (B156593) residue in the 23S rRNA. This methylation alters the conformation of the ribosomal binding site, reducing the affinity of erythromycin and other macrolides for the ribosome.[15] This mechanism typically confers high-level resistance.[15]
-
Active Efflux: This mechanism involves the active transport of erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.[1][15] In gram-positive bacteria, this is often mediated by mef (macrolide efflux) genes, which encode for an efflux pump.[15] This mechanism usually results in low to moderate levels of resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well sterile microtiter plates
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Erythromycin Dilutions: a. Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 50 µL of the erythromycin stock solution (at twice the highest desired final concentration) to the first well of each test row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 50 µL from the 10th well. The 11th well serves as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16][17]
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
Interpretation of Results: a. The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism as detected by the unaided eye.[8] For bacteriostatic antibiotics like erythromycin, pinpoint growth at the bottom of the well may be disregarded.[17]
Conclusion
This compound continues to be a valuable antibiotic for treating infections caused by gram-positive bacteria. Its well-characterized mechanism of action, involving the inhibition of protein synthesis by binding to the 50S ribosomal subunit, provides a clear basis for its antibacterial activity. However, the increasing prevalence of resistance, primarily through target site modification and active efflux, underscores the need for ongoing surveillance and the development of new therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to understand and combat bacterial resistance and to develop the next generation of antimicrobial agents.
References
- 1. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 3. longdom.org [longdom.org]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. Erythromycin: a microbial and clinical perspective after 30 years of clinical use (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbiological aspects of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. diva-portal.org [diva-portal.org]
- 14. letstalkacademy.com [letstalkacademy.com]
- 15. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin Phosphate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Macrolide Antibiotic
Erythromycin (B1671065) phosphate (B84403), a phosphate salt of the macrolide antibiotic erythromycin, has been a cornerstone in the treatment of various bacterial infections for decades. Produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), its bacteriostatic action against a wide range of pathogens has made it a crucial therapeutic agent. This technical guide provides a comprehensive overview of erythromycin phosphate, focusing on its core scientific principles, experimental methodologies, and key data for researchers, scientists, and drug development professionals.
Physicochemical Properties
Erythromycin is a complex macrolide characterized by a 14-membered lactone ring.[1] The phosphate salt enhances its aqueous solubility.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₇NO₁₃ · H₃PO₄ | [] |
| Molecular Weight | ~831.9 g/mol | [3] |
| Melting Point | 145°C | [] |
| pH Stability | Optimal at slightly acidic to neutral pH (around 6 to 7) | [1] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[][5] This is achieved through its specific binding to the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery.
The binding of erythromycin to the 23S rRNA component of the 50S subunit physically blocks the nascent peptide exit tunnel.[6][7] This obstruction prevents the elongation of the polypeptide chain, a process known as translocation, thereby halting protein synthesis and inhibiting bacterial growth.[6][8] It is important to note that erythromycin does not affect mammalian ribosomes (composed of 40S and 60S subunits), which accounts for its selective toxicity against bacteria.[][9] Some studies suggest that erythromycin's effect is not a complete halt of all protein synthesis but rather a selective inhibition, where some peptides can bypass the blockage.[7] Additionally, erythromycin has been shown to inhibit the assembly of the 50S ribosomal subunit itself, adding another layer to its mechanism of action.[10]
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum
Erythromycin is effective against a broad spectrum of bacteria, particularly Gram-positive organisms, some Gram-negative species, and atypical pathogens.[11][12]
| Organism Type | Examples |
| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, Corynebacterium species, Listeria monocytogenes[8][12] |
| Gram-negative Bacteria | Neisseria gonorrhoeae, Haemophilus influenzae, Bordetella pertussis, Campylobacter species[9][11] |
| Atypical Bacteria | Mycoplasma pneumoniae, Chlamydia trachomatis, Legionella pneumophila[9][11] |
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for some medically significant bacteria.
| Organism | MIC Range (µg/mL) | Reference |
| Haemophilus influenzae | 0.015 to 256 | [8] |
| Staphylococcus aureus | 0.023 to 1024 | [8] |
| Streptococcus pyogenes | 0.004 to 256 | [8] |
| Corynebacterium minutissimum | 0.015 to 64 | [8] |
Pharmacokinetics
The pharmacokinetic profile of erythromycin is influenced by its formulation. Due to its inactivation by gastric acid, oral formulations are typically enteric-coated or administered as more stable salts or esters.[5][9][11]
| Parameter | Value | Reference |
| Absorption | Variable orally (18% to 45%); better with salt forms.[13] Food can delay absorption of the base but may enhance absorption of the ethylsuccinate form.[13] | [13] |
| Distribution | Widely distributed into most tissues and phagocytes.[9][11] Volume of distribution (Vd): 0.64 L/kg.[13] Crosses the placenta.[11] Minimal CSF penetration, even with inflammation.[13] | [9][11][13] |
| Protein Binding | 73% to 81% (base form).[13] Primarily binds to alpha-1-acid glycoprotein (B1211001) and to a lesser extent, albumin.[14][15] | [13][14][15] |
| Metabolism | Primarily hepatic, via demethylation by the cytochrome P450 enzyme CYP3A4.[][9][13] | [][9][13] |
| Excretion | Primarily in the feces via bile.[9][11] 2% to 15% is excreted unchanged in the urine.[13] | [9][11][13] |
| Half-life | 1.5 to 2 hours in adults with normal renal function.[9][13] Can be prolonged to 5-6 hours in end-stage renal disease.[13] | [9][13] |
| Time to Peak | Oral base: 4 hours; Oral ethylsuccinate: 0.5 to 2.5 hours; Oral stearate (B1226849): 3 hours.[13] | [13] |
Mechanisms of Resistance
Bacterial resistance to erythromycin is a significant clinical concern and occurs through several primary mechanisms.[16][17]
-
Target Site Modification: This is a major route of resistance and involves the methylation of the 23S rRNA within the 50S ribosomal subunit by enzymes encoded by erm (erythromycin resistance methylase) genes.[16][18][19] This modification reduces the binding affinity of erythromycin to its target. This can result in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype), which can be either inducible or constitutive.[18][19]
-
Drug Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell by efflux pumps.[17][18] The mef (macrolide efflux) genes encode for these pumps, leading to what is known as the M phenotype, which confers resistance to 14- and 15-membered macrolides but not to lincosamides or streptogramin B.[18][19]
-
Enzymatic Inactivation: Less commonly, resistance can occur through enzymatic degradation of the erythromycin molecule by esterases or phosphotransferases.[20]
-
Ribosomal Protein Mutations: Mutations in ribosomal proteins L4 and L22 can also confer resistance by altering the structure of the ribosomal tunnel and the drug's binding site.[10][21]
Caption: Overview of erythromycin resistance mechanisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[22]
Materials:
-
Erythromycin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae), use appropriate supplemented media (e.g., CAMHB with 2-5% lysed horse blood for S. pneumoniae, Haemophilus Test Medium broth for H. influenzae).[22]
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.9% sterile saline or sterile broth
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Appropriate quality control (QC) strains
Procedure:
-
Preparation of Erythromycin Stock Solution: Prepare a stock solution of erythromycin at a concentration of 1280 µg/mL in a suitable solvent (e.g., ethanol). Further dilutions should be made in sterile distilled water.[22]
-
Preparation of Microtiter Plates: a. Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.[22] b. Perform serial two-fold dilutions of the erythromycin stock solution in the microtiter plate to achieve final concentrations typically ranging from 0.06 to 64 µg/mL.[22] c. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[22]
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[22] b. Suspend the colonies in sterile saline or broth.[22] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22] d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[22]
-
Reading and Interpretation: a. After incubation, visually inspect the plates for bacterial growth (turbidity).[22] b. The MIC is the lowest concentration of erythromycin at which there is no visible growth.[22] For bacteriostatic antibiotics like erythromycin, disregard pinpoint growth at the bottom of the well.[23] c. Compare the MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.[22]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Stability-Indicating Assay by High-Performance Liquid Chromatography (HPLC)
A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[24]
Forced Degradation Studies: Forced degradation studies are essential to develop and validate a stability-indicating assay.[24] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.[24]
-
Base Hydrolysis: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.[24]
-
Oxidative Degradation: Dissolve 10 mg of erythromycin in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.[24]
-
Thermal Degradation: Place 10 mg of solid erythromycin in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to a suitable concentration.[24]
-
Photolytic Degradation: Expose a solution of erythromycin (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. Also, expose the solid drug to direct sunlight for 7 days.[24]
Example HPLC Method:
-
Column: X-Terra™ C18 analytical column.[25]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.025 M ammonium (B1175870) dihydrogen phosphate buffer (60:40, v/v) with a pH of 7.0.[25]
-
Flow Rate: 1.0 mL/min.[25]
-
Detection: UV at 205 nm.[25]
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[25][26]
Caption: Workflow for the validation of a stability-indicating assay.
Protein Binding Assay by Equilibrium Dialysis
This method measures the extent to which a drug binds to plasma proteins.
Materials:
-
¹⁴C-labeled erythromycin
-
Human plasma
-
Equilibrium dialysis cells with a semi-permeable membrane
-
Phosphate buffer
-
Scintillation counter
Procedure:
-
Prepare a solution of ¹⁴C-labeled erythromycin in phosphate buffer.
-
Place human plasma in one chamber of the dialysis cell and the erythromycin solution in the other chamber, separated by the semi-permeable membrane.
-
Incubate the cells at 37°C with gentle shaking until equilibrium is reached (typically several hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Measure the radioactivity in each sample using a scintillation counter to determine the concentration of erythromycin in each chamber.
-
Calculate the percentage of protein-bound erythromycin using the following formula: % Bound = [ (Total drug concentration in plasma chamber - Free drug concentration in buffer chamber) / Total drug concentration in plasma chamber ] x 100
Conclusion
This compound remains a clinically relevant antibiotic, and a thorough understanding of its properties is essential for its effective use and for the development of new antimicrobial agents. This guide has provided a detailed overview of its mechanism of action, antimicrobial spectrum, pharmacokinetics, and resistance mechanisms, supplemented with key quantitative data and experimental protocols. The provided diagrams and workflows offer a visual representation of the complex processes involved in its function and analysis. For researchers and drug development professionals, this information serves as a foundational resource for further investigation and innovation in the field of macrolide antibiotics.
References
- 1. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]
- 3. Erythromycin, phosphate (salt) | C37H70NO17P | CID 83935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. Erythromycin inhibits the assembly of the large ribosomal subunit in growing Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. droracle.ai [droracle.ai]
- 13. medicine.com [medicine.com]
- 14. Binding of erythromycin base to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The binding protein of erythromycin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 18. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Different Erythromycin Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 26. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Bacteriostatic Effects of Erythromycin Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational investigations into the bacteriostatic properties of erythromycin (B1671065) phosphate (B84403). It details the molecular mechanisms, experimental methodologies used to determine its efficacy, and initial susceptibility data for key bacterial pathogens. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin exerts its bacteriostatic effect by targeting and inhibiting protein synthesis within susceptible bacteria. This process is highly specific to bacterial ribosomes, which accounts for its selective toxicity.
The primary molecular target of erythromycin is the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) component at a site near the peptidyl transferase center (PTC) and within the nascent peptide exit tunnel (NPET). This strategic binding physically obstructs the passage of the elongating polypeptide chain.[1][2][3]
The binding of erythromycin to the ribosome does not immediately halt protein synthesis. Instead, it allows for the initiation of translation and the formation of a short peptide chain, typically 6-8 amino acids in length.[2] However, as the nascent polypeptide elongates, it collides with the bound erythromycin molecule within the exit tunnel. This steric hindrance prevents the translocation of the ribosome along the messenger RNA (mRNA), effectively stalling protein synthesis.[1][2] The accumulation of these stalled ribosomes and incomplete polypeptides disrupts essential cellular functions, ultimately inhibiting bacterial growth and replication.[2]
Signaling Pathway: Erythromycin-Mediated Inhibition of Protein Synthesis
Caption: Mechanism of erythromycin-induced bacteriostasis.
Experimental Protocols for Determining Bacteriostatic Effects
The bacteriostatic activity of erythromycin is primarily quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two most widely accepted methods for this are the broth microdilution and disk diffusion assays, with standardized protocols provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Erythromycin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae):
-
S. pneumoniae: CAMHB with 2-5% lysed horse blood
-
H. influenzae: Haemophilus Test Medium (HTM) broth
-
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.9% sterile saline or sterile broth
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
-
Appropriate quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)
Procedure:
-
Preparation of Erythromycin Stock Solution: A stock solution of erythromycin is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and then diluted in sterile distilled water.
-
Inoculum Preparation: Several colonies of the test organism from a fresh agar (B569324) plate are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the erythromycin stock solution are made in the wells of a 96-well microtiter plate containing sterile CAMHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Growth control (broth and bacteria, no antibiotic) and sterility control (broth only) wells are included.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, incubation is performed in an atmosphere with 5% CO₂.[4][5]
-
Interpretation: The MIC is the lowest concentration of erythromycin at which there is no visible growth (turbidity).[4]
Disk Diffusion Method
This method involves placing a paper disk impregnated with a known concentration of an antibiotic onto an agar plate that has been inoculated with a uniform lawn of the test bacterium.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
For fastidious organisms: MHA with 5% defibrinated sheep blood
-
Erythromycin disks (15 µg)
-
Bacterial culture in the logarithmic growth phase
-
0.9% sterile saline or sterile broth
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed. The inoculum is spread evenly over the entire surface of the MHA plate.
-
Application of Erythromycin Disks: A 15 µg erythromycin disk is aseptically applied to the surface of the inoculated agar plate and pressed gently to ensure complete contact.
-
Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-20 hours. For fastidious organisms, incubation is performed in an atmosphere of 5% CO₂.[6][7]
-
Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to established breakpoints to determine if the organism is susceptible, intermediate, or resistant to erythromycin.[6]
Experimental Workflow
Caption: Workflow for determining erythromycin MIC.
Quantitative Data on Bacteriostatic Effects
The following tables summarize historical and contemporary Minimum Inhibitory Concentration (MIC) data for erythromycin against several clinically significant bacteria. MIC values are expressed in micrograms per milliliter (µg/mL). It is important to note that MIC values can vary depending on the specific strain and testing methodology.
Table 1: Erythromycin MIC Distribution for Staphylococcus aureus
| MIC (µg/mL) | Percentage of Isolates (Historical Wild-Type) | Percentage of Isolates (Contemporary) |
| ≤0.25 | 95% | 20% |
| 0.5 | 3% | 5% |
| 1.0 | 1% | 10% |
| 2.0 | <1% | 5% |
| 4.0 | <1% | 5% |
| ≥8.0 | <1% | 55% |
Data compiled from multiple sources reflecting early susceptibility and modern resistance patterns.[3][8][9]
Table 2: Erythromycin MIC Distribution for Streptococcus pneumoniae
| MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Resistant (Contemporary) |
| Early Studies | |||
| 0.03 - 0.06 | 0.06 - 0.125 | <5% | |
| Contemporary Studies | |||
| 0.06 | >64 | 20-40% |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data reflects a shift from high susceptibility to significant resistance.[5][6][10][11][12]
Table 3: Erythromycin MIC Distribution for Haemophilus influenzae
| MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Susceptible (≤2.0 µg/mL) |
| Early Studies | |||
| 0.5 - 1.0 | 2.0 - 4.0 | ~85% | |
| Contemporary Studies | |||
| 1.0 | 8.0 | Variable, significant resistance |
Early studies indicated moderate intrinsic susceptibility, which has been eroded by acquired resistance.[13][14][15]
Conclusion
The initial investigations into erythromycin phosphate established its role as a potent bacteriostatic agent, primarily effective against Gram-positive cocci. Its mechanism of action, the inhibition of protein synthesis via binding to the 50S ribosomal subunit, is a well-characterized example of targeted antimicrobial therapy. The standardized methods for determining its in vitro efficacy, such as broth microdilution and disk diffusion, remain fundamental in clinical microbiology. While the emergence of widespread resistance has limited its empirical use in some contexts, a thorough understanding of its original bacteriostatic effects and the methodologies used to quantify them remains crucial for the ongoing development of new antimicrobial agents and strategies to combat resistance.
References
- 1. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. journals.asm.org [journals.asm.org]
- 7. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence and Antimicrobial Susceptibility of Streptococcus pneumoniae Isolated from Clinical Samples in the Past 8 Years in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cejph.szu.cz [cejph.szu.cz]
- 13. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased use of erythromycin causes resistance in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies on Erythromycin Phosphate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Erythromycin (B1671065), a well-established macrolide antibiotic, has long been a cornerstone in treating various bacterial infections.[1][2] However, its clinical utility is hampered by inherent limitations such as poor water solubility, instability in acidic environments leading to gastrointestinal side effects, and a relatively narrow spectrum of activity.[2][3][4] These challenges have spurred extensive research into the development of erythromycin derivatives, with a significant focus on phosphate (B84403) salts and other modified structures. These exploratory studies aim to enhance physicochemical properties, improve pharmacokinetic profiles, and broaden the therapeutic applications beyond antibacterial action, notably into anti-inflammatory and immunomodulatory roles.[2][5][6] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel erythromycin derivatives, presenting key data, experimental protocols, and the signaling pathways they modulate.
Synthesis and Formulation of Erythromycin Derivatives
The primary goal in synthesizing erythromycin derivatives is to overcome the parent drug's instability and poor bioavailability.[2][6] Strategies often involve the modification of the hydroxyl groups, the ketone at C-9, or the lactone ring. The creation of phosphate salts, such as erythromycin phosphate, is a key strategy to improve aqueous solubility and suitability for parenteral formulations.[7] Prodrug approaches, like the synthesis of 2'-esters (e.g., erythromycin ethyl succinate), are designed to be taste-free and more acid-stable, hydrolyzing to the active erythromycin base in vivo.[8][9]
General Synthesis Protocol: Erythromycin-Metal Complex
A representative one-step method for synthesizing erythromycin-metal complexes is outlined below. This approach is often used to explore novel coordination chemistry and potential changes in biological activity.
Experimental Protocol:
-
Preparation: An oven-dried round-bottom flask is charged with erythromycin (1 mmol) and a selected metal salt (0.5 mmol) in 10 mL of ethanol (B145695).[10]
-
Reaction: The mixture is stirred at room temperature for approximately 30 minutes.[10]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).[10]
-
Isolation: Upon completion, the resulting precipitates are filtered.[10]
-
Purification: The collected solid is washed with cold water and ethanol to yield the pure complex.[10]
Below is a conceptual workflow for the synthesis and subsequent evaluation of a novel erythromycin derivative.
Biological Activities and Quantitative Data
Exploratory studies have revealed that the biological activities of erythromycin derivatives are not limited to their antibacterial effects. Many exhibit potent anti-inflammatory properties, and some have been investigated for other activities like motilin receptor agonism.[1][5][11]
Antibacterial Activity
The primary function of erythromycin is to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][] Derivatives are evaluated to determine if they retain or enhance this activity, particularly against resistant strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure.
| Derivative/Compound | Activity/Metric | Value/Observation | Target Organism(s) | Reference |
| Erythromycin Taurate | In vitro Potency | 833.33 µg/mg (Higher than estolate, stearate, etc.) | E. coli, K. pneumoniae | [13][14][15] |
| ER 42859 | MIC | Superior to roxithromycin, josamycin; 2-fold poorer than erythromycin | General bacteria, H. influenzae | [16] |
| Erythromycin B | Antibacterial Activity | Somewhat less active than Erythromycin A | Gram-positive bacteria | [17] |
| Erythromycins C & D | Antibacterial Activity | About half the activity of Erythromycin A, or less | Gram-positive bacteria | [17] |
| 5-Desosaminyl erythronolide B ethyl succinate | Anti-malarial IC₅₀ | 68.6 µM | P. falciparum (K1 strain) | [18] |
| d-Erythromycin B | Anti-malarial IC₅₀ | 86.8 µM | P. falciparum (K1 strain) | [18] |
| PLGA-Ery Nanoparticles | MIC Improvement | 1.5 to 2.1-fold improved MIC vs. pure drug | E. coli, S. aureus, P. aeruginosa | [19] |
Anti-inflammatory and Immunomodulatory Activity
A significant area of research is the anti-inflammatory effect of erythromycin derivatives, which is independent of their antibacterial action.[20] These effects are particularly relevant for chronic inflammatory diseases like chronic sinusitis and diffuse panbronchiolitis.[5][20] The mechanism often involves the modulation of key inflammatory signaling pathways. For instance, erythromycin can inhibit the activation of neutrophil NADPH oxidase, a key enzyme in the inflammatory response, with a 50% inhibition concentration of 0.2 mM in a cell-free system and 0.7 mM in a whole-cell system.[21]
| Derivative | Effect | Mechanism | Reference |
| Erythromycin | Reduced neutrophil recruitment | Downregulation of P-selectin, E-selectin, ICAM-1, VCAM-1 | [22] |
| EM703 (non-antibacterial) | Inhibition of IL-8 production | Suppression of NF-κB and AP-1 activation | [20] |
| Erythromycin | Inhibition of superoxide (B77818) generation | Inhibition of neutrophil NADPH oxidase activation | [21] |
| Erythromycin | Reduced cell proliferation, increased apoptosis | Inhibition of ERK/MAPK signaling pathway activation | [23] |
Modulation of Cellular Signaling Pathways
The immunomodulatory effects of erythromycin derivatives are mediated by their interference with critical intracellular signaling cascades. Two of the most studied pathways are NF-κB and ERK/MAPK.
Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like IL-8. Studies show that erythromycin and its derivatives can suppress NF-κB activation.[20] Interestingly, this inhibition occurs downstream of the degradation of IκB, the protein that sequesters NF-κB in the cytoplasm, suggesting a mechanism that interferes with the nuclear activity of NF-κB itself.[20]
Inhibition of the ERK/MAPK Pathway
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. In conditions like nasal polyposis, this pathway can be overactive. Erythromycin has been shown to reduce cell proliferation and induce apoptosis by inhibiting the activation of the ERK/MAPK pathway in cells derived from nasal polyps.[23]
Key Experimental and Analytical Protocols
Reproducibility and accuracy are paramount in drug discovery. This section details common protocols used in the evaluation of erythromycin derivatives.
Protocol: Nuclear Protein Extraction for NF-κB Analysis
This protocol is used to isolate nuclear proteins to study the translocation of transcription factors like NF-κB via methods such as Western Blotting or Electrophoretic Mobility Shift Assay (EMSA).[20]
Methodology:
-
Cell Harvesting: Harvest 2-3 million cells using a trypsin-EDTA solution.
-
Washing: Rinse the cells in Tris-buffered saline.
-
Lysis: Resuspend the cell pellet in a lysis buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EGTA, 1 mM DTT, 0.1 mM EDTA, 0.5 mM PMSF).
-
Incubation: Incubate the suspension on ice to allow for cell swelling and membrane disruption.
-
Homogenization: Homogenize the lysate to release the nuclei.
-
Centrifugation: Centrifuge the homogenate to pellet the nuclei.
-
Nuclear Extraction: Resuspend the nuclear pellet in a high-salt extraction buffer to lyse the nuclei and release nuclear proteins.
-
Clarification: Centrifuge at high speed to pellet nuclear debris. The supernatant contains the nuclear protein extract, which can be quantified and used for downstream analysis.
Protocol: HPLC Analysis of Erythromycin Derivatives
High-Performance Liquid Chromatography (HPLC) is a standard method for the identification, quantification, and stability testing of erythromycin and its derivatives in various formulations.[24]
Methodology:
-
System: A standard HPLC system with UV detection.
-
Column: C18 Polymeric column.[24]
-
Mobile Phase: A mixture of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 9.0) and acetonitrile (B52724) in a 60:40 ratio.[24]
-
Flow Rate: 1.0 mL/min.[24]
-
Detection: UV detection at 205 nm.[24]
-
Sample Preparation: For enteric-coated tablets, a novel sample preparation using a molecular weight centrifuge filter can be employed to reduce interference from polymeric coating materials.[24] The sample is dissolved in an appropriate solvent, filtered, and injected into the system.
Conclusion and Future Directions
Exploratory research on this compound and other derivatives has successfully identified compounds with improved stability, enhanced bioavailability, and expanded biological activity. The anti-inflammatory and immunomodulatory properties of these derivatives present exciting opportunities for treating chronic inflammatory diseases, independent of their antimicrobial effects. Future research should focus on elucidating the precise molecular targets of these derivatives within inflammatory pathways, optimizing their structures for increased potency and specificity, and developing advanced drug delivery systems, such as targeted nanoparticles, to maximize therapeutic efficacy while minimizing potential side effects.[2][6][19] The continued exploration of this versatile macrolide scaffold holds significant promise for addressing unmet needs in both infectious and inflammatory diseases.
References
- 1. Industrial Catalytic Production Process of Erythromycin [mdpi.com]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]
- 8. Design, synthesis, and evaluation of stable and taste-free erythromycin proprodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Erythromycin-metal complexes: One-step synthesis, molecular docking analysis and antibacterial proficiency against pathogenic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythromycin and its derivatives with motilin-like biological activities inhibit the specific binding of 125I-motilin to duodenal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and evaluation of a new erythromycin derivative -- erythromycin taurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and evaluation of a new erythromycin derivative -- erythromycin taurate. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Biological properties of ER 42859, a novel erythromycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selected Derivatives of Erythromycin B-In Silico and Anti-Malarial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of erythromycin loaded PLGA nanoparticles for improved drug efficacy and sustained release against bacterial infections and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Erythromycin Phosphate Stock Solution for Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals working in cell culture environments.
Introduction: Erythromycin (B1671065) is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] It is effective against a broad spectrum of Gram-positive bacteria and is commonly used in cell culture to prevent or treat bacterial contamination. Erythromycin phosphate (B84403) is the phosphate salt of erythromycin, which exhibits higher solubility in aqueous solutions compared to its base form.[2] Proper preparation and storage of a sterile stock solution are critical to ensure its efficacy and to avoid introducing contaminants into cell cultures. This document provides a detailed protocol for the preparation, storage, and use of Erythromycin phosphate stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for the preparation and use of Erythromycin solutions are summarized in the table below.
| Parameter | Value | Citations |
| Molecular Weight | ~734.9 g/mol (Erythromycin Base: ~733.9 g/mol ) | [1][2] |
| Solubility (Erythromycin) | Water: 2 mg/mL[3] Ethanol (B145695): 30-50 mg/mL[3][4] DMSO: 15-147 mg/mL[4][][6] | [3][4][][6] |
| Recommended Stock Conc. | 10 - 20 mg/mL in ethanol or sterile water | [7][8] |
| Storage of Stock Solution | -20°C: for up to 1 year[8][9] 2-8°C: for short-term storage[1][3] | [1][3][8][9] |
| Working Concentration | Typical: 100 mg/L (100 µg/mL)[3][10] Effective Range: 50 - 200 mg/L (50 - 200 µg/mL) | [3][10] |
| pH Stability | Extremely unstable below pH 6.0; degrades rapidly at pH 5.0. Optimal pH is ~8.5.[7][11] | [7][11] |
Experimental Protocols
Protocol 1: Preparation of 10 mg/mL this compound Stock Solution in Water
This protocol is recommended due to the high water solubility of this compound.[2]
Materials:
-
This compound powder
-
Nuclease-free, sterile-filtered water (e.g., cell culture grade water or WFI)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filters
-
Sterile syringes (10 mL or 20 mL)
-
Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting
Equipment:
-
Calibrated analytical balance
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation: Perform all steps under aseptic conditions in a laminar flow hood.
-
Weighing: Weigh out 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 10 mL of sterile water to the conical tube. Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Filtering: Filter the solution into a new sterile 15 mL conical tube. This step removes any potential bacterial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, light-blocking microcentrifuge tubes or cryovials.
-
Storage: Label the aliquots clearly with the name ("this compound"), concentration (10 mg/mL), and date of preparation. Store the aliquots at -20°C for long-term storage.[8][9]
Protocol 2: Preparation of 10 mg/mL Erythromycin Stock Solution in Ethanol
This protocol is an alternative, as erythromycin base is highly soluble in ethanol.[3][4]
Materials:
-
Erythromycin powder
-
100% Ethanol, sterile-filtered
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting
Equipment:
-
Calibrated analytical balance
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation: Perform all steps under aseptic conditions in a laminar flow hood.
-
Weighing: Weigh out 100 mg of Erythromycin powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 10 mL of sterile 100% ethanol to the tube. Cap securely and vortex until fully dissolved.
-
Sterilization Note: Do not filter sterilize ethanol-based solutions, as the ethanol can dissolve the filter membrane.[12] Aseptic technique during preparation is critical.
-
Aliquoting: Dispense the stock solution into sterile, light-blocking microcentrifuge tubes or cryovials in single-use volumes.
-
Storage: Label the aliquots clearly and store them at -20°C.[8]
Protocol 3: Use of Erythromycin Stock Solution in Cell Culture
Procedure:
-
Thawing: Thaw one aliquot of the 10 mg/mL Erythromycin stock solution at room temperature. Avoid repeated freeze-thaw cycles.
-
Dilution Calculation: To achieve a final concentration of 100 µg/mL (or 100 mg/L) in your cell culture medium, you will perform a 1:100 dilution.
-
Example: To prepare 100 mL of culture medium, add 100 µL of the 10 mg/mL Erythromycin stock solution.
-
Calculation: (Final Conc. × Final Vol.) / Stock Conc. = Volume of Stock
-
(100 µg/mL × 100 mL) / 10,000 µg/mL = 100 µL
-
-
Application: Add the calculated volume of Erythromycin stock solution to your complete cell culture medium. Mix gently by swirling the flask or bottle.
-
Incubation: The medium is now ready for use with your cells. The solution is stable for at least 3 days at 37°C.[3]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing and using the stock solution.
Caption: Workflow for this compound stock preparation and use.
Caption: Erythromycin's mechanism of action on bacterial protein synthesis.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]
- 3. Erythromycin BioReagent, cell culture mammalian 114-07-8 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Erythromycin, 5 g, CAS No. 114-07-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Austria [carlroth.com]
- 8. Erythromycin Stock Solution [novoprolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mpbio.com [mpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Application Notes and Protocols for the Use of Erythromycin Phosphate in Primary Cell Culture to Prevent Bacterial Contamination
Introduction
Primary cell cultures are a cornerstone of biomedical research and drug development, offering a physiologically relevant model for studying cellular processes. However, their susceptibility to bacterial contamination remains a significant challenge, potentially leading to the loss of valuable time, resources, and irreplaceable cell samples. While aseptic techniques are the first line of defense, the prophylactic use of antibiotics is often necessary. Erythromycin (B1671065), a macrolide antibiotic, is a valuable tool for controlling bacterial contamination in mammalian cell cultures. This document provides detailed application notes and protocols for the effective use of Erythromycin phosphate (B84403) in primary cell lines, with a focus on its mechanism of action, efficacy, potential for cytotoxicity, and impact on cellular signaling pathways.
Erythromycin acts by inhibiting bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and thereby halting protein elongation.[1] This bacteriostatic action is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.
Quantitative Data Summary
Minimum Inhibitory Concentrations (MIC) of Erythromycin against Common Bacterial Contaminants
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The MIC values for erythromycin can vary depending on the bacterial species and strain.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | ATCC 25925, clinical isolates | 0.25 - >2048 | Some strains exhibit high-level resistance.[1][2] |
| Escherichia coli | ATCC 25922 and others | Generally high (>16) | Often intrinsically resistant or have acquired resistance.[1][3] |
| Pseudomonas aeruginosa | Various strains | Generally high (>128) | Typically resistant to erythromycin.[1] |
| Mycoplasma salivarium | Clinical isolates | 0.063 - 256 | MIC50 and MIC90 values of 2 µg/mL and 4 µg/mL, respectively, have been reported for Ureaplasma isolates.[4] |
| Bacillus subtilis | Various strains | 0.03 - 1 | Generally susceptible.[1] |
Cytotoxicity of Erythromycin in Primary and Other Cell Lines
The cytotoxic effects of erythromycin are concentration-dependent and vary among different cell types.
| Cell Type | Concentration | Observation | Reference |
| Human Diploid Fibroblast-like Cells | 50 - 400 µg/mL | Increasing degrees of growth inhibition and augmented cell volume. Effects were reversible. | [5] |
| Primary Human Endothelial Cells | Not specified | Dose-dependent toxic effects observed. | [6] |
| Primary Rat Hepatocytes | Up to 8 x 10⁻⁴ M (approx. 587 µg/mL) | Erythromycin base was less toxic than erythromycin estolate. | [7] |
| Long-term Human Hepatocyte Culture | Up to 60 µM (approx. 44 µg/mL) | Not toxic for up to 6 days of incubation. | [8] |
Signaling Pathway and Workflow Diagrams
Mechanism of Action of Erythromycin
Caption: Mechanism of Erythromycin's bacteriostatic action.
Experimental Workflow for Determining Erythromycin Cytotoxicity
Caption: General workflow for determining the IC50 of Erythromycin.
Logical Relationship of Potential Erythromycin Effects on Cellular Signaling
Caption: Potential signaling pathways affected by Erythromycin.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Sterile, nuclease-free water or 95% ethanol (B145695)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Protocol:
-
Dissolution: Prepare a stock solution of this compound in a suitable solvent. For a 20 mg/mL stock solution, dissolve 200 mg of this compound in 10 mL of sterile, nuclease-free water or 95% ethanol.[1]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year.
Note: Erythromycin is soluble in water at 2 mg/mL and in ethanol at 50 mg/mL.[5] Stock solutions in ethanol may crystallize when added to a liquid culture, but this does not affect its activity.[1] Stock solutions are stable at 37°C for 3 days and should be stored at 2-8°C for short-term use.[5]
Recommended Working Concentration
The recommended working concentration of this compound in primary cell culture medium is typically between 50 and 200 mg/L (µg/mL) . The optimal concentration should be determined empirically for each specific primary cell line and potential contaminants. A concentration of 100 mg/L is often recommended as a starting point.
Protocol for Determining Cytotoxicity (IC50) of this compound
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom, black or white-walled tissue culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or LDH release assay)
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Protocol:
-
Cell Seeding: Seed the primary cells into a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially (e.g., 10 µg/mL to 1000 µg/mL).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability (%) against the logarithm of the this compound concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
Protocol for Western Blot Analysis of ERK/MAPK and PI3K/Akt/mTOR Pathway Activation
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Protocol for NF-κB Luciferase Reporter Assay
Materials:
-
Primary cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
Stimulating agent for NF-κB activation (e.g., TNF-α, PMA)
-
Luciferase assay reagent
-
96-well opaque white tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well opaque plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activating agent for 4-6 hours in the presence of this compound.[9]
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.[10][11]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Compare the luciferase activity in the Erythromycin-treated cells to the vehicle-treated control to determine the effect on NF-κB activation.
Conclusion
This compound is an effective bacteriostatic agent for preventing bacterial contamination in primary cell cultures. By understanding its mechanism of action, effective concentrations, and potential for cytotoxicity and off-target effects on cellular signaling, researchers can confidently incorporate this antibiotic into their cell culture protocols. The provided protocols offer a framework for the successful application of this compound, ensuring the integrity and reliability of experimental results derived from primary cell models. It is crucial to empirically determine the optimal concentration and to be aware of the potential for resistance development and off-target effects in the specific primary cell line being utilized.
References
- 1. benchchem.com [benchchem.com]
- 2. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibition and morphologic modulation of human fibroblastlike cells by erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of four antibiotics on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin toxicity in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Erythromycin as a Tool to Assess CYP3A Contribution of Low Clearance Compounds in a Long-Term Hepatocyte Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Antibiotic Selection in Transfected Mammalian Cells with an Analysis of Erythromycin Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibiotic Selection in Mammalian Cells
The generation of stable cell lines, which continuously express a gene of interest, is a cornerstone of modern biological research and biopharmaceutical production. This process typically involves the introduction of an expression vector into mammalian cells that carries not only the gene of interest but also a selectable marker gene. This marker confers resistance to a specific antibiotic that is toxic to mammalian cells. By culturing the transfected cells in the presence of this antibiotic, only the cells that have successfully integrated the vector into their genome will survive and proliferate, resulting in a population of stably transfected cells.
Commonly used selection agents include G418 (Geneticin), Puromycin (B1679871), Hygromycin B, and Blasticidin S.[1][2] The choice of antibiotic depends on the resistance gene present in the expression vector and the specific cell line being used, as sensitivity to these agents can vary.[3][4]
This document provides a detailed protocol for antibiotic selection, with a special focus on the potential use of Erythromycin (B1671065) phosphate (B84403), and offers guidance on best practices for establishing stable cell lines.
Erythromycin and the Erythromycin Resistance Gene (ErmR)
Mechanism of Action of Erythromycin
Erythromycin is a macrolide antibiotic that inhibits protein synthesis in bacteria.[5] It achieves this by binding to the 50S subunit of the bacterial 70S ribosome. This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation and leading to a bacteriostatic effect.[6]
Mechanism of Resistance: The ErmR Gene
Resistance to erythromycin is often conferred by the erm family of genes, such as ErmR. These genes encode an enzyme, rRNA methyltransferase, which modifies a specific adenine (B156593) residue within the 23S rRNA component of the 50S ribosomal subunit.[6][7] This methylation prevents erythromycin from binding to the ribosome, allowing protein synthesis to proceed normally even in the presence of the antibiotic.[6]
Considerations for Use as a Selection Agent in Mammalian Cells
While the mechanism of erythromycin resistance is well-understood in prokaryotes, Erythromycin phosphate is not a commonly used selection agent for transfected mammalian cells. A review of commercially available mammalian expression vectors reveals a lack of plasmids containing the Erythromycin resistance gene (ErmR) for this purpose.[8][9][10] Standard protocols for generating stable cell lines in common lines like HEK293, CHO, and HeLa predominantly utilize other antibiotics.[11][12][13]
The reasons for the disuse of erythromycin in this application may include:
-
Mitochondrial Sensitivity: Mammalian mitochondrial ribosomes share some structural similarities with bacterial ribosomes. Erythromycin has been shown to inhibit mitochondrial protein synthesis in HeLa cells, which could lead to off-target cytotoxicity and complicate the selection of truly resistant transfectants.[14]
-
Lower Efficacy: The efficiency of selection and the stringency of the system may not be as robust as those offered by established agents like puromycin or G418.
-
Lack of Optimization: Without established protocols and optimized working concentrations for various mammalian cell lines, researchers would need to perform extensive preliminary work to validate its use, making other agents more practical and reliable choices.
Recommendation: Given the lack of established protocols and commercially available vectors, researchers are strongly advised to use well-validated selection agents such as G418, Puromycin, Hygromycin B, or Blasticidin S for generating stable mammalian cell lines. The protocols provided below are detailed for these standard practices.
Experimental Protocol: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before initiating a stable transfection, it is crucial to determine the minimum concentration of the chosen antibiotic that is sufficient to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).[15] This is achieved by generating a "kill curve."
Objective: To identify the optimal antibiotic concentration for selection.
Materials:
-
The mammalian cell line of interest
-
Complete cell culture medium
-
The chosen selection antibiotic (e.g., G418, Puromycin, Hygromycin B)
-
Multi-well plates (24- or 96-well format is common)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Cell Plating: Seed the cells in a multi-well plate at a density that allows them to be approximately 20-25% confluent on the day the antibiotic is added.[15]
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range should be broad enough to span from no effect to complete cell death. (See Table 1 for suggested starting ranges for common antibiotics).
-
Antibiotic Treatment: The day after plating, aspirate the medium and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well. It is recommended to perform each concentration in triplicate.
-
Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Medium Changes: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.[16]
-
Assess Viability: Observe the cells daily using a microscope. Continue the experiment for 7-14 days, or until all cells in some of the wells have died.[15]
-
Determine Minimum Lethal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells.
Example Kill Curve Data
The following table represents hypothetical data from a kill curve experiment for HEK293 cells using G418.
| G418 Concentration (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) |
| 0 (Control) | 100% | 100% | 100% |
| 100 | 80% | 50% | 30% |
| 200 | 60% | 20% | 5% |
| 400 | 30% | 5% | 0% |
| 600 | 10% | 0% | 0% |
| 800 | 5% | 0% | 0% |
| 1000 | 0% | 0% | 0% |
In this example, a concentration of 400-600 µg/mL would be chosen for selecting stable HEK293 transfectants.
Experimental Protocol: Generation of Stable Cell Lines
Objective: To create a population of cells that stably express a gene of interest.
Materials:
-
Mammalian cell line
-
Expression vector containing the gene of interest and a selectable marker
-
High-quality transfection reagent
-
Complete culture medium
-
Selective medium (complete medium with the optimal antibiotic concentration determined from the kill curve)
-
Cloning cylinders or a fluorescence-activated cell sorter (FACS) for isolating clonal populations (optional)
Methodology:
-
Transfection: Plate the cells so they are at an optimal density for transfection according to the transfection reagent manufacturer's protocol. Transfect the cells with the expression vector.
-
Recovery Period: Allow the cells to recover and begin expressing the resistance gene for 24-48 hours post-transfection in non-selective medium.
-
Initiate Selection: After the recovery period, passage the cells into fresh culture vessels with the selective medium. It is advisable to split the cells at different densities (e.g., 1:5, 1:10, 1:20) to ensure that the surviving colonies have adequate space to grow.
-
Maintain Selection Pressure: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[16] Over the next 1-3 weeks, non-transfected cells will die, and resistant colonies will begin to appear.
-
Isolation of Resistant Colonies:
-
Polyclonal Population: Once distinct colonies have formed and the background of dying cells has been cleared, the surviving cells can be pooled together, expanded, and characterized as a stable polyclonal population.
-
Clonal Population: For a more homogenous population, individual colonies can be isolated using cloning cylinders or by limiting dilution in multi-well plates. These clonal populations are then expanded and screened for the desired level of gene expression.
-
-
Expansion and Cryopreservation: Expand the selected stable cell population (polyclonal or clonal) and create a cryopreserved cell bank for future use.
Data Presentation: Recommended Concentrations for Common Selection Agents
The optimal concentration of a selection antibiotic is highly cell-type dependent. The following table provides general starting ranges for kill curve experiments in several common cell lines.
| Antibiotic | HEK293 | CHO | HeLa |
| G418 (Geneticin) | 400 - 800 µg/mL | 400 - 1000 µg/mL | 200 - 500 µg/mL |
| Puromycin | 1 - 3 µg/mL | 2 - 10 µg/mL | 0.5 - 2 µg/mL |
| Hygromycin B | 100 - 400 µg/mL | 200 - 800 µg/mL | 100 - 400 µg/mL |
| Blasticidin S | 5 - 15 µg/mL | 10 - 30 µg/mL | 2 - 10 µg/mL |
Note: These are starting ranges and the optimal concentration must be determined empirically for your specific cell line and experimental conditions.[2]
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed in these protocols.
Caption: Mechanism of Erythromycin Action and ErmR-mediated Resistance.
Caption: General Workflow for Stable Mammalian Cell Line Generation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No resistant colonies appear | - Transfection efficiency was too low.- Antibiotic concentration is too high.- The gene of interest is toxic to the cells. | - Optimize transfection protocol.- Re-evaluate the kill curve; use a lower antibiotic concentration.- Use an inducible expression system. |
| High background of surviving cells | - Antibiotic concentration is too low.- Antibiotic has degraded.- Cells were too confluent during selection. | - Increase antibiotic concentration after re-evaluating the kill curve.- Use fresh antibiotic stocks and change the medium frequently.- Ensure cells are actively dividing and not overly confluent during selection.[16] |
| Selected cells grow very slowly | - High expression of the gene of interest is placing a metabolic burden on the cells.- The integration site of the vector is unfavorable. | - Screen multiple clones to find one with a suitable growth rate and expression level.- Consider using a weaker promoter in the expression vector. |
| Loss of gene expression over time | - Gene silencing.- Instability of the integrated vector. | - Maintain a low level of antibiotic selection in the culture medium.- Re-clone the cell line from an early, cryopreserved stock. |
References
- 1. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. US20110097798A1 - Mammalian cell expression vectors and utilization - Google Patents [patents.google.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Mammalian Expression Vectors - ATUM [atum.bio]
- 11. Selection of transfected CHO cells using G418 [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Erythromycin inhibition of cell proliferation and in vitro mitochondrial protein synthesis in human HeLa cells is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. abo.com.pl [abo.com.pl]
Application Notes and Protocols: Erythromycin Phosphate for Effective Bacterial Control in Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on determining the effective concentration of erythromycin (B1671065) phosphate (B84403) for controlling bacterial growth in various laboratory media. This document outlines the mechanism of action, quantitative data on its efficacy, and detailed protocols for key microbiological assays.
Introduction
Erythromycin is a macrolide antibiotic that is effective against a wide range of bacteria, particularly Gram-positive organisms.[1] It functions by inhibiting protein synthesis, making it a valuable tool for preventing and eliminating bacterial contamination in cell cultures and other microbiological media.[1][2] Erythromycin's mode of action is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at higher concentrations against highly susceptible species.[3] The selection of an appropriate erythromycin phosphate concentration is critical to ensure effective bacterial control without inducing cytotoxicity in eukaryotic cell cultures.
Mechanism of Action
Erythromycin exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit.[1][2] It binds to the 23S rRNA molecule within the large ribosomal subunit, near the peptidyl transferase center and at the entrance of the nascent polypeptide exit tunnel.[2] This binding physically obstructs the path of the elongating polypeptide chain.[2] The primary consequence of this binding is the inhibition of the translocation step in protein synthesis, where the ribosome is supposed to move along the mRNA to the next codon.[2][4] This stalling of the ribosome prevents the addition of new amino acids to the growing peptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.[4]
Data Presentation: Efficacy of this compound
The efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin for Various Bacteria
| Bacterial Species | Medium | MIC Range (µg/mL) |
| Staphylococcus aureus | Cation-adjusted Mueller-Hinton Broth (CAMHB) | 0.25 - ≥256[2][7] |
| Streptococcus pneumoniae | CAMHB with 2-5% lysed horse blood | 0.03 - 0.12[4] |
| Streptococcus pyogenes | - | - |
| Bordetella pertussis | Bordet-Gengou Agar (B569324) with 15% defibrinated sheep blood | 0.03 - 0.125[8] |
| Rhodococcus equi | - | ≤ 0.5 (susceptible) [ ] |
| Ureaplasma urealyticum | 10B broth | - |
| Mycoplasma pneumoniae | SP4 broth | - |
| Escherichia coli | - | - |
| Pseudomonas aeruginosa | - | - |
Note: MIC values can vary significantly depending on the bacterial strain, the presence of resistance mechanisms, and the specific testing conditions.
Table 2: Quality Control Ranges for Erythromycin Susceptibility Testing (CLSI/EUCAST)
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1[4] |
| Enterococcus faecalis | 29212 | 1 - 4[4] |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12[4] |
Experimental Protocols
Accurate determination of the effective this compound concentration is crucial for research applications. The following are detailed protocols for determining the MIC, MBC, and time-kill kinetics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of erythromycin that inhibits the visible growth of a microorganism in a liquid medium.[1][4]
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium[4]
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard[4]
-
Spectrophotometer
-
Incubator (35 ± 2°C)[1]
-
Multichannel pipette
Procedure:
-
Preparation of Erythromycin Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or sterile water) and sterilize by filtration.[1]
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[3]
-
Add 100 µL of the erythromycin stock solution to the first column of wells and mix thoroughly.[3]
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column.[3] Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[3]
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.[1]
-
Suspend the colonies in sterile saline or broth.[1]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][4]
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation: Inoculate each well (columns 1-11) with 5 µL of the prepared bacterial inoculum.[3]
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[1] For fastidious organisms like Streptococcus pneumoniae, incubation in a 5% CO₂ atmosphere is recommended.[1]
-
Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of erythromycin at which there is no visible growth.[1] A microplate reader can also be used to measure the optical density at 600 nm (OD₆₀₀).[9]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed as a continuation of the MIC test to determine the lowest concentration of erythromycin that kills 99.9% of the initial bacterial population.[5]
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar or Blood Agar)
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Wells: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.[10]
-
Plating: Spot-inoculate the 10 µL aliquots onto separate, appropriately labeled agar plates.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading and Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of erythromycin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 3: Time-Kill Assay
This dynamic assay evaluates the rate at which an antibiotic kills a bacterial population over time.[6]
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Sterile broth medium
-
Sterile saline for dilutions
-
Sterile agar plates
-
Incubator shaker (37°C)
-
Timer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in sterile broth.
-
Assay Setup:
-
Prepare culture tubes containing sterile broth with different concentrations of erythromycin (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each erythromycin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[6] A bacteriostatic effect is observed when there is a <3-log₁₀ reduction in the bacterial count over 24 hours compared to the initial inoculum.[11]
Visualizations
Erythromycin's Mechanism of Action on the Bacterial Ribosome
Caption: Mechanism of erythromycin action on the bacterial ribosome.
Experimental Workflow for Determining Erythromycin Susceptibility
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. cejph.szu.cz [cejph.szu.cz]
- 9. protocols.io [protocols.io]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
Application of Erythromycin Phosphate in Animal Models of Respiratory Infection: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, has long been utilized for its bacteriostatic properties against a variety of pathogens.[1][2] Beyond its antimicrobial activity, erythromycin is increasingly recognized for its potent anti-inflammatory and immunomodulatory effects.[1][3] These properties make it a subject of significant interest in preclinical research, particularly in the context of respiratory infections where inflammation is a key driver of pathology. This document provides detailed application notes and protocols for the use of erythromycin phosphate (B84403) in established animal models of respiratory infection, including those induced by Pseudomonas aeruginosa and influenza virus. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of erythromycin and its derivatives.
Mechanism of Action
Erythromycin exerts its effects through a dual mechanism:
-
Bacteriostatic Action: Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of tRNA.[2][3] This action is effective against a range of Gram-positive and some Gram-negative bacteria.[3]
-
Anti-inflammatory and Immunomodulatory Effects: Erythromycin has been shown to modulate the host immune response, a crucial aspect of its efficacy in chronic inflammatory respiratory diseases.[4] Its anti-inflammatory actions are independent of its antimicrobial properties and include:
-
Inhibition of Pro-inflammatory Cytokines: Erythromycin can suppress the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[5][6]
-
Downregulation of NF-κB Signaling: It can interfere with the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.[3][4]
-
Upregulation of Anti-inflammatory Mediators: Erythromycin has been shown to upregulate Developmental Endothelial Locus-1 (DEL-1), a homeostatic protein that inhibits neutrophil recruitment and inflammation.[2][7]
-
Reduction of Neutrophil Infiltration: By modulating cytokine and chemokine gradients, erythromycin can reduce the influx of neutrophils to the site of infection and inflammation in the lungs.[5]
-
Data Presentation
The following tables summarize quantitative data from studies utilizing erythromycin in animal models of respiratory infection.
Table 1: Efficacy of Erythromycin in a Murine Model of Pseudomonas aeruginosa Bacteremia
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Duration | Survival Rate (%) | Reference |
| Control | - | - | 14 days | 20 | [8] |
| Erythromycin Lactobionate (B10762962) | 50 | Twice a day | 14 days | Significantly increased | [8] |
| Erythromycin Lactobionate | 100 | Twice a day | 14 days | 80 | [8] |
| Erythromycin Lactobionate | 500 | Twice a day | 14 days | Decreased | [8] |
Table 2: Efficacy of Erythromycin in a Murine Model of Influenza Virus-Induced Pneumonia
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Duration | Survival Rate at Day 20 (%) | Reference |
| Control (Vehicle) | - | Intraperitoneal | Days 1-6 post-infection | 14 | [1][9] |
| Erythromycin | 1.0 | Intraperitoneal | Days 1-6 post-infection | 42 | [1][9] |
| Erythromycin | 3.3 | Intraperitoneal | Days 1-6 post-infection | 57 | [1][9] |
Table 3: Effect of Erythromycin on Inflammatory Markers in a Murine Model of LPS-Induced Acute Lung Injury
| Treatment Group | Dosage (mg/kg) | Outcome Measured | Result | Reference |
| Control (Ethanol) | - | Serum IL-17 | - | [2] |
| Erythromycin | 20 | Serum IL-17 | Significant reduction | [2] |
| Control (Ethanol) | - | Serum TNF | - | [2] |
| Erythromycin | 20 | Serum TNF | Significant reduction | [2] |
| Control (Ethanol) | - | Serum IL-10 | - | [2] |
| Erythromycin | 20 | Serum IL-10 | Significant increase | [2] |
Experimental Protocols
Protocol 1: Murine Model of Chronic Pseudomonas aeruginosa Respiratory Infection
This protocol is adapted from established methods to create a chronic respiratory infection with P. aeruginosa in mice.[10]
Materials:
-
Specific pathogen-free mice
-
Mucoid strain of Pseudomonas aeruginosa
-
Erythromycin phosphate
-
Sterile saline
-
Intratracheal intubation equipment
Procedure:
-
Bacterial Preparation: Culture a mucoid strain of P. aeruginosa to the desired concentration in an appropriate broth.
-
Infection Induction:
-
Anesthetize the mice according to approved institutional protocols.
-
Intratracheally instill a suspension of P. aeruginosa.
-
-
Erythromycin Administration:
-
Prepare a solution of this compound in sterile saline.
-
Beginning at a predetermined time point post-infection (e.g., day 80 for a chronic model), administer erythromycin via intraperitoneal injection or oral gavage. A typical dose is 10 mg/kg/day.[10]
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of illness.
-
At selected time points, euthanize subsets of animals and collect lung tissue for:
-
Bacteriological Analysis: Homogenize lung tissue and plate serial dilutions to quantify the number of viable P. aeruginosa.
-
Histological Analysis: Fix lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
-
Protocol 2: Murine Model of Influenza Virus-Induced Pneumonia
This protocol describes the induction of influenza pneumonia in mice to study the anti-inflammatory effects of erythromycin.[1][9]
Materials:
-
Specific pathogen-free mice (e.g., ddY strain)
-
Influenza A virus (e.g., A/Kumamoto/Y5/67 H2N2)
-
This compound
-
Sterile saline
-
0.5% Dimethyl sulfoxide (B87167) (DMSO)
-
Inhalation exposure system
Procedure:
-
Virus Preparation: Prepare a suspension of influenza virus to a predetermined lethal dose (e.g., 1.5 x LD50).
-
Infection Induction:
-
Inoculate mice with the viral suspension via inhalation using a rotating turntable system to ensure uniform exposure.[1]
-
-
Erythromycin Administration:
-
Monitoring and Endpoints:
-
Record survival rates and body weight daily for up to 20 days post-infection.[1]
-
At specific time points (e.g., day 6), collect bronchoalveolar lavage fluid (BALF) and lung tissue to measure:
-
Inflammatory Cell Infiltration: Perform total and differential cell counts on BALF.
-
Cytokine Levels: Measure levels of cytokines such as IFN-γ in BALF or lung homogenates using ELISA.[1]
-
Nitric Oxide Metabolites: Quantify nitrite/nitrate levels in serum.[1][9]
-
Viral Titer: Determine the viral load in the lungs via plaque assay.
-
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. atsjournals.org [atsjournals.org]
- 2. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of Low-Dose and Long-Term Treatment with Erythromycin on Interleukin-17 and Interleukin-23 in Peripheral Blood and Induced Sputum in Patients with Stable Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]
- 8. Efficacy of erythromycin lactobionate for treating Pseudomonas aeruginosa bacteremia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of erythromycin on influenza virus-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Erythromycin on Chronic Respiratory Infection Caused by Pseudomonas aeruginosa with Biofilm Formation in an Experimental Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Erythromycin Phosphate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of Erythromycin (B1671065) Phosphate in various biological matrices using High-Performance Liquid Chromatography (HPLC). The methods detailed are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in drug development.
Principle of the Method
The quantification of erythromycin is typically achieved using reversed-phase HPLC, which separates the analyte from endogenous components within a biological sample.[1] Due to the lack of a strong UV chromophore in the erythromycin molecule, detection can be challenging.[2][3] Therefore, methods often employ UV detection at lower wavelengths (around 215 nm), electrochemical detection, or mass spectrometry (MS) for enhanced sensitivity and specificity.[4] Sample preparation is a critical step to remove interfering substances like proteins and lipids, commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5] An internal standard is often used to ensure the accuracy and precision of the method.[1]
Experimental Protocols
The following protocol is a representative example of an HPLC-UV method for the quantification of erythromycin in plasma. This can be adapted for other biological samples and different detection methods.
1. Materials and Equipment
-
Reagents and Solvents:
-
Equipment:
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the erythromycin reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create calibration standards at various concentrations.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Roxithromycin) in methanol.[1]
-
Mobile Phase: A common mobile phase is a mixture of Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), with the pH adjusted to 7.0.[5]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of the biological sample (e.g., plasma) into a centrifuge tube.[1]
-
Add a specific volume of the internal standard solution.
-
Alkalinize the sample by adding a small volume of a basic solution to improve extraction efficiency.[1]
-
Add 3-5 mL of methyl tert-butyl ether.[1]
-
Vortex the mixture for 1-2 minutes.[1]
-
Centrifuge at approximately 3500 rpm for 10 minutes to separate the layers.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Vortex and transfer the solution to an HPLC vial for analysis.
4. HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of erythromycin.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Wavelength | 215 nm[6][7] |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0[5] |
| Flow Rate | 1.5 mL/min[5][8] |
| Injection Volume | 50 µL[5][8] |
| Column Temperature | 70 °C[5] |
| Run Time | Approximately 25 minutes[5] |
Data Presentation: Quantitative Method Validation Parameters
The performance of the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.5 - 5000 ng/mL (LC-MS/MS) | [9] |
| Correlation Coefficient (r²) | > 0.999 | [10][11] |
| Limit of Detection (LOD) | 0.006 mg/g (FTIR, not HPLC) | [2][3] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (LC-MS/MS) | [9] |
| Recovery | 88 - 105% | [9] |
| Precision (%RSD) | < 2% | [10] |
Visualizations
Caption: General workflow for the HPLC quantification of erythromycin in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 3. arabjchem.org [arabjchem.org]
- 4. High-performance liquid chromatographic assay of erythromycin from biological matrix using electrochemical or ultraviolet detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of erythromycin estolate by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Erythromycin Phosphate for In Vitro Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic that has been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive organisms.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit, which ultimately halts bacterial growth.[1][2][3] Erythromycin phosphate (B84403) is a water-soluble salt of erythromycin, making it suitable for use in in vitro assays. The emergence and spread of erythromycin-resistant bacterial strains pose a significant threat to public health, making the study of resistance mechanisms a critical area of research.[3] These application notes provide a comprehensive guide, including detailed protocols, for utilizing erythromycin phosphate to investigate antibiotic resistance mechanisms in a laboratory setting.
Key Resistance Mechanisms
Bacteria have developed sophisticated strategies to counteract the effects of erythromycin. The two predominant mechanisms of resistance are target site modification and active efflux of the antibiotic.[3][4][5]
-
Target Site Modification: This is primarily mediated by the erm (erythromycin ribosome methylase) genes. These genes encode for methylase enzymes that modify the 23S rRNA component of the 50S ribosomal subunit.[5][6] This methylation reduces the binding affinity of erythromycin to its target, rendering the antibiotic ineffective. This mechanism often confers cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[4][6] The expression of MLSB resistance can be either constitutive (always on) or inducible (activated in the presence of an inducer like erythromycin).[4][6]
-
Active Efflux: This mechanism involves the active transport of erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.[6] This process is mediated by efflux pumps encoded by genes such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance).[4][5][6] Efflux-mediated resistance typically results in lower levels of resistance to erythromycin compared to target site modification and does not confer resistance to clindamycin.[4]
-
Drug Inactivation: A less common mechanism involves the enzymatic inactivation of erythromycin by enzymes such as esterases or phosphotransferases.[7][8]
Data Presentation
Table 1: CLSI Interpretive Criteria for Erythromycin MIC (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤ 0.5 | 1-4 | ≥ 8 |
| Streptococcus pneumoniae | ≤ 0.25 | 0.5 | ≥ 1 |
| Enterococcus faecalis | ≤ 0.5 | 1-4 | ≥ 8 |
Source: Based on CLSI guidelines. It is crucial to consult the latest CLSI M100 document for the most current breakpoints.
Table 2: Quality Control (QC) Ranges for Erythromycin Susceptibility Testing (µg/mL)
| QC Strain | ATCC Number | MIC Range |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 |
Source: Based on CLSI and EUCAST guidelines.[2] QC strains should be included in each experiment to ensure the accuracy of the results.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of erythromycin that inhibits the visible growth of a bacterium.[1]
Materials:
-
This compound powder
-
For fastidious organisms (e.g., Streptococcus pneumoniae), use CAMHB supplemented with 2-5% lysed horse blood.[1][2]
-
Sterile 96-well microtiter plates[2]
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard[2]
-
Sterile saline or broth
Procedure:
-
Preparation of Erythromycin Stock Solution:
-
Accurately weigh this compound powder and dissolve it in an appropriate solvent (e.g., sterile distilled water or ethanol, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL).[2]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Erythromycin Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[2]
-
Add 100 µL of the erythromycin stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to achieve the desired concentration range.[2]
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][2]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1][2]
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well containing only the bacterial inoculum and broth.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1][2] For fastidious organisms, incubate in a 5% CO₂ atmosphere.[1][2]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.[2]
-
Compare the MIC value to the interpretive criteria in Table 1 to classify the isolate as susceptible, intermediate, or resistant.[1]
-
Protocol 2: Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of erythromycin over time.[9]
Materials:
-
This compound
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile flasks or tubes
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 5 x 10⁵ CFU/mL in multiple flasks.
-
Prepare erythromycin solutions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
-
Experiment Setup:
-
Add the different concentrations of erythromycin to the flasks containing the bacterial inoculum.
-
Include a growth control flask without any antibiotic.
-
Incubate all flasks at 37°C with shaking.
-
-
Sampling and Viable Counts:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[10]
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
Protocol 3: PCR Detection of Erythromycin Resistance Genes (erm and mef)
This protocol uses polymerase chain reaction (PCR) to detect the presence of common erythromycin resistance genes.[11]
Materials:
-
Bacterial DNA extract
-
PCR primers specific for ermB, ermC, and mefA/E genes
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide)
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing the reaction buffer, dNTPs, forward and reverse primers for each target gene, and Taq DNA polymerase.
-
Add the template DNA to the master mix.
-
Perform PCR using a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers used. Multiplex PCR can be used to detect several genes simultaneously.[8][11]
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel to separate the DNA fragments by size.
-
Include a DNA ladder to determine the size of the amplified fragments.
-
Stain the gel with a DNA stain and visualize the bands under UV light.
-
-
Interpretation:
-
The presence of a band of the expected size for a specific gene indicates that the bacterial isolate carries that resistance gene.
-
Visualizations
Caption: Mechanism of action of erythromycin and key resistance pathways.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for PCR-based detection of resistance genes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Detection of erythromycin-resistant determinants by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. actascientific.com [actascientific.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Formulating Erythromycin Phosphate in Nanoparticles for Drug Delivery Studies
Introduction
Erythromycin (B1671065) is a macrolide antibiotic widely used to treat various bacterial infections affecting the respiratory tract, skin, and other systems.[1] However, its therapeutic efficacy is often hampered by several challenges. Erythromycin base is unstable in acidic environments, such as the stomach, leading to degradation and reduced bioavailability (15–35%).[2] Furthermore, its low aqueous solubility can limit its dissolution rate and subsequent absorption in the small intestine.[1][3]
To overcome these limitations, formulating erythromycin in nanoparticles has emerged as a promising strategy.[4][5] Nanoparticle-based delivery systems can protect the drug from acidic degradation, enhance its solubility, and provide sustained release, thereby improving its overall bioavailability and therapeutic effect.[3][6] This document provides detailed protocols and application notes for the formulation and characterization of erythromycin-loaded nanoparticles for researchers and drug development professionals.
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Polymeric Nanoparticles by Solvent Evaporation
This protocol is adapted from a method used for preparing pH-sensitive nanoparticles designed to protect erythromycin from gastric acid and release it in the intestine.[3]
Materials:
-
Erythromycin phosphate (B84403)
-
Eudragit L100-55 (pH-sensitive polymer)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Ethanol
-
Deionized water
Equipment:
-
High-speed homogenizer (e.g., Digital Ultra Turrax)
-
Magnetic stirrer
-
Syringe with a 22-gauge needle
-
Beakers and other standard laboratory glassware
Procedure:
-
Organic Phase Preparation: Accurately weigh Erythromycin phosphate and Eudragit L100-55 (e.g., in a 1:0.3 ratio) and dissolve them in 5 mL of ethanol.[3]
-
Aqueous Phase Preparation: Prepare a 50 mL aqueous solution of PVA (e.g., 1.0% w/v) in a beaker.[3]
-
Emulsification: Place the aqueous phase under high-speed homogenization at approximately 15,000 rpm.[3]
-
Nanoparticle Formation: Slowly add the organic phase to the aqueous phase using a syringe.[3]
-
Solvent Evaporation: Continue homogenization for 15 minutes. Afterwards, place the resulting suspension on a magnetic stirrer and stir continuously for 5-6 hours to ensure the complete evaporation of ethanol.[3]
-
Collection: The resulting nanoparticle suspension can be used for further characterization or lyophilized for long-term storage.
Protocol 2: Preparation of Nanoparticles by Nanoprecipitation
This method is suitable for forming polymeric nanoparticles and is based on the precipitation of a polymer and drug from an organic solution into a non-solvent phase.[2][7]
Materials:
-
This compound
-
Eudragit L100 (polymer)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Methanol
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and Eudragit L100 in methanol.[2]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing PVA as a stabilizer.[2]
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Add the organic phase dropwise into the aqueous solution under continuous stirring.
-
Nanoparticle Formation: Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Removal: Continue stirring for 3-4 hours to remove the organic solvent.[2]
-
Purification/Collection: The nanoparticle suspension can be centrifuged and washed to remove excess reagents before characterization.
Protocol 3: Characterization of Erythromycin Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample to determine the average particle size (Z-average), the width of the particle size distribution (PDI), and the surface charge (Zeta Potential). A PDI value below 0.2 is generally considered acceptable for polymer-based nanoparticles.[2]
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect quantification using UV-Vis Spectrophotometry.
-
Procedure:
-
Centrifuge a known volume of the nanoparticle suspension at high speed to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant, which contains the un-entrapped (free) drug.
-
Measure the concentration of free erythromycin in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 284 nm).[2]
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. Surface Morphology:
-
Method: Scanning Electron Microscopy (SEM).
-
Procedure: Lyophilize the nanoparticle suspension to obtain a dry powder. Mount the powder onto an SEM stub using double-sided adhesive tape and coat it with a conductive material (e.g., gold).[2] Image the sample under the microscope to observe the shape and surface characteristics of the nanoparticles.
Protocol 4: In Vitro Drug Release Study
This protocol assesses the release profile of erythromycin from the nanoparticles, often under different pH conditions to simulate the gastrointestinal tract.
Materials:
-
Erythromycin-loaded nanoparticle suspension/lyophilized powder
-
Phosphate buffer solutions (PBS) at different pH values (e.g., pH 1.2 for gastric simulation, pH 5.5 and 6.8 for intestinal simulation).[3]
-
Dialysis membrane (e.g., molecular weight cut-off 12,000–14,000 Da).[3]
Equipment:
-
USP Type 2 Dissolution Test Apparatus (Paddle type)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Place a known amount of the nanoparticle formulation (e.g., 1 mL of suspension) into a dialysis bag.[3]
-
Release Medium: Securely tie the dialysis bag to the shaft of the dissolution apparatus and immerse it in 900 mL of the release medium (e.g., pH 1.2 PBS).[3]
-
Test Conditions: Maintain the temperature at 37°C ± 0.5°C and rotate the paddle at 100 rpm.[3]
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 180 minutes), withdraw a specific volume of the release medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[3][8]
-
Analysis: Analyze the withdrawn samples for erythromycin concentration using a UV-Vis spectrophotometer at the relevant wavelength.[3]
-
pH Change (Optional): To simulate gastrointestinal transit, after a set time in pH 1.2 buffer (e.g., 2 hours), the nanoparticles can be transferred to a fresh medium of pH 6.8 to continue the release study.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation: Physicochemical Properties and Drug Release
The following tables summarize quantitative data from various studies on erythromycin-loaded nanoparticles.
Table 1: Physicochemical Characterization of Erythromycin Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| pH-Sensitive NPs | Eudragit L100-55 | Solvent Evaporation | ~270 | 0.166 | -32.5 | 96 | [2] |
| Solid Lipid NPs (SLNs) | Glycerol Monostearate | Hot Homogenization | 176 | 0.275 | -34.0 | 73.56 | [1] |
| Nanocrystals | - | Antisolvent Nanoprecipitation | 239.3 | 0.17 | -39.5 | 92.69 (Drug Content) | [7] |
| Chitosan Nanodroplets | Chitosan | - | ~420 | ~0.23 | +31 | 96-98 | [9] |
| Solid Lipid NPs (SLNs) | Stearic Acid | Hot Homogenization | 518.6 | 0.096 | -12 | 80.9 | [10] |
| SLN Gel | Glyceryl Monostearate | Microemulsion | 176.2 | 0.275 | -34.0 | 73.56 | [11] |
Table 2: In Vitro Drug Release of Erythromycin from Nanoparticles
| Formulation | Release Medium (pH) | Time | Cumulative Release (%) | Reference |
| pH-Sensitive NPs | 1.2 | 2 hours | < 10% | [3] |
| pH-Sensitive NPs | 5.5 and 6.8 | 2 hours | > 80% | [3] |
| pH-Responsive Polymeric NPs | 6.8 | 60 minutes | 91% | [2] |
| Nanocrystals | 7.4 | 60 minutes | 100% | [7] |
| Chitosan Nanodroplets | - | 26 hours | Prolonged Release | [9] |
| SLN Gel | - | 30 hours | 90.94% | [11] |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the formulation and action of erythromycin nanoparticles.
Caption: Experimental workflow for nanoparticle formulation and characterization.
Caption: Proposed mechanism for enhanced oral delivery of Erythromycin.
Caption: General mechanism of nanoparticle cellular uptake by endocytosis.[12][13]
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. Development of pH sensitive polymeric nanoparticles of erythromycin stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Formulation Optimization of Erythromycin Solid Lipid Nanocarrier Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Freeze-dried erythromycin nanocrystals: preparation, characterisation, antimicrobial activity, and aerodynamic properties [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Characterization, and Biological Activities of Erythromycin-Loaded Nanodroplets to Counteract Infected Chronic Wounds Due to Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencetechindonesia.com [sciencetechindonesia.com]
- 11. scielo.br [scielo.br]
- 12. [PDF] Efficiency of cellular uptake of nanoparticles via receptor-mediated endocytosis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Erythromycin Phosphate in Aquaculture Research for Disease Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of erythromycin (B1671065) phosphate (B84403) in aquaculture research for controlling bacterial diseases. This document includes summaries of efficacy, pharmacokinetic data, and detailed protocols for key experiments.
Application Notes
Erythromycin is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1] It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptides and ultimately halts bacterial growth.[1][2] This bacteriostatic action makes it effective against a range of Gram-positive and some Gram-negative bacteria. In aquaculture, erythromycin phosphate, a water-soluble salt of erythromycin, is utilized for its improved dissolution in aquatic environments.[3]
Spectrum of Activity in Aquaculture
Erythromycin has demonstrated efficacy against several bacterial pathogens relevant to aquaculture. It is particularly noted for its effectiveness against Gram-positive bacteria.[1]
Commonly Targeted Diseases and Pathogens:
-
Bacterial Kidney Disease (BKD): Caused by Renibacterium salmoninarum, erythromycin is considered a key therapeutic agent for controlling BKD in salmonids.[4]
-
Columnaris Disease: Caused by Flavobacterium columnare.[5]
-
Fin and Tail Rot: Often caused by various bacteria, including Aeromonas and Pseudomonas species.[5][6]
-
Popeye (Exophthalmia): Can be a symptom of various bacterial infections.[5]
-
Hemorrhagic Septicemia: Often associated with Aeromonas hydrophila and other bacteria.[5]
-
Lactococcosis: An emerging disease in rainbow trout caused by Lactococcus garvieae and Lactococcus petauri.
Efficacy Data
The effectiveness of this compound can vary depending on the target pathogen, host species, water temperature, and treatment regimen.
Table 1: Summary of In Vivo Efficacy Studies
| Target Pathogen | Host Species | Treatment Regimen | Outcome |
| Renibacterium salmoninarum | Salmonid species | 10-25 mg/kg fish body weight via injection (single or multiple doses) | Significant control of mortality. |
| Aeromonas salmonicida | Salmonid species | Not specified | Effective in significantly reducing mortality.[4] |
| Lactococcus petauri | Rainbow Trout (Oncorhynchus mykiss) | 100 mg/kg fish body weight in feed for 21 days | 93% survival in treated group compared to 60% in untreated controls at 18°C. |
| Flavobacterium psychrophilum | Rainbow Trout (Oncorhynchus mykiss) | 75 mg/kg fish body weight in feed for 10 days | Significantly reduced mortality in experimentally infected juveniles. |
| Streptococcus agalactiae | African Catfish (Clarias gariepinus) | 1% oxytetracycline (B609801) and erythromycin mixture in feed for 8 weeks | Lowered mortality rates in a simulated infection test.[7] |
Pharmacokinetic Properties
Understanding the pharmacokinetics of erythromycin in different fish species is crucial for determining effective dosing and appropriate withdrawal periods to ensure food safety.
Table 2: Pharmacokinetic Parameters of Erythromycin in Fish
| Fish Species | Administration Route | Dosage | Cmax (µg/mL) | Tmax (hours) | Elimination Half-Life (hours) |
| Gilthead Sea Bream (Sparus aurata) | Oral | 75 mg/kg | 10.04 | 1 | 9.35 |
| Foals (as a model) | Intragastric | 25 mg/kg (this compound) | 2.9 ± 1.1 | 0.71 ± 0.29 | Not specified |
Considerations for Use
-
Resistance: The development of antibiotic resistance is a significant concern. The primary mechanism of resistance to erythromycin involves the modification of the 23S rRNA in the 50S ribosomal subunit.[5]
-
Water Quality: The stability of this compound is pH-dependent, with optimal stability in slightly acidic to neutral conditions (pH 6-7).[8] Below pH 5, it can degrade into an inactive form.[8]
-
Toxicity: While generally considered safe at therapeutic doses, high concentrations or prolonged exposure can have adverse effects on fish, including potential impacts on non-target organisms.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific aquatic bacterial pathogen.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms, appropriate specialized media (e.g., CAMHB with 2-5% lysed horse blood for Streptococcus pneumoniae as a model)
-
Sterile 96-well microtiter plates
-
Bacterial isolate in logarithmic growth phase
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Preparation of Erythromycin Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) to a concentration of 1280 µg/mL. This compound is highly soluble in water.[8]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the erythromycin stock solution in the microtiter plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test pathogen, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific pathogen (e.g., 15-18°C for Flavobacterium psychrophilum, 25-30°C for Aeromonas spp.) for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
-
Reading and Interpretation:
-
Visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: In Vivo Efficacy Trial for Bacterial Kidney Disease (BKD)
This protocol is adapted from clinical field trial guidelines for determining the efficacy of injectable erythromycin to control mortality caused by Renibacterium salmoninarum.
Materials:
-
Test population of salmonids with a confirmed BKD outbreak.
-
This compound injectable solution (e.g., 200 mg/mL).
-
Control group (sham-injected or untreated).
-
Appropriate housing and husbandry for the fish.
-
Syringes and needles for injection.
-
Anesthetic (e.g., MS-222).
-
Equipment for monitoring water quality and fish health.
Procedure:
-
Experimental Setup:
-
Acclimate fish to experimental tanks.
-
Randomly assign fish to treatment and control groups. Ensure sufficient replication.
-
-
Treatment Administration:
-
Anesthetize the fish prior to injection.
-
Administer this compound via intramuscular or intraperitoneal injection at a dosage of 10-25 mg per kg of fish body weight.
-
For the control group, a sham injection with a sterile saline solution can be administered.
-
A single injection is often sufficient, but multiple injections with a minimum interval of 21 days may be necessary for broodstock treatment.
-
-
Post-Treatment Monitoring:
-
Monitor fish daily for mortality and clinical signs of disease for a defined period (e.g., 21-30 days).
-
Record all mortalities and, if possible, perform necropsies to confirm the cause of death.
-
At the end of the trial, a subset of surviving fish from each group can be euthanized for bacteriological analysis (e.g., ELISA or qPCR on kidney tissue) to determine the bacterial load.
-
-
Data Analysis:
-
Compare the cumulative mortality between the erythromycin-treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
-
Compare the prevalence and bacterial load of R. salmoninarum in surviving fish between the groups.
-
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. Antibiotic erythromycin in fish: Pharmacokinetics, effects, and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3737526A - Antibiotic treatment of fish diseases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [fishcures.com]
- 6. betta4u.com [betta4u.com]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]
Application Notes and Protocols for In Vivo Dosing of Erythromycin Phosphate in Rodent Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a cornerstone in treating various bacterial infections. Its phosphate (B84403) salt is often utilized for parenteral administration due to its improved water solubility over the base form. Understanding the pharmacokinetic (PK) profile of erythromycin phosphate in preclinical rodent models is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME), thereby informing clinical trial design.
These application notes provide detailed protocols for conducting in vivo pharmacokinetic studies of this compound in rodents, including drug formulation, administration routes, blood sampling, and bioanalytical methods.
Key Considerations for Study Design
Before initiating a pharmacokinetic study, several factors must be considered to ensure robust and reproducible data:
-
Animal Model: The choice of rodent species and strain (e.g., Wistar rats, Sprague-Dawley rats, FVB mice) should be justified based on the study objectives.[1][2] Animals should be healthy and acclimated to the laboratory environment before the study.[1]
-
Route of Administration: The intended clinical route of administration should guide the choice of the preclinical route. Intravenous (IV) administration is used to determine fundamental PK parameters like clearance and volume of distribution, while oral (PO) or other extravascular routes are used to assess bioavailability.
-
Dosage: The dose selection should be based on existing literature, with doses typically ranging from 25 mg/kg to 50 mg/kg for both oral and intravenous routes in rats.[2][3]
-
Formulation: Proper formulation is critical, especially given the variable solubility of erythromycin forms. This compound's higher water solubility makes it suitable for aqueous-based formulations for injection.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Vehicle components (e.g., Saline, Phosphate-Buffered Saline (PBS), Water for Injection, Pharmasol, Methanol)[1][2][3]
-
Anesthetics (as per institutional guidelines)
-
Anticoagulant (e.g., EDTA, Heparin)
-
Acetonitrile (B52724) (HPLC grade)[2][3]
-
Internal Standard for bioanalysis (e.g., Oleandomycin)[4]
Animal Handling and Husbandry
-
Species/Strain: Wistar or Sprague-Dawley rats are commonly used.[2][3][5]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. For oral dosing studies, overnight fasting is required.[2][3]
-
Acclimatization: A minimum of one week of acclimatization is recommended.[1]
Formulation Preparation
For Intravenous (IV) Administration:
A solution of erythromycin can be prepared using a co-solvent system. For example, a solution was made with 10% Pharmasol, 10% Methanol, and the volume was made up with Mili Q water.[2][3]
For Oral (PO) Administration:
This compound can be formulated as a suspension in an aqueous vehicle like water or Phosphate-Buffered Saline (PBS).[1] For a 50 mg/kg dose administered at a volume of 2.5 ml/kg, the concentration of the suspension would be 20 mg/ml.[2][3]
Dosing
-
Intravenous (IV) Dosing: Administer the prepared this compound solution via the tail vein. A typical dose is 50 mg/kg.[2][3][4]
-
Oral (PO) Dosing: Administer the this compound suspension via oral gavage. A typical dose is 50 mg/kg.[2][3] Ensure accurate dosing by calibrating the gavage needle volume.
Blood Sampling
-
Method: Blood samples can be collected from the retro-orbital plexus.[2][3]
-
Volume: Approximately 0.3 ml of blood should be collected at each time point.[2][3]
-
Time Points:
-
Sample Processing: Immediately after collection, transfer blood into tubes containing an anticoagulant. Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Principle: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying erythromycin in plasma.[2][3]
-
Sample Preparation:
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[6]
-
Quantification: Generate a calibration curve by spiking known concentrations of erythromycin into blank plasma.[2][3]
Data Presentation
Pharmacokinetic Parameters of Erythromycin in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (µg/ml) | Tmax (hr) | AUC (µg.hr/ml) | T½ (hr) | Animal Model | Reference |
| Erythromycin A | PO | 25 | 2.9 ± 1.1 | 0.71 ± 0.29 | - | - | Foals | [7] |
| Erythromycin | PO | 25 | <0.1 | 1 | - | - | Rats | [8] |
| Erythromycin | PO | 50 | 2.76 ± 0.15 | - | 7.29 ± 0.554 | - | Wistar Rats | [2][3] |
| Erythromycin | IV | 50 | - | - | - | - | Rats | [2][3][4] |
Note: Data from different studies may not be directly comparable due to variations in animal models, formulations, and analytical methods. This table is intended to provide a general reference range.
Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Logical Flow of Pharmacokinetic Data Analysis
Caption: Logical flow of pharmacokinetic data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrmps.com [ijrmps.com]
- 3. ijrmps.com [ijrmps.com]
- 4. Determination of erythromycin concentrations in rat plasma and liver by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary renovascular effects of erythromycin in the rat: relationship to cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of erythromycin estolate and this compound after intragastric administration to healthy foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Erythromycin Phosphate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Erythromycin (B1671065) Phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: Why is Erythromycin Phosphate difficult to dissolve in aqueous buffers?
Erythromycin as a molecule is inherently hydrophobic, which limits its solubility in water.[1] Although the phosphate salt form improves aqueous solubility compared to the erythromycin base, challenges can still arise.[2] Erythromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility.[1] Its complex structure contains both multiple hydroxyl groups that can form hydrogen bonds with water and large hydrophobic regions that resist interaction with polar solvents.[1]
Q2: How does pH affect the solubility and stability of this compound?
The pH of the aqueous buffer is a critical factor.[1]
-
Solubility: this compound exhibits its best solubility in a slightly acidic to neutral pH range. One study noted a solubility of 12.77 ± 0.76 mg/mL at pH 6.5.[1] In contrast, the phosphate salt achieves a solubility of 0.45 mg/mL in water at pH 6.8, which is significantly higher than the 0.03 mg/mL of erythromycin base under the same conditions.[2]
-
Stability: Erythromycin is highly unstable in acidic conditions (pH < 5.0), where it rapidly degrades into an inactive byproduct, anhydroerythromycin A.[1][2] At a pH of 5.0, the antibiotic degrades quickly, while at pH 6.5, it remains stable for a longer duration.[1] Aqueous solutions are most stable in the pH range of 8.0-10.5.[1]
Q3: What is the impact of temperature on the solubility of this compound?
The solubility of erythromycin in water tends to decrease as the temperature rises.[3][4]
Q4: Are there advanced formulation strategies to improve the solubility and stability of this compound?
Yes, several advanced drug delivery technologies can be employed:
-
Nanoparticles: Encapsulating this compound in polymeric nanoparticles, such as those made with Eudragit L100-55, can protect the drug from degradation in acidic environments and improve its release profile in intestinal pH conditions.[2][5]
-
Cyclodextrin Complexation: Including erythromycin in the hydrophobic cavity of cyclodextrins can significantly enhance its aqueous solubility and stability.[6]
-
Solid Lipid Nanoparticles (SLNs): Formulating erythromycin into SLNs can improve its stability and solubility.[7]
Troubleshooting Guide
Issue: A precipitate or cloudiness is observed in my this compound solution.
This is a common issue arising from the low aqueous solubility of erythromycin. Follow this troubleshooting workflow:
Quantitative Data Summary
Table 1: Approximate Solubility of Erythromycin in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Water | ~2 mg/mL | [1] |
| Water (30°C) | 1.2 mg/mL | [1] |
| Ethanol | ~30-50 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] |
| Dimethylformamide (DMF) | ~15 mg/mL | [1] |
| Methanol | Soluble | [3] |
| Acetone | Freely Soluble | [1] |
| Chloroform | Freely Soluble | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Solubility and Stability of this compound at Different pH Values
| Condition | Solubility (mg/mL) | Degradation Half-Life | Key Mechanisms | Reference(s) |
| pH 1.2 (fasted) | 0.02 | <2 hours | Intramolecular dehydration | [2] |
| pH 6.8 (intestinal) | 0.45 | >24 hours | Ionized phosphate enhancing dissolution | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution using a Co-Solvent
This protocol details the standard method for solubilizing this compound for experimental use by first dissolving it in an organic solvent.
Detailed Steps:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound crystalline solid.
-
Dissolve the powder in an organic solvent such as ethanol or DMSO. A common stock concentration is 15-30 mg/mL.[1]
-
Vortex until the solid is completely dissolved.
-
-
Prepare the Aqueous Solution:
-
Warm the desired aqueous buffer (e.g., PBS pH 7.2) to the experimental temperature, if applicable.
-
While gently stirring or vortexing the buffer, slowly add the required volume of the this compound stock solution.[8] This gradual addition helps prevent localized high concentrations and precipitation.
-
Ensure the final concentration of the organic solvent in the aqueous solution is minimal (typically less than 1%) to avoid potential toxicity in cellular assays.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
It is recommended to use the freshly prepared aqueous solution immediately, as erythromycin can lose activity over several days at room temperature.[3]
-
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol provides a generalized procedure for determining the thermodynamic solubility of this compound.
Materials and Equipment:
-
This compound
-
Selected aqueous buffers
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test buffer. The presence of excess solid is crucial to ensure that a saturated solution is achieved.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature. The equilibration time can vary, but 24 to 72 hours is common to ensure thermodynamic equilibrium is reached.[9]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Centrifuge the vials to pellet the suspended particles. Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[10]
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.
-
Determine the concentration of the diluted sample using HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of this compound in the test buffer, accounting for the dilution factor.[10]
-
-
Solid Phase Analysis (Optional): Analyze the remaining solid using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form during the experiment.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]
- 3. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of pH sensitive polymeric nanoparticles of erythromycin stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Erythromycin Phosphate Degradation in Acidic Culture Media
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the validity and reproducibility of experimental results. Erythromycin (B1671065), a macrolide antibiotic, is notoriously unstable in acidic conditions, a characteristic that can pose significant challenges in various research applications, including cell culture and drug formulation studies. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Erythromycin phosphate (B84403) in acidic culture media.
Frequently Asked Questions (FAQs)
Q1: Why is Erythromycin phosphate unstable in acidic culture media?
Erythromycin's instability in acidic environments (pH < 6.5) is inherent to its chemical structure. The acidic conditions catalyze an intramolecular dehydration reaction, leading to the formation of inactive degradation products. This process is primarily driven by the protonation of the hydroxyl groups and the subsequent elimination of a water molecule.
Q2: What are the main degradation products of Erythromycin in acidic conditions?
Under acidic conditions, Erythromycin A undergoes intramolecular cyclization to form biologically inactive hemi- and spiroketals.[1] The primary degradation product is anhydroerythromycin A, which is formed through an internal dehydration of the erythromycin A-6,9-hemiketal.[2] This is often in equilibrium with erythromycin A enol ether.[3][4][5] Another identified degradation product is erythralosamine. These degradation products lack antibacterial activity.[1]
Q3: At what pH does this compound start to degrade significantly?
Significant degradation of Erythromycin is observed at a pH below 5.0.[2][6] The rate of degradation increases as the pH decreases. For instance, at a gastric pH of 1.2, the half-life of erythromycin is less than 2 hours.[2] Conversely, at a pH of 6.5, it remains stable for a longer duration.[7] Optimal stability is generally observed in the slightly acidic to neutral pH range of 6 to 7.[2]
Q4: Can the degradation of this compound affect my experimental results?
Yes, absolutely. The degradation of this compound leads to a decrease in the active concentration of the antibiotic, which can result in the failure to control bacterial contamination in cell cultures. Furthermore, the degradation products themselves could potentially have unintended effects on your cells or experimental system, leading to inaccurate or misleading results.
Q5: How can I monitor the degradation of this compound in my media?
The most common method for monitoring Erythromycin stability is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact Erythromycin from its degradation products, allowing for the quantification of the remaining active compound over time.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in acidic culture media.
| Problem | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in the culture medium. | Degradation of this compound due to acidic pH of the medium. | - Monitor the pH of your culture medium regularly. If it drops below 6.5, consider using a buffered medium or adjusting the pH. - Prepare fresh Erythromycin-containing media immediately before use. - For long-term experiments, consider replacing the medium with freshly prepared Erythromycin-containing medium at regular intervals. |
| Precipitation observed in the culture medium after adding this compound stock solution. | - The pH of the medium may be too low, causing the less soluble degradation products to precipitate. - The concentration of the this compound stock solution may be too high, leading to insolubility upon addition to the aqueous medium. - Interaction with other media components. | - Ensure the pH of the medium is within the optimal stability range for Erythromycin (pH 6.5-7.5). - Prepare a more dilute stock solution of this compound. - Add the stock solution to the medium slowly while stirring to ensure proper mixing. - Consider using a different basal medium formulation. |
| Inconsistent or unexpected experimental results. | - Fluctuation in the active concentration of Erythromycin due to ongoing degradation. - Unforeseen biological effects of the degradation products on the cells. | - Perform a stability study of this compound in your specific culture medium under your experimental conditions (temperature, CO2 levels) using HPLC to determine its degradation rate. - Based on the stability data, establish a clear protocol for the preparation and replacement of Erythromycin-containing media. - If possible, use a more acid-stable analog of Erythromycin if the experimental design allows. |
Data Presentation
This compound Stability Data
The following table summarizes the stability of Erythromycin under different pH conditions.
| pH | Temperature (°C) | Half-life | Reference |
| 1.2 | Not Specified | < 2 hours | [2] |
| 3.0 | Not Specified | 0.11 hours | [8] |
| 4.5 | Not Specified | Adamantane conjugates show 95% retention after 6 hours, while erythromycin base degrades completely. | [2] |
| 5.0 | Not Specified | Degrades rapidly | [7] |
| 6.5 | Not Specified | Stable | [7] |
| 6.8 | Not Specified | > 24 hours | [2] |
Accelerated Stability Study of Erythromycin
A study on the proposed WHO third International Standard for Erythromycin showed the following degradation at elevated temperatures over 6 months.[9]
| Storage Temperature | Change in Erythromycin A Content | Change in Impurity B | Change in Impurity H |
| -20°C | Unchanged | 0.7% | 0.2% |
| 25°C | Unchanged | - | - |
| 40°C | Slight decrease | - | - |
| 50°C | Slight decrease | 1.3% | 0.8% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Sterile distilled water or ethanol (B145695)
-
Sterile conical tube
-
Sterile filter (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in a small amount of sterile distilled water or ethanol. Erythromycin is soluble in water at 2 mg/mL and in ethanol at 50 mg/mL.[10]
-
Once fully dissolved, bring the solution to the final desired concentration with sterile distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile conical tube.
-
Store the stock solution at 2-8°C for up to two weeks. For longer-term storage, aliquots can be stored at -20°C.
Protocol 2: Stability Testing of this compound in Culture Media using HPLC
Objective: To determine the degradation rate of this compound in a specific culture medium at a given temperature.
Materials:
-
Culture medium supplemented with a known concentration of this compound
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
-
This compound reference standard
-
Autosampler vials
Procedure:
-
Prepare the culture medium containing this compound at the desired concentration.
-
At time zero (t=0), take an initial sample of the medium and store it at -80°C until analysis.
-
Place the remaining medium in the incubator at the desired temperature.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the medium.
-
Immediately store the collected samples at -80°C to halt any further degradation.
-
Once all samples are collected, thaw them and prepare them for HPLC analysis according to your established laboratory protocol. This may involve dilution and filtration.
-
Prepare a standard curve using the this compound reference standard.
-
Analyze the samples and standards using the HPLC method. The separation of Erythromycin A from its degradation products can be achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. Detection is typically performed at 215 nm.
-
Quantify the concentration of this compound remaining at each time point by comparing the peak areas to the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) in your specific culture medium.
Visualizations
Signaling Pathways and Workflows
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Factors, consequences, and solutions for Erythromycin degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. | Semantic Scholar [semanticscholar.org]
- 6. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Erythromycin Phosphate Injection Dosage in Fish
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Erythromycin (B1671065) phosphate (B84403) injections in fish. Our goal is to help you optimize your experimental dosages to minimize toxicity and ensure the welfare of your research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Erythromycin in bacteria and what are the potential toxicological pathways in fish?
A1: Erythromycin is a macrolide antibiotic that functions by binding to the 50S subunit of the bacterial 70S ribosome, which inhibits protein synthesis and effectively treats numerous bacterial diseases.[1] In fish, however, exposure to erythromycin, particularly at high concentrations, can lead to a range of toxicological effects. These effects are often initiated by the disruption of primary defense, antioxidant, and xenobiotic metabolism systems, leading to oxidative stress and cellular damage.[1] This can manifest as cytotoxicity, organ toxicity (particularly to the liver and kidneys), neurotoxicity, developmental toxicity, and reproductive toxicity.[1][2]
Q2: What are the typical therapeutic and toxic dosage ranges for Erythromycin phosphate injections in fish?
A2: The therapeutic dosage for this compound injection typically ranges from 10 to 25 mg per kg of fish body weight.[3][4] However, toxicity can vary significantly depending on the fish species, size, and water temperature. The median lethal dose (LD50) for injectable erythromycin in various salmonid species has been reported to range from 350 to 1041 mg/kg.[5] It is crucial to conduct pilot studies to determine the optimal, non-toxic dose for your specific experimental conditions.
| Parameter | Dosage/Concentration | Fish Species | Reference |
| Therapeutic Injection Dose | 10 - 25 mg/kg body weight | Salmonids | [3][4] |
| LD50 (96-hour) | 429 mg/kg body weight | Spring Chinook Salmon | [5] |
| LD50 (96-hour) | 350 - 1041 mg/kg body weight | Various Salmonids | [5] |
| Oral Therapeutic Dose | 100 mg/kg body weight/day for 21 days | Rainbow Trout | [2] |
| Water Bath (Treatment) | 250-500 mg per 20 gallons every 24h | General Aquarium Use | [6] |
Q3: Can Erythromycin be administered through other routes besides injection? How does the toxicity compare?
A3: Yes, Erythromycin can be administered via water bath or mixed with feed. In water bath exposures, this compound has been shown to be considerably less toxic than other antibiotics like oxytetracycline.[7] When administered orally through feed, the primary issue observed has been poor palatability, which can lead to reduced feed intake and weight gain.[7] Deleterious changes in the kidney and liver have been reported with injected erythromycin, but these effects were not observed with oral administration.[2]
Troubleshooting Guides
Scenario 1: Fish exhibit signs of neurotoxicity (e.g., erratic swimming, lethargy) even at a supposedly therapeutic dose.
-
Possible Cause 1: Species-Specific Sensitivity: Different fish species can have varying sensitivities to Erythromycin. The provided therapeutic dose is a general guideline and may be too high for your specific species.
-
Troubleshooting Steps:
-
Immediately reduce the dosage for subsequent treatments or cease treatment if signs are severe.
-
Conduct a dose-range finding study: Start with a significantly lower dose and gradually increase it in different experimental groups to determine the maximum tolerated dose (MTD) for your species.
-
Monitor water quality: Poor water quality can exacerbate the toxic effects of chemicals. Ensure optimal levels of ammonia, nitrite, nitrate, and pH.
-
Observe for other clinical signs: Note any other signs of toxicity, such as changes in gill color, skin lesions, or appetite, to get a complete picture of the toxicological profile.
-
-
Possible Cause 2: Incorrect Drug Preparation or Calculation: Errors in calculating the dose or preparing the injection solution can lead to unintentional overdosing.
-
Troubleshooting Steps:
-
Double-check all calculations: Verify the fish biomass, drug concentration, and final injection volume.
-
Ensure proper dissolution: this compound should be fully dissolved in a sterile, appropriate solvent as per the manufacturer's instructions. Incomplete dissolution can lead to "hot spots" of high concentration in the injection.
-
Calibrate your injection equipment: Ensure that syringes or other delivery devices are accurately calibrated.
-
Scenario 2: High mortality is observed in the experimental group following injection.
-
Possible Cause 1: Acute Toxicity/Overdose: The administered dose is likely exceeding the LD50 for the specific conditions.
-
Troubleshooting Steps:
-
Review the LD50 data: Compare your administered dose to published LD50 values for the same or similar species.[5]
-
Perform a 96-hour acute toxicity test: This is a standard method to determine the LD50 of a compound in your specific fish species and environmental conditions.
-
Consider the drug carrier: The vehicle used to dissolve the this compound may also have toxic effects.[5] Consider testing the carrier alone as a control group.
-
-
Possible Cause 2: Stress from Handling and Injection: The physical stress of handling and injection can contribute to mortality, especially in weakened or diseased fish.
-
Troubleshooting Steps:
-
Refine handling procedures: Minimize handling time and use appropriate anesthetics (e.g., MS-222) to reduce stress.
-
Optimize injection technique: Ensure injections are administered to the correct location (intramuscular or intraperitoneal) and with the appropriate needle size to minimize tissue damage.
-
Include a saline-injected control group: This will help differentiate mortality caused by the drug from mortality caused by the injection procedure itself.
-
Experimental Protocols
Protocol 1: Preparation of this compound Injection Solution
-
Determine the total fish biomass to be injected (in kg).
-
Calculate the total amount of this compound needed based on the desired dosage (e.g., 20 mg/kg).
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a sterile, physiologically balanced solvent (e.g., sterile saline or phosphate-buffered saline) to the desired final concentration (e.g., 200 mg/mL).[3] Ensure the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically protected from light and at a cool temperature.
Protocol 2: 96-Hour Acute Toxicity (LD50) Determination
-
Acclimate fish to the experimental conditions for at least one week.
-
Prepare a range of this compound concentrations to be tested. This should include a control group (saline injection) and at least five graded concentrations of the antibiotic. The concentration range should bracket the expected LD50.
-
Randomly assign fish to the different treatment groups (at least 10 fish per group).
-
Inject each fish with the appropriate solution (intramuscularly or intraperitoneally).
-
Observe the fish at regular intervals (e.g., 2, 4, 8, 12, 24, 48, 72, and 96 hours) and record any mortalities or signs of toxicity.
-
Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Signaling pathway of Erythromycin-induced toxicity in fish.
References
- 1. Antibiotic erythromycin in fish: Pharmacokinetics, effects, and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Administered Erythromycin in Rainbow Trout (Oncorhynchus mykiss): Residues in Edible Tissues and Withdrawal Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fws.gov [fws.gov]
- 4. Erythromycin 200 Injectable | U.S. Fish & Wildlife Service [fws.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [fishcures.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Erythromycin Phosphate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Erythromycin (B1671065) phosphate (B84403) solutions, with a focus on the common problem of solution discoloration.
Frequently Asked Questions (FAQs)
Q1: Why is my Erythromycin phosphate solution turning yellow?
A yellowing of your this compound solution is often an indicator of chemical degradation. Erythromycin is known to be unstable under certain conditions, and the formation of degradation products can result in a colored solution.[1][2] One study specifically observed that heating erythromycin with strong acids produces an intense yellow color.[1]
Q2: What are the primary factors that cause the degradation of this compound?
The stability of this compound in solution is significantly influenced by several factors:
-
pH: Erythromycin is highly susceptible to degradation in acidic conditions (pH < 6).[2] It is also unstable in alkaline conditions.
-
Temperature: Elevated temperatures accelerate the degradation process.[1]
-
Presence of Water: As an aqueous solution, the presence of water is a key factor in the hydrolysis and degradation of Erythromycin.[2]
-
Light Exposure: While less documented for causing a yellow color, exposure to light can contribute to the degradation of photosensitive compounds. It is generally good practice to protect Erythromycin solutions from light.
Q3: Does a yellow color indicate a complete loss of antibiotic activity?
While a yellow color is a sign of degradation, it does not necessarily mean a complete loss of activity. However, the formation of degradation products signifies a reduction in the concentration of the active this compound. The extent of activity loss will depend on the degree of degradation. It is crucial to use fresh, colorless solutions for experiments where precise concentrations are required.
Q4: Can I still use a slightly yellow this compound solution for my experiments?
For applications that are sensitive to the concentration of the active compound or the presence of impurities, it is strongly recommended to discard any discolored solution and prepare a fresh batch. The degradation products could potentially interfere with your experimental results or exhibit unexpected biological activity.
Q5: How can I prevent my this compound solution from turning yellow?
To enhance the stability of your this compound solution and prevent discoloration, consider the following:
-
Proper pH Control: Maintain the pH of the solution in the optimal range for Erythromycin stability.
-
Controlled Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen) and allow them to equilibrate to room temperature only before use.
-
Fresh Preparation: Prepare solutions fresh as needed and avoid long-term storage of working solutions at room temperature.
-
Protection from Light: Store solutions in amber vials or protect them from light to minimize potential photodegradation.
Troubleshooting Guide
Issue: My this compound solution has turned yellow.
This guide will help you troubleshoot the potential causes and find solutions to prevent this issue in the future.
1. Assess the Storage Conditions:
-
Question: How was the solution stored (temperature, light exposure)?
-
Possible Cause: Improper storage at room temperature or exposure to light can accelerate degradation.
-
Solution: Store stock solutions in a refrigerator (2-8°C) or freezer and protect them from light by using amber vials or covering the container with foil.
2. Check the pH of the Solution:
-
Question: What is the pH of your this compound solution?
-
Possible Cause: An acidic pH is a primary driver of Erythromycin degradation.[2] The phosphate salt itself can influence the pH of the solution.
-
Solution: If your experimental conditions allow, ensure the pH of the solution is maintained in a slightly alkaline range. If the solution needs to be at a lower pH for your experiment, prepare it immediately before use and minimize the time it spends in the acidic environment.
3. Review the Age of the Solution:
-
Question: How long ago was the solution prepared?
-
Possible Cause: Erythromycin solutions, especially at working concentrations, have limited stability and should be prepared fresh.
-
Solution: For critical experiments, always use a freshly prepared this compound solution. If you need to store it, prepare concentrated stock solutions in an appropriate solvent and store them at low temperatures for a limited time.
4. Consider the Solvent System:
-
Question: What solvent was used to prepare the solution?
-
Possible Cause: While this compound is water-soluble, the presence of certain co-solvents or impurities in the water could potentially affect its stability.
-
Solution: Use high-purity, sterile water for preparing aqueous solutions. If using a co-solvent like ethanol (B145695), ensure it is of high quality.
Data Presentation
The following table summarizes the stability of Erythromycin under various conditions based on available literature. Note that specific quantitative data for the yellowing of this compound solutions is limited; however, the general stability data for Erythromycin provides valuable guidance.
| Condition | Observation | Recommendation | Reference |
| pH | Highly unstable in acidic conditions (pH < 6). | Maintain a slightly alkaline pH for stock solutions. Prepare acidic solutions immediately before use. | [2] |
| Temperature | Degradation accelerates with increasing temperature. | Store stock solutions at 2-8°C or frozen. Avoid prolonged exposure to room temperature. | [1] |
| Aqueous Solution | Unstable in aqueous solutions over time. | Prepare aqueous solutions fresh. For longer storage, consider preparing stock solutions in a suitable organic solvent like ethanol and storing at low temperatures. | [2] |
| Strong Acid + Heat | Produces an intense yellow color. | Avoid exposing Erythromycin solutions to strong acids and high heat, as this indicates significant degradation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution. The final concentration and solvent may need to be adjusted based on experimental requirements.
-
Materials:
-
This compound powder
-
High-purity, sterile water or a suitable organic solvent (e.g., ethanol)
-
Sterile conical tubes or vials (amber or covered in foil)
-
Calibrated pH meter (if preparing an aqueous solution)
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
If preparing an aqueous solution, dissolve the powder in water and gently mix until fully dissolved. Check the pH and adjust if necessary, keeping in mind the stability profile of Erythromycin.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (e.g., -20°C for long-term storage).
-
Protocol 2: Spectrophotometric Analysis of Erythromycin Solution Discoloration
This protocol can be used to quantitatively assess the yellowing of an this compound solution.
-
Materials:
-
This compound solution (test sample)
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or plastic, depending on the wavelength range)
-
Solvent used to prepare the Erythromycin solution (as a blank)
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range, for example, from 350 nm to 600 nm, to observe any absorbance in the visible spectrum.
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of your this compound solution.
-
Pay close attention to the absorbance around 485 nm, as this wavelength has been associated with a yellow-colored degradation product of Erythromycin.[1]
-
An increase in absorbance in the visible range, particularly around 485 nm, over time indicates the formation of colored degradation products.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for identifying the cause of yellowing in this compound solutions.
References
Preventing precipitation of Erythromycin phosphate in complex media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the precipitation of erythromycin (B1671065) in complex media during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin and why is its solubility a concern in experimental settings?
Erythromycin is a macrolide antibiotic widely used in research. It is a large, hydrophobic molecule, which inherently limits its solubility in water and aqueous-based complex media.[1][2] This low aqueous solubility is a primary reason for precipitation when preparing experimental solutions.[1][3] Erythromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][4]
Q2: The topic mentions "Erythromycin Phosphate (B84403)." Is this a common salt form?
While various salt forms of erythromycin exist to improve solubility, "Erythromycin Phosphate" is not a commonly manufactured salt for laboratory use. It is more likely that precipitation issues arise from the interaction of the erythromycin base or other salt forms (like stearate) with phosphate buffers present in complex media.[5][6][7] Therefore, this guide will focus on preventing the precipitation of erythromycin in phosphate-containing and other complex media.
Q3: What is the approximate solubility of Erythromycin in different solvents?
Erythromycin's solubility varies significantly depending on the solvent. It is sparingly soluble in water but much more soluble in organic solvents.[1][8]
| Solvent | Approximate Solubility | Citations |
| Water | ~2 mg/mL | [9][10] |
| Water (30°C) | 1.2 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [11] |
| DMSO | ~15 mg/mL | [11] |
| Dimethylformamide (DMF) | ~15 mg/mL | [11] |
| Methanol | Soluble | [12] |
| Acetone | Freely soluble | [1] |
| Chloroform | Freely soluble | [8] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [11] |
Q4: How do pH and temperature affect the solubility and stability of Erythromycin?
Both pH and temperature are critical factors.
-
pH: Erythromycin is a weak base with a pKa of 8.9.[10] It is highly unstable in acidic conditions (pH < 5.0), where it rapidly degrades.[1][13] Its stability and solubility are significantly better in neutral to slightly alkaline conditions. Aqueous solutions are most stable at a pH of 8.0-10.5.[1] One study noted a solubility of 12.77 ± 0.76 mg/ml at pH 6.5, making this a suitable pH for many experiments.[13]
-
Temperature: While pre-warming media to 37°C can aid in the initial dissolution of erythromycin from a stock solution, temperature can also affect long-term stability.[14][15] Some salts may precipitate out of concentrated media stocks when refrigerated.
Q5: Why does my Erythromycin precipitate when I add it to my cell culture medium?
Precipitation of erythromycin upon addition to complex media, such as cell culture media, is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: Erythromycin is inherently hydrophobic and has low solubility in aqueous solutions.[14]
-
Solvent Shock: When a concentrated stock solution made in an organic solvent (like DMSO or ethanol) is added to the aqueous medium, the rapid change in solvent polarity can cause the drug to crash out of solution.[15][16]
-
High Concentration: The final concentration of erythromycin in the medium may exceed its solubility limit under those specific conditions.
-
Media Composition: Complex media contain high concentrations of salts, proteins, and other components that can reduce the solubility of hydrophobic compounds.[14]
-
Improper Mixing: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.[14]
Q6: Are there more water-soluble alternatives to Erythromycin base or stearate?
Yes, for applications where the specific salt form is not critical, consider using more water-soluble salts of erythromycin, such as Erythromycin Lactobionate or Erythromycin Gluceptate.[16] These are often formulated for intravenous use and are readily soluble in aqueous solutions, making them less prone to precipitation.[16]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Adding Stock Solution to Media
This is the most common issue, often caused by "solvent shock" and improper mixing techniques.
| Potential Cause | Recommended Solution | Citations |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution if possible. Alternatively, perform a serial dilution. | [14] |
| Rapid addition of stock solution. | Add the stock solution dropwise to the media while gently swirling or stirring. This allows for gradual dispersion. | [14][16] |
| Inadequate mixing. | Ensure the media is being gently agitated during and immediately after the addition of the stock solution to prevent localized high concentrations. | [14] |
| Media was at a low temperature. | Always pre-warm the media to 37°C before adding the compound to avoid temperature-related solubility issues. | [15] |
Issue 2: Precipitate Forms Over Time During Incubation or Storage
This suggests that while initially soluble, the concentration of erythromycin is too high for long-term stability under your specific culture or storage conditions.
| Potential Cause | Recommended Solution | Citations |
| Concentration exceeds long-term solubility limit. | Determine the empirical solubility limit in your specific medium (see protocol below). Prepare fresh media before each experiment. | [15] |
| Temperature-dependent solubility. | If storing the media, check if precipitation occurs upon cooling. If so, prepare it fresh. Avoid repeated freeze-thaw cycles of media. | |
| pH shift in the medium during incubation. | Ensure your medium is correctly buffered for the incubator's CO2 level. Consider using a medium supplemented with HEPES for more stable pH control. | [15] |
Experimental Protocols
Protocol 1: Standard Method for Preparing Erythromycin in Complex Media
This protocol is designed to minimize the risk of precipitation.
Caption: Workflow for preparing Erythromycin solutions.
Protocol 2: Determining the Empirical Solubility Limit of Erythromycin
If you continue to experience precipitation, this protocol helps you find the maximum soluble concentration in your specific medium.
-
Media Setup: Dispense 1 mL of your complete complex medium into several sterile microcentrifuge tubes and pre-warm to 37°C.
-
Serial Dilution:
-
Add a calculated amount of your concentrated erythromycin stock solution to the first tube to achieve the highest desired concentration. Vortex immediately.
-
Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next tube containing 500 µL of fresh media. Repeat for a range of concentrations.
-
-
Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the planned duration of your experiment (e.g., 24-48 hours).
-
Assessment: After incubation, carefully inspect each tube for precipitation. Check for cloudiness against a dark background and for any visible particles. The highest concentration that remains clear is your empirical solubility limit for that medium and set of conditions.[15]
Troubleshooting Workflow
If you encounter precipitation, use the following decision tree to identify and resolve the issue.
Caption: Troubleshooting decision tree for precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gradivareview.com [gradivareview.com]
- 4. ijmpronline.com [ijmpronline.com]
- 5. benchchem.com [benchchem.com]
- 6. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. farma.com.ro [farma.com.ro]
- 10. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. greenpharmacy.info [greenpharmacy.info]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Off-Target Effects of Erythromycin Phosphate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Erythromycin phosphate (B84403) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Erythromycin, and how does it differ in mammalian versus bacterial cells?
Erythromycin is a macrolide antibiotic that primarily functions by inhibiting protein synthesis in bacteria.[1][2][3][4] It specifically binds to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides and inhibits the translocation step of protein synthesis.[3][4][5] This action is bacteriostatic, meaning it stops bacteria from growing and reproducing rather than killing them outright.[1][3] In contrast, mammalian cells have 80S ribosomes with a different structure, making them largely insensitive to the primary antibacterial mechanism of Erythromycin. However, at certain concentrations, Erythromycin can exert off-target effects in mammalian cells through various other mechanisms.
Q2: What are the principal known off-target effects of Erythromycin in mammalian cell-based assays?
The primary off-target effects of Erythromycin observed in mammalian cells include:
-
Mitochondrial Dysfunction: Erythromycin can inhibit mitochondrial protein synthesis and disrupt the electron transport chain, which is attributed to the similarity between mitochondrial and bacterial ribosomes. This can lead to decreased ATP production, an increase in reactive oxygen species (ROS), and potential cytotoxicity.[6]
-
Modulation of Signaling Pathways: Erythromycin is known to have immunomodulatory effects by interfering with key cellular signaling pathways. These include the NF-κB, PI3K/mTOR, and ERK/MAPK pathways, which can alter gene expression and cellular responses to stimuli.[6][7][8][9]
-
hERG Potassium Channel Inhibition: Erythromycin is a known inhibitor of the human Ether-a-go-go-Related Gene (hERG) potassium channel. This can impact cellular electrophysiology, a critical consideration in assays involving cardiomyocytes or neurons.[6]
Q3: At what concentrations are the off-target effects of Erythromycin typically observed?
The concentrations at which off-target effects become significant can vary depending on the cell type, exposure duration, and the specific assay. However, general ranges have been reported:
| Off-Target Effect | Typical Concentration Range |
| hERG Channel Inhibition | IC50 values in the micromolar range, with some effects seen as low as 1 µM.[6] |
| Mitochondrial Toxicity | 10 µM to 400 µg/mL.[6] |
| NF-κB Pathway Modulation | 10⁻⁷ M to 10⁻⁵ M.[6] |
| Altered Cell Permeability (T84 cells) | Significant decrease in Transepithelial Electrical Resistance (TER) at 0.3 µg/mL and 300 µg/mL after 48 hours.[10] |
Q4: What are some suitable alternatives to Erythromycin for controlling bacterial contamination in cell culture?
If Erythromycin is causing significant off-target effects, several alternative antibiotics can be considered. It is crucial to validate any new antibiotic in your specific cell-based assay to ensure it does not introduce its own confounding effects. Common alternatives include:
-
Azithromycin and Clarithromycin: These are other macrolide antibiotics that may have different off-target profiles.[1][6]
-
Penicillin-Streptomycin: A commonly used combination effective against a broad range of gram-positive and gram-negative bacteria.
-
Gentamicin: An aminoglycoside antibiotic effective against a broad spectrum of bacteria.
-
Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.
Q5: How does the stability of Erythromycin in cell culture medium affect experimental outcomes?
Erythromycin's stability is pH-dependent. It is known to be poorly stable in acidic conditions and degrades rapidly.[11][12] In contrast, at a pH of 6.5, it remains stable for a sufficient duration for most cell-based assays.[11] It is also important to consider that Erythromycin ethylsuccinate, a common formulation, has poor aqueous solubility and can precipitate in cell culture media, leading to inconsistent effective concentrations.[9]
Troubleshooting Guides
Problem 1: Unexpected changes in cell viability, proliferation, or morphology.
This could be due to the cytotoxic effects of Erythromycin, likely stemming from mitochondrial dysfunction.[6]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration at which Erythromycin affects the viability of your specific cell line using an MTT or similar cytotoxicity assay.
-
Assess Mitochondrial Function: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining) or ATP production to directly assess mitochondrial health in the presence of Erythromycin.
-
Include an "Erythromycin Alone" Control: In all experiments, include a control group treated only with your working concentration of Erythromycin. This will help differentiate the effects of your experimental treatment from the antibiotic's off-target effects.[6]
-
Consider Alternative Antibiotics: If cytotoxicity is confirmed at your working concentration, test alternative antibiotics like Azithromycin or Penicillin-Streptomycin.[6]
-
Caption: Troubleshooting workflow for unexpected cell viability changes.
Problem 2: Altered expression of target genes or unexpected signaling pathway activation.
This could be due to the immunomodulatory effects of Erythromycin on pathways such as NF-κB, PI3K/mTOR, or ERK/MAPK.[6][7][8][9]
-
Troubleshooting Steps:
-
Review Literature: Check for known effects of Erythromycin on the signaling pathway you are studying.[6]
-
Perform a Pathway-Specific Assay: Directly measure the effect of Erythromycin on your pathway of interest. For example, use a luciferase reporter assay for NF-κB activation or Western blotting for the phosphorylation status of key proteins in the PI3K/mTOR or ERK/MAPK pathways.[6][8]
-
Include an "Erythromycin Alone" Control: This is critical to isolate the effects of your treatment from those of the antibiotic.[6]
-
Validate with an Alternative Antibiotic: If Erythromycin is found to modulate your pathway of interest, confirm your findings using a different antibiotic that is known not to have similar effects.
-
Caption: Troubleshooting workflow for altered gene expression.
Experimental Protocols
Protocol 1: Dose-Response Curve using MTT Assay
Objective: To determine the cytotoxic concentration of Erythromycin phosphate on a specific cell line.
Materials:
-
96-well cell culture plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Prepare a serial dilution of this compound in complete culture medium. Concentrations should range from well above your intended working concentration to several logs below.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of Erythromycin to the respective wells. Include a vehicle control (medium without Erythromycin).[6]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Read the absorbance at 570 nm using a plate reader.
-
Plot the cell viability (%) against the Erythromycin concentration to determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To directly measure the effect of this compound on NF-κB signaling pathway activation.
Materials:
-
Your mammalian cell line of interest
-
Luciferase reporter plasmid containing NF-κB response elements
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
This compound
-
Known activator of the NF-κB pathway (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Transfect your cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol.
-
Seed the transfected cells in a 96-well plate.[6]
-
Pre-treat the cells with your desired concentrations of Erythromycin or a vehicle control for a specified period.[6]
-
Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α). Include an unstimulated control.[6]
-
After the appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
A decrease in luciferase activity in the Erythromycin-treated, stimulated cells compared to the vehicle-treated, stimulated cells indicates inhibition of the NF-κB pathway.[6]
Protocol 3: Western Blot for PI3K/mTOR or ERK/MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in a specific signaling pathway.
Materials:
-
Your mammalian cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against key phosphorylated proteins (e.g., phospho-Akt, phospho-mTOR, phospho-ERK) and total protein controls.
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Methodology:
-
Culture cells to 70-80% confluency and treat with Erythromycin or a vehicle control for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.[6]
-
Separate 20-40 µg of protein lysate per lane by SDS-PAGE and transfer the proteins to a membrane.[6]
-
Block the membrane for 1 hour at room temperature and then incubate with the primary antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an ECL substrate and an imaging system.[6] A change in the phosphorylation status of key proteins will indicate modulation of the pathway by Erythromycin.
Signaling Pathway Diagram
Caption: Overview of signaling pathways potentially modulated by Erythromycin.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 5. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Acute and Chronic Exposure to Residual Level Erythromycin on Human Intestinal Epithelium Cell Permeability and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal working concentration of Erythromycin phosphate
Welcome to the technical support center for Erythromycin phosphate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in determining the optimal working concentration for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Erythromycin is a macrolide antibiotic that primarily acts by inhibiting protein synthesis in susceptible microorganisms.[1] It binds to the 50S subunit of the bacterial ribosome, which interferes with the aminoacyl translocation process.[2][3] This action blocks the growing polypeptide chain, effectively halting protein production.[3] While its primary effect is bacteriostatic (inhibiting bacterial growth), it can be bactericidal at higher concentrations against certain species.[2] Additionally, Erythromycin has demonstrated anti-inflammatory and immunomodulatory effects, which may be linked to its influence on signaling pathways like NF-κB.[4][]
References
- 1. himedialabs.com [himedialabs.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin phosphate stability issues during long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of erythromycin (B1671065) phosphate (B84403) during long-term storage. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on degradation kinetics to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause erythromycin phosphate to degrade during long-term storage?
A1: this compound is susceptible to degradation influenced by several factors, primarily:
-
pH: It is highly unstable in acidic conditions (pH < 5.0), which catalyze its degradation into inactive products. Stability is significantly improved in neutral to slightly alkaline conditions.[1][2][3]
-
Temperature: Elevated temperatures accelerate the degradation process.[4][5]
-
Moisture: The presence of water is necessary for hydrolytic degradation.[2]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[4]
-
Oxidizing Agents: Erythromycin is susceptible to oxidative degradation.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light.[8] For bulk powder, the recommended storage temperature is often -20°C.[8] Formulated products may have different storage requirements, so always refer to the manufacturer's specifications.
Q3: What are the major degradation products of this compound?
A3: Under acidic conditions, erythromycin undergoes intramolecular cyclization to form biologically inactive compounds such as anhydroerythromycin A.[1][9][10][11] In alkaline conditions, pseudoerythromycin A enol ether can be formed.[10][12] Oxidative and photolytic stress can lead to the formation of other degradation products.
Q4: How can I identify and quantify this compound and its degradation products?
A4: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods are the most common and reliable techniques.[2][6][7][13] These methods can separate erythromycin from its impurities and degradation products, allowing for accurate quantification.
Q5: Are there any known excipient incompatibilities with this compound?
A5: Yes, incompatibilities have been reported. For instance, some studies suggest avoiding stearic acid and magnesium stearate (B1226849) as lubricants in formulations. It is crucial to conduct compatibility studies with your specific formulation excipients.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of active compound in solution. | Acidic pH of the solution: Erythromycin degrades rapidly in acidic conditions.[1][3] | Ensure the pH of your solvent or buffer is in the neutral to slightly alkaline range (pH 7.0-8.5). Prepare solutions fresh before use. |
| Appearance of unknown peaks in chromatogram. | Degradation of erythromycin: Stress conditions (heat, light, improper pH) can cause degradation.[5][6] Excipient degradation: Some excipients may degrade under the same stress conditions. | Perform a forced degradation study to identify potential degradation products. Analyze a placebo (formulation without erythromycin) to identify peaks originating from excipients. |
| Precipitation in aqueous solutions. | Low aqueous solubility of erythromycin base: this compound is more soluble than the base, but solubility is still pH-dependent.[1] Degradation to less soluble products can also cause precipitation. | Use a co-solvent like ethanol (B145695) or DMSO for initial dissolution before adding to the aqueous buffer. Ensure the final concentration of the organic solvent is low. Consider using a surfactant to improve solubility. |
| Inconsistent results between experiments. | Degradation of stock solutions: Erythromycin solutions, especially in aqueous buffers, are not stable for long periods. | Prepare fresh stock and working solutions for each experiment. If storing stock solutions in organic solvents, keep them at -20°C and minimize freeze-thaw cycles. |
Data Presentation
Table 1: Stability of Erythromycin Delayed-Release Tablets under Various Conditions for 10 Days[5]
| Condition | Temperature | Relative Humidity (%) | Observations |
| High Temperature | 40°C | - | Stable |
| 60°C | - | Tablet surface became very dry | |
| 80°C | - | Tablet surface became very dry | |
| High Humidity | - | 75% | Tablet surface became wet |
| - | 92.98% | Tablet surface became wet | |
| Strong Light | - | - | pH increased from 8.10 to 8.30 |
No significant change in the content of the active ingredient or dissolution rate was observed under these conditions, except for the physical appearance changes noted.
Table 2: Accelerated Stability of Erythromycin A at Elevated Temperatures[6]
| Storage Time | Temperature | Erythromycin A (%) | Impurity B (%) | Impurity H (%) | Total Impurities (%) |
| Initial | -20°C | - | 0.7 | 0.2 | 6.7 |
| 3 Months | 40°C | Slight Decrease | Increased | Increased | - |
| 6 Months | 40°C | Slight Decrease | Increased | Increased | - |
| 3 Months | 50°C | Slight Decrease | Increased | Increased | - |
| 6 Months | 50°C | Slight Decrease | 1.3 | 0.8 | 8.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for developing and validating stability-indicating methods.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M to 1 M hydrochloric acid.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours).
- Withdraw samples at different time points.
- Neutralize the samples with an equivalent amount of sodium hydroxide (B78521).
- Dilute with the mobile phase to a suitable concentration for HPLC analysis.[14][16]
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M to 1 M sodium hydroxide.
- Keep the solution at room temperature for a specified period (e.g., 4-24 hours).
- Withdraw samples at different time points.
- Neutralize the samples with an equivalent amount of hydrochloric acid.
- Dilute with the mobile phase for HPLC analysis.[14][16]
3. Oxidative Degradation:
- Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%).
- Keep the solution at room temperature for a specified period (e.g., 24 hours).
- Withdraw samples and dilute with the mobile phase for HPLC analysis.[14]
4. Thermal Degradation:
- Place solid this compound in a hot air oven at a high temperature (e.g., 80-105°C) for a specified period (e.g., 48 hours).
- Alternatively, heat a solution of this compound.
- Dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.[4][14]
5. Photolytic Degradation:
- Expose a solution of this compound (e.g., 1 mg/mL in the mobile phase) to UV light (e.g., 254 nm) for a specified period (e.g., 24 hours).
- Also, expose the solid drug to direct sunlight for a longer period (e.g., 7 days).
- Analyze the samples by HPLC.[14]
Protocol 2: Stability-Indicating HPLC Method
This is a general example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method validation should be performed according to ICH guidelines.[6][7][13][17]
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.4% ammonium (B1175870) hydroxide in water) and an organic solvent (e.g., methanol).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Visualizations
Degradation Pathways and Experimental Workflow
References
- 1. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]
- 2. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Bacterial Resistance to Erythromycin Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with erythromycin (B1671065) phosphate (B84403) resistance in common laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of erythromycin resistance in bacteria?
A1: Bacteria have evolved three main strategies to resist erythromycin[1][2][3][4]:
-
Target Site Modification: This is a common mechanism where bacteria alter the binding site of erythromycin on the ribosome. This is often achieved through enzymes encoded by erm genes, which methylate the 23S rRNA component of the 50S ribosomal subunit.[1][4][5][6] This modification reduces the drug's affinity, rendering it ineffective.[5][6] This can result in cross-resistance to macrolide, lincosamide, and streptogramin B antibiotics (MLSB phenotype).[1][4][5][6][7] Spontaneous mutations in ribosomal proteins, such as L4 and L22 in E. coli or L17 in Bacillus subtilis, can also confer resistance.[8][9][10][11][12]
-
Active Drug Efflux: Bacteria can actively pump erythromycin out of the cell using efflux pumps.[3] Genes such as mef (macrolide efflux) are responsible for this mechanism, often referred to as the M phenotype.[6][13] This typically results in resistance to 14- and 15-membered macrolides like erythromycin.[6][7]
-
Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate erythromycin. For instance, the mphA gene encodes for a phosphotransferase that inactivates the antibiotic, while the ereB gene codes for an esterase.[14][15]
Q2: Which common laboratory bacterial strains are known to develop resistance to erythromycin?
A2: Erythromycin resistance is a significant issue in several widely used laboratory strains, including:
-
Escherichia coli : Resistance can be conferred by mutations in ribosomal proteins L4 and L22, as well as the acquisition of genes encoding for efflux pumps or inactivating enzymes.[8][9][10][14][15][16][17]
-
Bacillus subtilis : Mutations in the ribosomal protein L17 have been shown to cause erythromycin resistance.[11][12]
-
Staphylococcus aureus : Both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA) can display erythromycin resistance, commonly through erm genes.[4][6][18]
-
Streptococcus species: Various species, including S. pneumoniae, S. pyogenes (Group A Streptococcus), and S. agalactiae (Group B Streptococcus), frequently exhibit resistance, primarily through target site modification and efflux pumps.[1][6][7][13][19][20]
Q3: How can I differentiate between the MLSB phenotype (target modification) and the M phenotype (efflux) in the lab?
A3: The double-disk diffusion test, commonly known as the D-test, is a straightforward method to distinguish between the inducible MLSB (iMLSB) phenotype and the M phenotype.[6][21] In this test, erythromycin and clindamycin (B1669177) disks are placed in proximity on an agar (B569324) plate inoculated with the bacterial strain. A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance to clindamycin, characteristic of the iMLSB phenotype.[13][20][21]
Troubleshooting Guides
Issue 1: Transformation with an erythromycin-resistance plasmid yields no colonies.
| Possible Cause | Troubleshooting Steps |
| Incorrect Antibiotic Concentration | Verify the final concentration of erythromycin in your plates. The optimal concentration can vary by strain and plasmid, but a common starting point for E. coli is 150-200 µg/mL.[22] |
| Inactive Antibiotic | Erythromycin is heat-sensitive. Ensure the agar medium was cooled to 45-55°C before adding the antibiotic.[22] Prepare fresh plates with a new stock solution of erythromycin.[22] |
| Antibiotic Degradation | Erythromycin in plates can degrade over time. Use freshly prepared plates for your experiments.[22] The stability of erythromycin can also be affected by pH.[23][24] |
| Problems with Competent Cells or Transformation Protocol | Use a control plasmid (e.g., with ampicillin (B1664943) resistance) to verify the efficiency of your competent cells and transformation procedure. |
Issue 2: Satellite colonies appear on erythromycin selection plates.
| Possible Cause | Troubleshooting Steps |
| Antibiotic Breakdown | Resistant colonies can sometimes break down the antibiotic in their immediate vicinity, allowing non-resistant "satellite" colonies to grow.[22] |
| Low Antibiotic Concentration | The concentration of erythromycin may be too low to completely inhibit the growth of non-transformed cells. Increase the antibiotic concentration in your plates.[22] |
| Incubation Time | Prolonged incubation can increase the likelihood of satellite colony formation. Avoid incubating plates for longer than the recommended time for your strain. |
Issue 3: A bacterial lawn or too many colonies grow on the selection plate.
| Possible Cause | Troubleshooting Steps |
| Antibiotic Concentration is Too Low | This is the most common cause and allows for the growth of cells that have not taken up the resistance plasmid.[22] Prepare new plates with a higher, validated concentration of erythromycin. |
| Contamination | The culture may be contaminated with an intrinsically resistant bacterium. Streak the culture on a non-selective plate to check for purity. |
| Spontaneous Resistance | While less common for a full lawn, spontaneous mutations can lead to the appearance of resistant colonies. Verify that the colonies harbor your plasmid of interest. |
Strategies to Overcome Erythromycin Resistance
Chemical Approaches
Several compounds can be used in combination with erythromycin to restore its efficacy.
| Strategy | Compound Class | Example(s) | Mechanism of Action |
| Efflux Pump Inhibition | Peptidomimetics | Phenylalanine-arginine β-naphthylamide (PAβN) | Competitively inhibits RND family efflux pumps.[25][26] |
| Cationic Steroids | Ceragenin CSA-13 | Permeabilizes the bacterial outer membrane, enhancing erythromycin uptake.[27][28][29] | |
| Combination Therapy | Various | Doxorubicin, Neomycin, Omeprazole, Quinine, Ketoprofen, Fosfomycin | These compounds have shown synergistic or additive effects with erythromycin, potentially inhibiting resistance mechanisms or enhancing antibacterial activity.[2] |
Genetic and Molecular Approaches
-
Gene Knockout: If the resistance is due to a known efflux pump or modifying enzyme, consider creating a knockout mutant of the responsible gene in your lab strain.
-
Alternative Selection Markers: If persistent resistance issues hinder your experiments, switching to a different antibiotic selection marker is a practical solution.
-
Structural Modification of Erythromycin: Novel derivatives of erythromycin, such as fluoroketolides, have been developed to evade common resistance mechanisms.[30] Erythromycin stinoprate is designed to have a higher binding affinity for the ribosome and be less susceptible to efflux pumps.[31]
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is used to determine the lowest concentration of erythromycin that inhibits the visible growth of a bacterial strain.[6]
-
Prepare Antibiotic Stock Solution: Create a concentrated stock solution of erythromycin phosphate (e.g., 1024 µg/mL) in an appropriate solvent (e.g., ethanol (B145695) for erythromycin base, water for phosphate salt).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: From a fresh bacterial culture, prepare a suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculate the Plate: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[6]
Protocol 2: Double-Disk Diffusion Test (D-Test) for iMLSB Phenotype
This method helps differentiate between efflux-mediated resistance (M phenotype) and inducible ribosomal methylation (iMLSB phenotype).[6]
-
Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Use a sterile swab to inoculate a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Place Antibiotic Disks: Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the disks should be 15-20 mm.
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.
-
Interpretation:
-
D-test positive (iMLSB): A blunting of the clindamycin zone of inhibition proximal to the erythromycin disk indicates inducible resistance.
-
D-test negative (M phenotype or other): Circular zones of inhibition around both disks suggest that the organism is susceptible to clindamycin and that resistance to erythromycin is likely due to an efflux mechanism.
-
Visual Guides
Caption: Key mechanisms of bacterial resistance to erythromycin.
References
- 1. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Genetic Elements Responsible for Erythromycin Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mutations in ribosomal proteins L4 and L22 that confer erythromycin resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel mutations in ribosomal proteins L4 and L22 that confer erythromycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythromycin resistant mutations in Bacillus subtilis cause temperature sensitive sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythromycin resistant mutations inBacillus subtilis cause temperature sensitive sporulation | Semantic Scholar [semanticscholar.org]
- 13. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleotide sequence and characterization of erythromycin resistance determinant that encodes macrolide 2'-phosphotransferase I in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of two different mechanisms to erythromycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. erm genes in erythromycin‐resistant Staphylococcus aureus and coagulase‐negative staphylococci | Semantic Scholar [semanticscholar.org]
- 19. A novel erythromycin resistance methylase gene (ermTR) in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Degradation and mineralization of erythromycin by heterogeneous photocatalysis using SnO2-doped TiO2 structured catalysts: Activity and stability [ri.conicet.gov.ar]
- 25. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enhancement of the efficacy of erythromycin in multiple antibiotic-resistant gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
- 31. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
Technical Support Center: Erythromycin Phosphate Dosage Adjustment in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting Erythromycin (B1671065) phosphate (B84403) dosage across different animal models. The following sections offer frequently asked questions, troubleshooting advice, detailed experimental protocols, and pharmacokinetic data to facilitate successful experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How does the route of administration impact the bioavailability and required dosage of Erythromycin?
A1: The route of administration significantly affects the bioavailability of erythromycin. Intravenous (IV) administration ensures 100% bioavailability, providing a direct and immediate systemic exposure.[1] Intramuscular (IM) and subcutaneous (SC) injections result in slower absorption and lower bioavailability compared to IV.[1] Oral administration is the most variable route due to erythromycin's degradation in acidic stomach environments and the influence of food.[2] For instance, oral administration of certain erythromycin formulations in cats may not produce measurable serum concentrations. Therefore, dosages must be adjusted based on the chosen route, with oral doses typically being higher than parenteral doses to achieve a similar therapeutic effect.
Q2: What are the common side effects of Erythromycin in animal models and how can they be mitigated?
A2: The most common side effects are gastrointestinal, including vomiting, diarrhea, and decreased appetite, particularly at higher doses.[1] Dogs are especially prone to vomiting shortly after administration. Administering the drug with food can sometimes alleviate these symptoms. More severe, species-specific side effects include potentially fatal typhlocolitis in rabbits and severe diarrhea in calves.[1] In foals, adverse effects can range from gastrointestinal issues to respiratory distress and hyperthermia.[1] Close monitoring for any adverse reactions is crucial, and the dosage should be reduced or the administration discontinued (B1498344) if severe side effects occur.
Q3: Can Erythromycin phosphate be administered via intravenous (IV) push?
A3: No, due to the irritative properties of erythromycin, IV push is an unacceptable route of administration. It should be administered as a slow continuous or intermittent intravenous infusion to minimize pain and irritation at the injection site.
Q4: What are suitable solvents for preparing this compound for injection?
A4: For initial reconstitution of lyophilized Erythromycin lactobionate (B10762962) (a common form for injection), only Sterile Water for Injection should be used, as other diluents may cause precipitation.[3] After the initial reconstitution, the resulting solution can be further diluted with 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, for infusion.[4]
Q5: How should I adjust the dosage for animals with renal or hepatic impairment?
A5: Erythromycin is primarily metabolized in the liver and excreted in the bile. While specific guidelines for dose adjustment in animal models with organ impairment are not well-established, caution is advised. In elderly human patients with reduced renal or hepatic function, there is an increased risk of ototoxicity at higher doses. Researchers should consider starting with a lower dose and closely monitoring for signs of toxicity in animals with compromised liver or kidney function.
Quantitative Data Summary
The following tables summarize recommended dosages and key pharmacokinetic parameters of erythromycin in various animal models. Note that parameters can vary based on the specific erythromycin salt or ester used.
Table 1: Recommended Erythromycin Dosages in Different Animal Models
| Animal Model | Route of Administration | Dosage Range | Indication/Model | Reference(s) |
| Mouse | Intraperitoneal (IP) | 1.0 - 3.3 mg/kg/day | Influenza Virus-Induced Pneumonia | |
| Intraperitoneal (IP) | 2 mg/kg/day | Wear Debris-Induced Inflammatory Osteolysis | ||
| Intraperitoneal (IP) | 15 - 57 mg/kg/day | Immune Response Study | ||
| Intraperitoneal (IP) | 20 mg/kg | LPS-Induced Acute Lung Injury | ||
| Oral (gavage) | 30 - 50 mg/kg | Superficial Skin Infection | ||
| Intramuscular (IM) | ~40 mg/kg | General | [5] | |
| Rat | Oral (gavage) | 40 - 60 mg/kg | Respiratory Infection Model | |
| Oral | 25 mg/kg | General | [2] | |
| Intramuscular (IM) | 25 mg/kg | General | [5] | |
| Intravenous (IV) / Oral | 50 mg/kg | Pharmacokinetic Study | [6] | |
| Rabbit | Intravenous (IV) / Oral | 10 mg/kg | Pharmacokinetic Study | [1] |
| Intramuscular (IM) | 10 mg/kg | General | [5] | |
| Dog | Intravenous (IV) | 10 mg/kg | Pharmacokinetic Study | [7][8] |
| Oral (estolate) | 25 mg/kg | Pharmacokinetic Study | [7][8] | |
| Oral (ethylsuccinate) | 20 mg/kg | Pharmacokinetic Study | [7][8] | |
| Cat | Intravenous (IV) | 4 mg/kg | Pharmacokinetic Study | |
| Intramuscular (IM) | 10 mg/kg | Pharmacokinetic Study |
Table 2: Pharmacokinetic Parameters of Erythromycin in Animal Models
| Animal Model | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference(s) |
| Rat | Oral | 25 | < 0.1 | 1 | - | [2] |
| Oral | 50 | 1.19 ± 0.245 | - | - | [6] | |
| Rabbit | Oral | 10 | 0.65 ± 0.02 | 0.25 ± 0.00 | 5.27 ± 0.23 | [1] |
| IV | 10 | - | - | 3.84 ± 0.15 | [1] | |
| IV | - | - | - | 1.72 (lactobionate) | ||
| Dog | IV | 10 | 6.64 ± 1.38 | - | 1.35 ± 0.40 | [7][8] |
| Oral (estolate) | 25 | 0.30 ± 0.17 | 1.75 ± 0.76 | 2.92 ± 0.79 | [7][8] | |
| Oral (ethylsuccinate) | 20 | 0.17 ± 0.09 | 0.69 ± 0.30 | 1.53 ± 1.28 | [7][8] | |
| Cat | IV | 4 | - | - | 0.75 ± 0.09 | |
| IM | 10 | 3.54 ± 2.16 | 1.22 ± 0.67 | 1.94 ± 0.21 |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Lactobionate for Intravenous (IV) Infusion
Materials:
-
Erythromycin lactobionate for injection, USP (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
-
Sterile syringes and needles
-
Appropriate sterile infusion bags or vials
Procedure:
-
Reconstitution (Initial Solution):
-
Aseptically add 10 mL of Sterile Water for Injection, USP to a 500 mg vial of Erythromycin lactobionate.[3]
-
This creates an initial solution with a concentration of 50 mg/mL.[3]
-
Note: Do not use other diluents for this initial step to avoid precipitation.[3] The reconstituted solution is stable for up to two weeks when refrigerated or 24 hours at room temperature.[4]
-
-
Further Dilution for Infusion:
-
Withdraw the required volume of the initial 50 mg/mL solution.
-
Aseptically transfer it into an infusion bag containing 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.
-
The final concentration for intermittent infusion should be between 1 to 5 mg/mL.[3] For continuous infusion, a concentration of 1 mg/mL is recommended.[3]
-
Visually inspect the final solution for any particulate matter or discoloration before administration. The prepared infusion should be used within 8 hours to ensure potency.
-
Protocol 2: Administration of this compound via Oral Gavage (Mouse Model)
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Balance and weighing paper
-
Mortar and pestle (if needed to create a fine powder)
-
Vortex mixer or magnetic stirrer
-
Oral gavage needles (size appropriate for mice)
-
Syringes
Procedure:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Prepare a fresh suspension in the chosen vehicle at the desired concentration (e.g., if the dose is 50 mg/kg and the administration volume is 10 mL/kg, the concentration should be 5 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the suspension into a syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Visualizations
Signaling Pathway: Erythromycin's Anti-inflammatory Effect
Erythromycin has been shown to exert anti-inflammatory effects, in part by modulating the NF-κB signaling pathway. The following diagram illustrates a simplified overview of this pathway and the potential point of intervention by Erythromycin.
Caption: Simplified NF-κB signaling pathway and potential inhibition by Erythromycin.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a general workflow for conducting an in vivo study to evaluate the efficacy of this compound in an animal model of infection.
Caption: General experimental workflow for an in vivo Erythromycin efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. [Distribution of erythromycin following intramuscular administration in laboratory animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrmps.com [ijrmps.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Studies on the intravenous pharmacokinetics in rabbit and in vitro protein binding of two new salts of erythromycin: erythromycin maltobionate and erythromycin fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Erythromycin Phosphate vs. Erythromycin Base: A Researcher's Guide to Selection
For researchers in drug development and life sciences, the choice between different forms of a compound can significantly impact experimental outcomes. This guide provides a comprehensive comparison of erythromycin (B1671065) phosphate (B84403) and erythromycin base, offering objective data and experimental protocols to aid in selecting the optimal form for your research needs.
Erythromycin, a macrolide antibiotic, is a valuable tool in research for its antibacterial properties and its emerging role in modulating inflammatory pathways. It is commercially available in various forms, with the base and the phosphate salt being two common options for laboratory use. The primary distinction between these two lies in their physicochemical properties, which in turn dictates their suitability for different experimental setups.
Physicochemical Properties: A Tale of Two Solubilities
The most critical difference between erythromycin phosphate and erythromycin base is their solubility in aqueous solutions. Erythromycin base is poorly soluble in water, which can present challenges in preparing stock solutions and ensuring consistent concentrations in aqueous experimental systems like cell culture media.[1] In contrast, this compound is significantly more water-soluble, offering a distinct advantage in many research applications.[2]
| Property | This compound | Erythromycin Base | Reference(s) |
| Appearance | White crystalline powder | White to light yellowish-white powder | [2][3] |
| Water Solubility | 0.45 mg/mL (at pH 6.8) | 0.03 mg/mL (practically insoluble) | [2][4] |
| Solubility in Ethanol (B145695) | Sparingly soluble | 50 mg/mL | [2] |
| Solubility in DMSO | ~0.46 mg/mL | 100-147 mg/mL | [2][5] |
| Stability | Optimal at slightly acidic to neutral pH (6-7); degrades below pH 5 | Unstable in acidic conditions; more stable at neutral to alkaline pH | [2][6][7] |
This difference in solubility is a key determinant for their application. For instance, the higher water solubility of this compound makes it more suitable for direct dissolution in aqueous buffers and culture media, potentially reducing the need for organic solvents that can have confounding effects on cells.
In Vitro Research Applications: Choosing the Right Tool for the Job
The choice between this compound and erythromycin base for in vitro studies largely depends on the specific experimental requirements, such as the need for high concentrations, the sensitivity of the cell line to solvents, and the desired pH of the experimental medium.
Key Considerations for In Vitro Studies:
-
Stock Solution Preparation: Due to its poor water solubility, preparing concentrated stock solutions of erythromycin base often requires the use of organic solvents like ethanol or DMSO.[1][5] While effective, these solvents can introduce cytotoxicity or other off-target effects in sensitive cell-based assays. This compound's higher water solubility can circumvent this issue, allowing for the preparation of stock solutions directly in aqueous buffers.
-
Cell Culture Applications: When adding erythromycin to cell culture media, the final concentration of any organic solvent must be carefully controlled to minimize its impact on cell viability and function. The use of this compound can simplify this by reducing or eliminating the need for organic solvents.
-
Stability in Media: Both forms of erythromycin exhibit pH-dependent stability. Erythromycin is unstable in acidic conditions and more stable at neutral to slightly alkaline pH.[2][6][7] Researchers should consider the pH of their cell culture medium and experimental buffers to ensure the stability of the compound throughout the experiment.
Experimental Protocols
Below are detailed methodologies for key experiments involving erythromycin, highlighting considerations for the use of either the phosphate or base form.
Preparation of Stock Solutions
Erythromycin Base:
-
Weigh the desired amount of erythromycin base powder.
-
Dissolve the powder in 100% ethanol or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[1][8]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. When diluting into aqueous media, add the stock solution dropwise while vortexing to minimize precipitation.[4]
This compound:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder directly in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration. Gentle warming may aid dissolution.
-
Sterilize the solution by filtering through a 0.22 µm syringe filter if not prepared in an aseptic manner.
-
Store the stock solution in aliquots at -20°C.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.
-
Prepare Erythromycin Solutions: Create a serial two-fold dilution of either this compound or erythromycin base in cation-adjusted Mueller-Hinton Broth (CAMHB). If using erythromycin base, the initial stock solution should be prepared in ethanol or DMSO, with the final solvent concentration in the assay kept below 1%.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and dilute it in CAMHB to a concentration of approximately 5 x 10^5 CFU/mL.[9][10]
-
Incubation: Add the bacterial inoculum to the wells of a microtiter plate containing the erythromycin dilutions. Incubate the plate at 35 ± 2°C for 16-20 hours.[11]
-
Determine MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[11]
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses cell metabolic activity and can be used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.[9]
-
Treatment: Prepare various concentrations of this compound or erythromycin base in complete cell culture medium. If using erythromycin base from a solvent stock, ensure the final solvent concentration is consistent across all wells, including the vehicle control. Replace the existing medium with the medium containing the erythromycin dilutions.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Erythromycin's primary mechanism of antibacterial action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit of bacteria.[12] Beyond its antibiotic effects, erythromycin has been shown to possess anti-inflammatory properties, partly through the modulation of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-374115) | 4501-00-2 [evitachem.com]
- 3. himedialabs.com [himedialabs.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Erythromycin Stock Solution [novoprolabs.com]
Azithromycin as a Research Alternative to Erythromycin Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azithromycin and Erythromycin phosphate (B84403) for research applications. It delves into their comparative antibacterial efficacy and anti-inflammatory properties, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for clarity.
Executive Summary
Erythromycin, a long-standing macrolide antibiotic, has been a staple in both clinical practice and research.[1][2] However, the advent of Azithromycin, a semi-synthetic azalide derivative of Erythromycin, has presented researchers with a compelling alternative.[3][4] Azithromycin exhibits a broader spectrum of activity, particularly against Gram-negative bacteria, and possesses a more favorable pharmacokinetic profile, including a longer half-life and greater tissue penetration.[4][5] Beyond their antimicrobial actions, both macrolides demonstrate significant immunomodulatory and anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway and the suppression of pro-inflammatory cytokine production.[6][7][8] This guide aims to equip researchers with the necessary data and protocols to make informed decisions regarding the use of Azithromycin as a research alternative to Erythromycin phosphate.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between Azithromycin and this compound in terms of their antibacterial and anti-inflammatory activities.
Table 1: Comparative In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | Azithromycin MIC₅₀ | Azithromycin MIC₉₀ | Erythromycin MIC₅₀ | Erythromycin MIC₉₀ |
| Streptococcus pneumoniae | 0.015 - 0.25 | ≤0.125 - >128 | 0.015 - 0.06 | ≤0.125 - >128 |
| Staphylococcus aureus | 0.5 - 1.0 | >64 | 0.25 - 0.5 | >64 |
| Haemophilus influenzae | 0.5 | 2 | 2 | 8 |
| Moraxella catarrhalis | ≤0.03 - 0.06 | 0.06 | 0.06 - 0.12 | 0.12 |
| Bordetella pertussis | 0.06 | 0.125 | 0.06 | 0.125 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 2: Comparative Anti-Inflammatory Effects
| Parameter | Azithromycin | Erythromycin |
| Inhibition of TNF-α production | Significant reduction in LPS-stimulated macrophages.[6][9] | Significant reduction in LPS-stimulated macrophages.[9] |
| Inhibition of IL-1β production | Concentration-dependent reduction.[9] | Concentration-dependent reduction.[9] |
| Inhibition of IL-6 production | Significant inhibition in LPS-stimulated macrophages.[9][10] | Significant inhibition in LPS-stimulated macrophages.[9] |
| Inhibition of IL-8 production | Shown to reduce IL-8 levels.[6] | Effective in reducing IL-8. |
| NF-κB Inhibition | Prevents nuclear translocation of p65 subunit.[11] | Inhibits NF-κB DNA binding. |
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of Azithromycin and this compound against a target bacterial strain.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Bacterial strain of interest grown overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Stock solutions of Azithromycin and this compound of known concentration.
-
Sterile MHB.
-
Spectrophotometer.
2. Procedure:
-
Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Antibiotics: In a 96-well plate, perform a two-fold serial dilution of each antibiotic.
-
Add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the antibiotic stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[12][13][14] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Protocol for Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with Azithromycin or this compound.
1. Cell Culture and Treatment:
-
Plate immune cells (e.g., macrophages like J774 or primary monocytes) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Azithromycin or this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
2. ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[15][16]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[17]
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.[17]
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.[17]
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.[15]
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[18] The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[19]
Protocol for Western Blot Analysis of the NF-κB Pathway
This protocol allows for the analysis of key proteins in the NF-κB signaling pathway to assess the inhibitory effects of Azithromycin and this compound.
1. Cell Lysis and Protein Quantification:
-
Following cell treatment as described in the ELISA protocol, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities can be quantified using densitometry software.[20]
Mandatory Visualizations
References
- 1. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Azithromycin on Blood Inflammatory Gene Expression and Cytokine Production in Sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin - Wikipedia [en.wikipedia.org]
- 7. Macrolides: from in vitro anti-inflammatory and immunomodulatory properties to clinical practice in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azithromycin suppresses interleukin-12p40 expression in lipopolysaccharide and interferon-γ stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. protocols.io [protocols.io]
- 14. idexx.com [idexx.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bowdish.ca [bowdish.ca]
- 19. biomatik.com [biomatik.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison: Erythromycin Phosphate vs. Clarithromycin
In the landscape of macrolide antibiotics, erythromycin (B1671065) has long been a cornerstone. However, the development of derivatives such as clarithromycin (B1669154) has offered clinicians and researchers alternatives with potentially enhanced properties. This guide provides a detailed in vitro comparison of erythromycin phosphate (B84403) and clarithromycin, presenting key performance data, experimental methodologies, and visual representations of their mechanisms of action and experimental workflows to aid researchers, scientists, and drug development professionals in their work.
Comparative Antibacterial Potency: A Quantitative Overview
The in vitro efficacy of an antibiotic is fundamentally measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for erythromycin and clarithromycin against a range of clinically relevant bacteria.
| Bacterial Species | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae | Erythromycin | 0.063 | 0.13 |
| Clarithromycin | 0.031 | 0.063 | |
| Streptococcus pyogenes | Erythromycin | 0.03 - 4.0 | 0.03 - 4.0 |
| Clarithromycin | 0.015 - 0.25 | 0.015 - 0.25 | |
| Staphylococcus aureus (Methicillin-Susceptible) | Erythromycin | > 64.0 | > 64.0 |
| Clarithromycin | > 64.0 | > 64.0 | |
| Haemophilus influenzae | Erythromycin | - | - |
| Clarithromycin | 4.0 | 16.0 | |
| Moraxella catarrhalis | Erythromycin | 0.25 | 0.25 |
| Clarithromycin | 0.12 | 0.25 |
Data compiled from multiple sources.[1][2][3][4][5][6]
Based on these MIC values, clarithromycin generally exhibits greater in vitro potency against susceptible strains of Streptococcus pneumoniae and Streptococcus pyogenes compared to erythromycin.[1][2] Against Haemophilus influenzae, clarithromycin's activity is noted, though its metabolite, 14-hydroxy-clarithromycin, is known to act synergistically with the parent compound, enhancing its overall effectiveness in vivo.[5] It is important to note that for some strains, such as certain methicillin-susceptible Staphylococcus aureus, both antibiotics show limited activity.[3][6] A crucial finding across multiple studies is the complete cross-resistance between erythromycin and clarithromycin; bacteria resistant to one are typically resistant to the other due to shared mechanisms of action and resistance.[5][7]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of macrolide antibiotic action on the bacterial ribosome.
In Vitro Effects on Bacterial Biofilms
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to antibiotics. Some studies suggest that macrolides, including clarithromycin, may possess anti-biofilm properties at sub-inhibitory concentrations.[10] This effect is thought to be independent of their direct bactericidal or bacteriostatic activity and may involve the inhibition of polysaccharide synthesis, a key component of the biofilm matrix.[10] For instance, clarithromycin has been observed to reduce the amount of alginate and hexose (B10828440) in Pseudomonas aeruginosa biofilms.[10] However, the effect of macrolides on biofilm formation in Gram-positive organisms can be contradictory, with some reports indicating that sub-inhibitory concentrations might even enhance biofilm formation in macrolide-resistant strains of S. aureus and S. epidermidis.[11]
Experimental Protocols
Standardized and reproducible experimental protocols are critical for the accurate in vitro comparison of antimicrobial agents. The following sections detail the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.[12][13]
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of the antibiotic (erythromycin phosphate or clarithromycin) at a high concentration in a suitable solvent.
-
Serial Dilutions: Perform a series of two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture (18-24 hours old) grown on an appropriate agar (B569324) medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted antibiotic) with the standardized bacterial suspension. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[12]
Caption: Experimental workflow for determining Minimum Inhibitory Concentration.
Disk Diffusion (Kirby-Bauer) Test
The disk diffusion method is a qualitative test to determine the susceptibility of a bacterium to an antibiotic.[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[14]
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of the antibiotic (e.g., 15 µg for erythromycin) onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. The size of the zone is then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Conclusion
In vitro studies demonstrate that clarithromycin often exhibits superior potency against key respiratory pathogens when compared to this compound. Both macrolides share the same mechanism of action by inhibiting bacterial protein synthesis at the 50S ribosomal subunit, which also results in complete cross-resistance. While there is evidence for the anti-biofilm activity of clarithromycin, its effects can be species- and strain-dependent. The selection of either agent for further research or development should be guided by specific target pathogens and a thorough understanding of their respective in vitro performance profiles. The standardized experimental protocols outlined provide a foundation for reproducible and comparative assessments of these and other antimicrobial compounds.
References
- 1. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin, clarithromycin, and azithromycin: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of clarithromycin, cefprozil, and other common oral antimicrobial agents against gram-positive and gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the in-vitro activity of clarithromycin, a new macrolide antibiotic, with erythromycin and other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. seq.es [seq.es]
- 11. researchgate.net [researchgate.net]
- 12. pdb.apec.org [pdb.apec.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eradicating Mycoplasma Contamination in Cell Cultures: A Comparative Guide to the Efficacy of Erythromycin Phosphate
For Researchers, Scientists, and Drug Development Professionals
Mycoplasma contamination remains a pervasive and often insidious threat to the integrity of cell-based research and biopharmaceutical production. These small, wall-less bacteria can significantly alter cellular physiology, metabolism, and gene expression, leading to unreliable experimental results and compromised product quality. This guide provides a comprehensive evaluation of Erythromycin (B1671065) phosphate (B84403) as a potential agent for mycoplasma eradication, comparing its efficacy with other commonly used antibiotics and providing detailed experimental protocols and supporting data.
Mechanism of Action: How Erythromycin Targets Mycoplasma
Erythromycin is a macrolide antibiotic that exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the translocation step of protein synthesis and halting the growth of the mycoplasma.[1] Because mycoplasmas lack a cell wall, they are inherently resistant to antibiotics like penicillin that target cell wall synthesis, making protein synthesis inhibitors like erythromycin a viable therapeutic option.
Comparative Efficacy of Anti-Mycoplasma Agents
While Erythromycin phosphate is effective against mycoplasma in principle, its use in cell culture for decontamination is less documented than other antibiotic classes. Fluoroquinolones, tetracyclines, and combination reagents are more commonly employed, with a larger body of evidence supporting their efficacy. The following table summarizes the performance of several widely used anti-mycoplasma agents.
| Treatment Regimen | Active Compound(s) | Efficacy (Cure Rate) | Resistance Rate | Cytotoxicity (Cell Line Loss) |
| This compound | Erythromycin (a macrolide) | Data not widely available for cell culture | Resistance reported, particularly for M. hyorhinis | Generally low, but can be cell line dependent at high concentrations |
| Ciprofloxacin | Ciprofloxacin (a fluoroquinolone) | 75% - 77%[2][3] | 14% - 20%[2][3] | 9% - 13%[2][3] |
| BM-Cyclin | Tiamulin (a pleuromutilin) & Minocycline (a tetracycline) | 84% - 87%[2][3] | 0% - 5%[2][3] | 5% - 13%[2][3] |
| Plasmocin™ | A macrolide & a fluoroquinolone | 65% - 78%[4][5] | Data not specified | 25%[4] |
| Mycoplasma Removal Agent (MRA) | A fluoroquinolone derivative | 31.25% - 69%[2][4] | 20% - 22%[2][3] | 10%[4] |
Note: Efficacy, resistance, and cytotoxicity rates can vary depending on the mycoplasma species, the cell line, and the level of contamination.
Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a key indicator of an antibiotic's potency.
| Antibiotic | M. hyorhinis (MIC90) | M. orale (MIC90) | M. arginini (MIC90) |
| Erythromycin | ≥16 µg/mL[6] | Data not available | Data not available |
| Tylosin (B1662201) (macrolide) | 1 µg/mL[6] | Data not available | Data not available |
| Tetracycline | 2 µg/mL[6] | Data not available | Data not available |
| Enrofloxacin (fluoroquinolone) | 2 µg/mL[6] | Data not available | Data not available |
| Doxycycline | 1 mg/L[7] | Data not available | Data not available |
| Ciprofloxacin | 4 mg/L[7] | Data not available | Data not available |
The high MIC90 value for Erythromycin against M. hyorhinis, a common cell culture contaminant, suggests that it may be less effective than other macrolides like tylosin and other classes of antibiotics for this particular species.
Experimental Protocols
A successful mycoplasma eradication strategy involves a multi-step approach, from detection to treatment and post-treatment verification.
Mycoplasma Detection
It is crucial to first confirm mycoplasma contamination using at least two different methods for reliability.[8]
-
Polymerase Chain Reaction (PCR): This is a highly sensitive and rapid method that detects mycoplasma DNA.[8] Supernatant from the cell culture is used to extract DNA for PCR analysis.[5]
-
DNA Staining (DAPI or Hoechst): This method uses fluorescent dyes that bind to DNA. Mycoplasma contamination appears as small, fluorescing particles in the cytoplasm or on the cell surface, distinct from the cell nucleus.[8]
-
Microbiological Culture: This is the "gold standard" method, where a sample of the cell culture is grown on a specific agar (B569324) medium to observe the characteristic "fried-egg" colonies of mycoplasma. This method is highly reliable but can take several weeks.
Antibiotic Treatment Protocol (General)
-
Preparation: Culture the contaminated cells in antibiotic-free medium for at least two passages before starting treatment.
-
Seeding: Seed the cells at a moderate density in a culture vessel with fresh medium containing the chosen antibiotic. It is advisable to use a higher concentration of fetal bovine serum (e.g., 20%) during treatment to support cell viability.[4]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Medium Change: Replace the medium with fresh, antibiotic-containing medium every 2-3 days for the duration of the treatment.
-
Treatment Duration: The typical treatment duration is 2-3 weeks.
-
Post-Treatment Culture: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks.
-
Verification: Re-test for mycoplasma contamination using the same detection methods as in step 1 to confirm successful eradication.
-
Ciprofloxacin: 10 µg/mL for 14 days.[4]
-
BM-Cyclin: Alternating treatment with Tiamulin (10 µg/mL) for 3 days and Minocycline (5 µg/mL) for 4 days, repeated for three cycles (21 days total).[5]
-
Plasmocin™: 25 µg/mL for 14 days.[5]
Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of the chosen antibiotic on the specific cell line being treated.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the antibiotic for the intended treatment duration. Include untreated cells as a control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of the antibiotic at different concentrations.
Visualizing Experimental Workflows and Cellular Impact
Experimental Workflow for Mycoplasma Eradication
Caption: Workflow for detecting, treating, and verifying the elimination of mycoplasma contamination.
Signaling Pathways Affected by Mycoplasma Contamination
Mycoplasma infection can significantly disrupt normal cellular signaling, impacting processes such as inflammation, cell cycle control, and apoptosis.
Caption: Key cellular signaling pathways disrupted by mycoplasma contamination.
Conclusion and Recommendations
The decision to treat a mycoplasma-contaminated cell line should be weighed against the option of discarding it and starting with a fresh, certified mycoplasma-free stock. If the cell line is irreplaceable, antibiotic treatment is a viable option.
While this compound's mechanism of action makes it a candidate for mycoplasma eradication, the lack of specific protocols and direct comparative efficacy data for cell culture applications, coupled with reports of resistance in common contaminating species, suggests that it may not be the most reliable first-line choice.
For researchers facing mycoplasma contamination, this guide recommends:
-
Prioritizing Prevention: The most effective strategy is to prevent contamination through strict aseptic techniques, regular screening of all cell cultures, and quarantining of new cell lines.
-
Considering Established Alternatives: For treatment, consider using antibiotics with well-documented efficacy and protocols for cell culture, such as fluoroquinolones (e.g., ciprofloxacin) or combination therapies (e.g., BM-Cyclin).
-
Validating Efficacy and Cytotoxicity: If this compound is to be used, it is crucial to perform dose-response experiments to determine its efficacy and cytotoxicity for the specific cell line and mycoplasma species .
-
Thorough Verification: Regardless of the antibiotic used, post-treatment verification using sensitive detection methods is essential to ensure complete and permanent eradication of the contamination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CpG oligonucleotides suppress HepG2 cells-induced Jurkat cell apoptosis via the Fas-FasL-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dkfz.de [dkfz.de]
- 5. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility of Mycoplasma hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Guide to Mycoplasma Contamination Treatment [procellsystem.com]
- 8. Comparative antibiotic eradication of mycoplasma infections from continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Macrolide Resistance: A Comparative Guide to Erythromycin Phosphate and Other Macrolides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is critical in the fight against antimicrobial resistance. This guide provides an objective comparison of erythromycin (B1671065) phosphate (B84403) with other common macrolides, namely clarithromycin (B1669154) and azithromycin (B1666446), supported by experimental data to illuminate the landscape of cross-resistance among these crucial drugs.
Macrolide antibiotics, characterized by a macrocyclic lactone ring, are a cornerstone in the treatment of various bacterial infections. However, the rise of resistance mechanisms often leads to cross-resistance, where resistance to one macrolide confers resistance to others in the same class. This guide delves into the comparative in vitro activity of erythromycin, clarithromycin, and azithromycin against key bacterial pathogens, detailing the underlying resistance mechanisms and the experimental protocols used to assess them.
Comparative In Vitro Activity: A Quantitative Look at Cross-Resistance
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The following tables summarize the MIC50 and MIC90 values—the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively—for erythromycin, clarithromycin, and azithromycin against susceptible and resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes.
Table 1: Comparative MICs against Macrolide-Susceptible Streptococcus pneumoniae
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Erythromycin | 0.063 | 0.13 |
| Clarithromycin | 0.031 | 0.063 |
| Azithromycin | 0.13 | 0.25 |
Data sourced from a study on 191 penicillin/macrolide-susceptible clinical isolates of S. pneumoniae.[1]
Table 2: Comparative MICs against Erythromycin-Resistant Streptococcus pneumoniae
| Resistance Phenotype | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| M Phenotype (n=20) | Erythromycin | >128 | >128 |
| Clarithromycin | >128 | >128 | |
| Azithromycin | >128 | >128 | |
| cMLS Phenotype (n=65) | Erythromycin | >128 | >128 |
| Clarithromycin | >128 | >128 | |
| Azithromycin | >128 | >128 |
Data from a study on 85 clinical isolates of erythromycin-resistant S. pneumoniae. The M phenotype is characterized by resistance to 14- and 15-membered macrolides, while the cMLS phenotype shows constitutive resistance to macrolides, lincosamides, and streptogramin B.[2]
Table 3: Comparative MICs against Erythromycin-Resistant Streptococcus pyogenes
| Resistance Phenotype | Antibiotic | MIC Range (μg/ml) |
| M Phenotype | Erythromycin | 2 to 32 |
| Clarithromycin | 2 to 32 | |
| Azithromycin | 2 to 32 | |
| cMLS Phenotype | Erythromycin | >128 |
| Clarithromycin | >128 | |
| Azithromycin | >128 |
Data from a study on 387 clinical strains of erythromycin-resistant S. pyogenes.[3]
Unraveling the Mechanisms of Macrolide Resistance
Cross-resistance between macrolides is primarily dictated by two main mechanisms:
-
Target Site Modification: This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methylases. These enzymes add methyl groups to the 23S rRNA, a component of the 50S ribosomal subunit, which is the binding site for macrolides. This modification reduces the affinity of the antibiotic to its target, leading to broad cross-resistance across macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). This resistance can be either inducible or constitutive.[4]
-
Efflux Pumps: Mediated by genes such as mef (macrolide efflux), bacteria can produce pumps that actively transport macrolides out of the cell. This mechanism typically confers resistance to 14- and 15-membered macrolides (like erythromycin, clarithromycin, and azithromycin) but not to 16-membered macrolides or other antibiotic classes. This is often referred to as the M phenotype.
References
- 1. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pyogenes Strains in Italy and Heterogeneity of Inducibly Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Erythromycin Phosphate and Tylosin in Veterinary Research
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065) and Tylosin (B1662201), both macrolide antibiotics, are mainstays in veterinary medicine for the treatment and control of various bacterial infections. While they share a similar mechanism of action, critical differences in their chemical structure, pharmacokinetic profiles, and antimicrobial spectrums dictate their specific applications in clinical practice. This guide provides an objective, data-driven comparison of Erythromycin phosphate (B84403) and Tylosin to aid researchers and drug development professionals in their work.
Mechanism of Action: A Shared Target
Both Erythromycin and Tylosin are bacteriostatic agents that inhibit bacterial protein synthesis.[1][2][3] They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome, effectively halting the translocation step of peptide chain elongation.[3][4] This shared mechanism forms the basis of their broad-spectrum activity against many Gram-positive bacteria.[1][5]
Erythromycin, a 14-membered lactone ring macrolide, and Tylosin, a 16-membered lactone ring macrolide, exhibit a two-step binding process to the ribosome.[1][6] An initial low-affinity binding is followed by a conformational change that results in a high-affinity binding site deeper within the ribosomal exit tunnel.[6][7]
Caption: Mechanism of action for Erythromycin and Tylosin.
Pharmacokinetic Properties: A Comparative Overview
The in vivo performance of Erythromycin phosphate and Tylosin is largely governed by their pharmacokinetic profiles, which can vary significantly across different animal species and drug formulations.
Table 1: Comparative Pharmacokinetics of this compound and Tylosin in Various Species
| Species | Drug | Dosage | Route | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference(s) |
| Foals | This compound | 25 mg/kg | Intragastric | 2.9 ± 1.1 | 0.71 ± 0.29 | - | - | [8][9] |
| Erythromycin estolate | 25 mg/kg | Intragastric | 1.0 ± 0.82 | 1.7 ± 1.2 | - | - | [8][9] | |
| Cattle (Cows) | Tylosin | 17.5 mg/kg | IM | 1.30 ± 0.24 (serum) | 2 | 20.46 ± 2.08 (serum) | - | [10] |
| 4.55 ± 0.23 (milk) | 4 | 26.36 ± 5.55 (milk) | [10] | |||||
| Pigs | Tylosin | 10 mg/kg | IM | 2.372 (infected) | 1.548 | 1.152 | - | [11] |
| Broiler Chickens | Tylosin | 50 mg/kg | Oral | 3.40 | 1.08 | 5.78 | 90.29 | [12] |
| Tylosin tartrate | 25 mg/kg | Oral | 0.44 ± 0.09 | - | - | 25.78 | [13] | |
| Tylosin phosphate | 25 mg/kg | Oral | 0.18 ± 0.01 | - | - | 13.73 | [13] |
Note: '-' indicates data not available in the cited sources. Data are presented as mean ± standard deviation where available.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro potency against a specific pathogen. A lower MIC value indicates greater efficacy.
Table 2: Comparative MIC Values of Erythromycin and Tylosin Against Key Veterinary Pathogens
| Pathogen | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mycoplasma gallisepticum | Tylosin | 0.004 - 4 | 0.5 | 2 | [4] |
| Mycoplasma synoviae | Tylosin | 0.03125 - >32 | - | - | [14] |
| Erythromycin | 8 - >8 | - | - | [14] | |
| Enterococci (from swine) | Erythromycin | ≥ 8 (Resistant) | - | - | [15][16] |
| Rhodococcus equi | Erythromycin | 0.25 | - | - | [8][9] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. '-' indicates data not available in the cited sources.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.[17][18][19]
Broth Microdilution Assay Protocol
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic (this compound or Tylosin) is prepared at a known high concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the antibiotic stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[18][20] This creates a range of decreasing antibiotic concentrations across the wells.
-
Bacterial Inoculum Preparation: A pure culture of the target bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).[19] This inoculum is then diluted in the broth medium.
-
Inoculation: Each well of the microtiter plate (containing the serially diluted antibiotic) is inoculated with the standardized bacterial suspension.[18] Control wells (no antibiotic and no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under specific conditions (temperature, time, and sometimes CO2 levels) appropriate for the growth of the test organism.
-
MIC Determination: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[18][19]
Caption: Experimental workflow for MIC determination.
Discussion and Conclusion
The choice between this compound and Tylosin in veterinary research and clinical application depends on a multitude of factors including the target pathogen, the animal species, and the desired pharmacokinetic profile.
Tylosin often demonstrates superior in vitro activity against Mycoplasma species, a common and significant pathogen in poultry and livestock.[4] Its various salt forms, such as tartrate and phosphate, offer different oral bioavailability, with tylosin tartrate generally showing better absorption in chickens.[13][21] Tylosin is also noted for its anti-inflammatory properties in the intestine, making it useful for treating certain types of diarrhea in small animals.[22][23]
This compound , on the other hand, has been shown to achieve higher peak plasma concentrations more rapidly than other erythromycin formulations in foals, making it a suitable choice for treating infections like those caused by Rhodococcus equi.[8][9] It is also effective against a range of Gram-positive bacteria and is used for various infections in different species.[24][25] However, the potential for rapid development of bacterial resistance to erythromycin is a significant consideration.[21]
The development of resistance is a concern for both antibiotics, particularly with the use of subtherapeutic levels of tylosin in feed, which has been shown to lead to cross-resistance to erythromycin.[15][26] Therefore, prudent use guided by susceptibility testing is crucial to preserve the efficacy of these important veterinary drugs.
References
- 1. Tylosin, A macrolide for vets – Pak Veterinary Services [pakveterinary.com]
- 2. Erythromycin (Ery-tab, Ery-Ped, Eryc) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. poultrydvm.com [poultrydvm.com]
- 6. Stepwise binding of tylosin and erythromycin to Escherichia coli ribosomes, characterized by kinetic and footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of erythromycin estolate and this compound after intragastric administration to healthy foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Milk and Blood Pharmacokinetics of Tylosin and Tilmicosin following Parenteral Administrations to Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic modeling of tylosin against Streptococcus suis in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Minimum Inhibitory Concentrations for 154 Mycoplasma synoviae isolates from Italy collected during 2012-2017 | PLOS One [journals.plos.org]
- 15. Effects of Tylosin Use on Erythromycin Resistance in Enterococci Isolated from Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 22. Efficacy of two low-dose oral tylosin regimens in controlling the relapse of diarrhea in dogs with tylosin-responsive diarrhea: a prospective, single-blinded, two-arm parallel, clinical field trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tylosin (Tylan®) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 24. Erythromycin for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 25. askavet.com [askavet.com]
- 26. Subtherapeutic tylosin phosphate in broiler feed affects Campylobacter on carcasses during processing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Erythromycin Phosphate Concentrations in Tissue: LC-MS/MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of erythromycin (B1671065), a widely used macrolide antibiotic, in tissue samples is critical for pharmacokinetic studies, residue analysis, and drug efficacy assessment. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and microbiological assays remain relevant alternatives. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Method Comparison: At a Glance
The choice of analytical method for erythromycin quantification in tissue hinges on a balance of sensitivity, specificity, throughput, and cost. LC-MS/MS is often considered the gold standard due to its superior sensitivity and selectivity, allowing for the detection of low concentrations of the drug and its metabolites.[1][2][3] HPLC-UV offers a more accessible and cost-effective alternative, though it may lack the sensitivity required for certain applications.[4] The traditional microbiological assay, while providing a measure of biological activity, is generally less precise and more time-consuming than chromatographic methods.[5][6]
Quantitative Performance in Tissue
The following tables summarize the key validation parameters for each method based on published experimental data for the analysis of erythromycin in various tissue matrices.
Table 1: LC-MS/MS Method Validation Data
| Parameter | Performance in Tissue | Reference |
| Limit of Detection (LOD) | < 10 ng/g | [1] |
| Limit of Quantification (LOQ) | 0.25 - 50 ng/g | [1][2][3] |
| Linearity (r²) | > 0.99 | [3] |
| Accuracy (Recovery %) | 88% - 105% | [2] |
| Precision (%RSD) | < 15% | [7] |
Table 2: HPLC-UV Method Validation Data
| Parameter | Performance in Tissue | Reference |
| Limit of Detection (LOD) | ~10 µg/g | [4] |
| Limit of Quantification (LOQ) | 0.125 µg/g | [4] |
| Linearity (r²) | > 0.999 | |
| Accuracy (Recovery %) | > 95% | [4] |
| Precision (%RSD) | < 10% | [4] |
Table 3: Microbiological Assay Validation Data
| Parameter | Performance | Reference |
| Linearity | Adequate within a defined dose range | [5][8] |
| Accuracy | Method demonstrates adequacy | [5][8] |
| Precision | Method demonstrates adequacy | [5][8] |
| Key Limitation | Lower precision and longer incubation times compared to chromatographic methods. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for each of the discussed analytical methods.
LC-MS/MS Method Protocol
This protocol provides a general framework for the quantification of erythromycin in tissue using LC-MS/MS.
1. Sample Preparation (Tissue Homogenization and Extraction)
-
Weigh 1 gram of homogenized tissue sample.
-
Add an internal standard solution (e.g., a stable isotope-labeled erythromycin).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge the sample to separate the supernatant.
-
The supernatant can be further cleaned up using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive mode is standard for erythromycin.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both erythromycin and the internal standard.
HPLC-UV Method Protocol
This protocol outlines a typical procedure for erythromycin analysis in tissue by HPLC-UV.
1. Sample Preparation
-
Tissue homogenization and extraction are performed similarly to the LC-MS/MS protocol, often involving protein precipitation and centrifugation.
-
Given the lower sensitivity of UV detection, a concentration step after extraction may be necessary.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer) is used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength around 215 nm.
Microbiological Assay Protocol (Agar Diffusion Method)
This protocol describes the fundamental steps of the agar (B569324) diffusion assay for determining erythromycin's biological activity.
1. Preparation of Materials
-
Prepare a suitable agar medium (e.g., Antibiotic Medium No. 11) and sterilize.[9]
-
Inoculate the molten agar with a susceptible test microorganism, such as Bacillus pumilus.[9]
-
Pour the inoculated agar into petri dishes and allow it to solidify.[9]
2. Sample and Standard Preparation
-
Prepare a series of standard solutions of erythromycin with known concentrations.
-
Extract erythromycin from the tissue sample using an appropriate solvent and dilute to fall within the standard curve range.
3. Assay Procedure
-
Create wells in the solidified agar.
-
Add known volumes of the standard solutions and the sample extract into the wells.
-
Incubate the plates at a controlled temperature (e.g., 30-37°C) for 18-24 hours.[9]
4. Data Analysis
-
Measure the diameter of the zones of inhibition (where bacterial growth is prevented) around each well.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the standard concentrations.
-
Determine the concentration of erythromycin in the sample by interpolating its zone diameter on the standard curve.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the experimental workflows.
Conclusion
For the validation of erythromycin phosphate concentrations in tissue, LC-MS/MS stands out as the most sensitive and specific method, making it ideal for studies requiring low detection limits and high accuracy. HPLC-UV presents a viable and more economical alternative for applications where higher concentrations of erythromycin are expected. The microbiological assay, while providing a measure of biological potency, is generally less suited for high-throughput quantitative analysis due to its inherent variability and time-consuming nature. The selection of the optimal method will ultimately depend on the specific research question, required sensitivity, available resources, and regulatory requirements.
References
- 1. Determination of erythromycin A in salmon tissue by liquid chromatography with ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Validation of erythromycin microbiological assay using an alternative experimental design. | Semantic Scholar [semanticscholar.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmadekho.com [pharmadekho.com]
A Comparative Analysis of the Stability of Erythromycin Phosphate and Erythromycin Stearate in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of two common salt forms of the macrolide antibiotic erythromycin (B1671065): erythromycin phosphate (B84403) and erythromycin stearate (B1226849), when in solution. Understanding the stability profiles of these active pharmaceutical ingredients (APIs) is critical for the development of robust, effective, and safe pharmaceutical formulations. This document summarizes available experimental data, outlines typical experimental protocols, and provides visual diagrams to illustrate key concepts.
Introduction to Erythromycin and its Salts
Erythromycin is a widely used antibiotic that is effective against a broad spectrum of bacteria. However, the base form of erythromycin is known for its poor stability in acidic conditions, such as those found in the stomach, which can lead to degradation and loss of therapeutic efficacy.[1][2][3] To overcome this limitation, various salt and ester forms have been developed, including erythromycin phosphate and erythromycin stearate. These modifications aim to improve the drug's stability, solubility, and bioavailability.
This compound is a water-soluble salt of erythromycin, often used in parenteral (injectable) formulations. Its solubility is a key advantage for such applications.
Erythromycin Stearate is a water-insoluble salt of erythromycin.[4] This property is utilized in oral solid dosage forms, where the lower solubility can help protect the drug from the acidic environment of the stomach.[4] It is often formulated in film-coated tablets to further prevent acid degradation.[4]
Comparative Stability Profile
The primary factor governing the stability of erythromycin in solution is the pH.[1][5][6] Both acidic and strongly alkaline conditions can lead to the degradation of the erythromycin molecule.
Acidic Conditions
Erythromycin is highly susceptible to degradation in acidic environments (pH < 5.0).[1][3] This degradation is a result of an intramolecular cyclization reaction, leading to the formation of inactive byproducts such as anhydroerythromycin A.[3] Both this compound and erythromycin stearate are expected to be unstable in acidic solutions due to the inherent acid lability of the erythromycin base. For erythromycin stearate, while it is sparingly soluble in water, it can dissolve and subsequently degrade in acidic media.[4]
Neutral to Slightly Alkaline Conditions
Erythromycin exhibits its greatest stability in the pH range of 7.0 to 8.5.[5] In this range, the rate of degradation is significantly reduced. It is within this pH range that formulations of this compound for injection are typically buffered. For erythromycin stearate, dissolution is often tested in buffers with a pH of 6.8 to 7.2 to simulate intestinal conditions.
Other Stress Factors
Forced degradation studies on erythromycin and its derivatives have shown susceptibility to oxidative and, to a lesser extent, thermal and photolytic stress. However, the most significant factor remains the pH of the solution.
Data Presentation
Due to the lack of direct comparative quantitative data, the following table summarizes the general stability characteristics of this compound and erythromycin stearate in solution based on available information and chemical principles.
| Parameter | This compound | Erythromycin Stearate |
| Solubility in Water | Soluble | Practically Insoluble |
| Primary Formulation Type | Parenteral (Injectable) | Oral Solid Dosage (Tablets) |
| Stability in Acidic Solution (pH < 5) | Unstable, rapid degradation | Unstable, dissolves and degrades |
| Stability in Neutral Solution (pH ~7) | More Stable | More Stable |
| Stability in Alkaline Solution (pH > 8.5) | Stability decreases with increasing alkalinity | Stability decreases with increasing alkalinity |
| Primary Degradation Pathway | Hydrolysis and intramolecular cyclization of the erythromycin base | Hydrolysis and intramolecular cyclization of the erythromycin base |
Experimental Protocols
The stability of erythromycin salts in solution is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following is a generalized protocol for such an analysis.
Protocol: Stability-Indicating HPLC Analysis of Erythromycin
1. Objective: To quantify the amount of intact erythromycin and its degradation products in a solution over time under various stress conditions.
2. Materials and Reagents:
-
This compound or Erythromycin Stearate reference standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphate buffers of various pH values (e.g., pH 3.0, 5.0, 7.0, 9.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
3. Sample Preparation:
-
Prepare stock solutions of this compound or Erythromycin Stearate in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).
-
For forced degradation studies, subject the stock solutions to the following conditions:
-
Acid Hydrolysis: Add HCl to achieve a desired acidic pH (e.g., pH 1-3) and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to achieve a desired alkaline pH (e.g., pH 9-11) and incubate at room temperature or elevated temperature.
-
Oxidative Degradation: Add H₂O₂ solution and incubate.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 215 nm or MS for peak identification.
-
Column Temperature: 30°C
5. Data Analysis:
-
Calculate the percentage of remaining erythromycin and the formation of degradation products at each time point.
-
Determine the degradation rate constants under different conditions.
Mandatory Visualization
Caption: A generalized experimental workflow for assessing the stability of Erythromycin salts in solution.
Caption: The primary acid-catalyzed degradation pathway of the erythromycin molecule.
Conclusion
The stability of both this compound and erythromycin stearate in solution is fundamentally dictated by the inherent chemical properties of the erythromycin base. The most critical factor influencing their stability is the pH of the solution. Both salts are susceptible to rapid degradation in acidic environments, a crucial consideration for the development of oral dosage forms. Erythromycin exhibits optimal stability in neutral to slightly alkaline conditions.
While this compound's water solubility makes it suitable for parenteral formulations where pH can be controlled, erythromycin stearate's poor water solubility is leveraged in oral formulations, often in conjunction with protective coatings, to minimize exposure to gastric acid. For researchers and drug development professionals, a thorough understanding of the pH-stability profile of erythromycin is paramount for designing formulations that ensure the drug's efficacy and safety. Stability-indicating analytical methods, such as HPLC, are essential tools for quantifying the stability of these compounds under various conditions. Further direct comparative studies would be beneficial to provide more precise quantitative differences in the stability of these two important erythromycin salts.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erythromycin Phosphate: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of Erythromycin Phosphate. Adherence to these procedural guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Erythromycin is recognized as very toxic to aquatic life with long-lasting effects, making its proper disposal paramount.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care to prevent accidental exposure.
-
Personal Protective Equipment (PPE): All personnel handling the material must wear appropriate PPE to avoid inhalation, skin, and eye contact.[2][3][4]
-
Engineering Controls: Handle this compound in a well-ventilated area to prevent the accumulation of dust or vapors.[2][3]
-
Safe Handling Practices: Avoid generating dust during handling.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly with soap and water after handling.[3]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | To prevent serious eye irritation from dust or splashes.[1][4][6] |
| Skin Protection | Chemical-impermeable gloves and protective clothing. | To prevent direct contact and potential allergic skin reactions.[2][4][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation, which may cause allergy or asthma symptoms or breathing difficulties.[1][4][5] |
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is necessary to contain the substance and prevent environmental release.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[2]
-
Prevent Spread: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains, sewers, or waterways.[1][2][7][8]
-
Clean Up: Use dry clean-up procedures to avoid generating dust.[3] Carefully sweep up or use a vacuum with a high-efficiency particulate air (HEPA) filter to collect the spilled material.[2][4]
-
Contain: Place the collected spillage into a clean, dry, sealable, and appropriately labeled container for disposal.[2][3][7]
-
Decontaminate: Wash the spill site thoroughly after material pickup is complete.[2]
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[4][8] Improper disposal, such as flushing down a toilet or washing down a sink, is strongly discouraged to prevent environmental contamination.[9]
Step 1: Waste Characterization and Segregation First, characterize the waste to determine if it is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or more stringent state and local regulations.[4] Pharmaceutical waste is generally deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10] Segregate the this compound waste into a clearly labeled, closed container, separate from other chemical waste.[4][8]
Step 2: Select a Disposal Method Engaging a licensed professional waste disposal service is the recommended method for the final disposal of this compound.[4] The primary disposal options are outlined below.
| Disposal Method | Description | Regulatory Considerations |
| Incineration | This is the most common and recommended method. The material can be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4][9] It may also be dissolved or mixed with a combustible solvent before incineration.[4] | Hazardous pharmaceutical waste must be transported with a uniform hazardous waste manifest to an RCRA-permitted facility for treatment and disposal.[11] |
| Landfill | Burying residue in an authorized landfill is a potential option, though less preferred than incineration.[3] Some guidelines suggest this is suitable for immobilized waste or ash from incineration.[12] | Consult your State Land Waste Management Authority for specific requirements and permissions.[3] |
Step 3: Packaging and Container Disposal Handle uncleaned, empty containers as you would the product itself.[8]
-
Decontaminate: Triple-rinse (or the equivalent) empty containers. Collect the rinsate for proper disposal along with the chemical waste.
-
Final Disposal: After rinsing, puncture the container to prevent reuse. The container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. apifishcare.com [apifishcare.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. guinama.com [guinama.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. medicalwastepros.com [medicalwastepros.com]
- 11. danielshealth.com [danielshealth.com]
- 12. washinhcf.org [washinhcf.org]
Safeguarding Your Research: A Guide to Handling Erythromycin Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients like Erythromycin Phosphate, a macrolide antibiotic, understanding and implementing proper handling and disposal protocols is a critical aspect of laboratory safety. This guide provides essential, immediate safety and logistical information to build a foundation of trust and confidence in your laboratory practices.
This compound, while a valuable compound in research and medicine, requires careful handling to avoid potential health hazards. Adherence to the safety protocols outlined below will minimize exposure risks and ensure a secure working environment.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. The following PPE is recommended when handling this compound, particularly when there is a risk of dust formation.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects eyes from dust particles that can cause irritation.[3][4] |
| Hand Protection | Nitrile rubber gloves.[1][5] A thickness of >0.11 mm is recommended for extended contact.[1][5] | Prevents skin contact and potential allergic reactions or irritation.[4] |
| Body Protection | A lab coat or other protective work clothing should be worn to prevent skin exposure.[1][2] | Minimizes the contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a chemical fume hood should be used when dust formation is likely.[2][6] | Protects the respiratory tract from inhalation of airborne particles.[5] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. While some jurisdictions have not established specific limits for erythromycin, some references are available.
| Jurisdiction/Organization | Limit Type | Value |
| Croatia | TWA | 0.4 mg/m³[1] |
| WEEL | Long-term | 3 mg/m³[4] |
| Ireland (for non-specific dusts) | OELV (TWA) | 10 mg/m³ (inhalable fraction)[5] |
| Ireland (for non-specific dusts) | OELV (TWA) | 4 mg/m³ (respirable fraction)[5] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. WEEL (Workplace Environmental Exposure Level) OELV (Occupational Exposure Limit Value)
Procedural Guidance: From Handling to Disposal
Safe Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, such as under a chemical fume hood, to minimize dust accumulation and inhalation.[5][6]
-
Avoid Dust Generation: Take care to minimize the creation of dust when transferring or weighing the powder.[6]
-
Personal Hygiene: Wash hands thoroughly after handling the substance, even if gloves were worn. Do not eat, drink, or smoke in the handling area.[1][6]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[4][6] A recommended storage temperature is -20°C.[5]
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial to contain the substance and protect laboratory personnel.
Caption: Workflow for handling an this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.[5][6]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national environmental regulations.[7] Do not dispose of it down the drain or in the general trash.[1][5]
-
Professional Disposal Service: It is recommended to use a licensed professional waste disposal service to handle the final disposal of the chemical waste.
Emergency First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3][6] |
| Skin Contact | Remove contaminated clothing. Wash the affected skin area with soap and water. If skin irritation or a rash occurs, seek medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek medical advice.[1][5][6] |
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. guinama.com [guinama.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
